Product packaging for 2-fluoroBenzenesulfonyl fluoride(Cat. No.:CAS No. 52200-99-4)

2-fluoroBenzenesulfonyl fluoride

Cat. No.: B2658334
CAS No.: 52200-99-4
M. Wt: 178.15
InChI Key: ODVXTZVBPYPQLJ-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonyl fluoride (CAS 52200-99-4) is a fluorinated organic compound valued in materials science for its role as a functional electrolyte additive. Research demonstrates that its incorporation into electrolytes significantly enhances the performance of LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite lithium-ion batteries . The compound acts at the cathode interface, where it participates in the formation of a dense and uniform cathode-electrolyte interphase (CEI) film . This protective layer, enriched by the decomposition products of this compound, stabilizes the cathode structure, suppresses the detrimental decomposition of the electrolyte and LiPF6 salt, and mitigates transition metal ion dissolution, leading to improved battery cycle life and stability . The molecule's functionality is derived from its unique structure, which contains both sulfonyl fluoride groups and a C-F bond, making it a promising building block for advanced battery technologies . This product is intended For Research Use Only. Handling and Storage: Store sealed in a dry environment at 2-8°C. This compound is classified with the hazard code H314, indicating it causes severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2O2S B2658334 2-fluoroBenzenesulfonyl fluoride CAS No. 52200-99-4

Properties

IUPAC Name

2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXTZVBPYPQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-99-4
Record name 52200-99-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-fluorobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluorobenzenesulfonyl Fluoride

Introduction

This compound is a unique organic compound characterized by the presence of two fluorine atoms attached to a benzene sulfonyl scaffold—one directly to the aromatic ring at the ortho position and the other to the sulfur atom of the sulfonyl group.[1] This dual-fluorine substitution imparts a distinct set of physicochemical properties that make it a valuable reagent and building block, particularly in the fields of organic synthesis, medicinal chemistry, and drug development.[1] Its growing importance stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) moiety, which, compared to the more traditional sulfonyl chloride, offers a compelling balance of stability and selective reactivity.[2] This group is notably more resistant to hydrolysis and thermolysis, yet it can act as a potent electrophile for forming covalent bonds with specific nucleophilic residues in proteins, such as serine, threonine, and lysine.[2][3]

This guide provides a comprehensive technical overview of the core . It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the compound's unique characteristics for synthesis, covalent probe development, and the design of novel therapeutics.

Molecular Identity and Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted at adjacent positions with a fluorine atom and a sulfonyl fluoride group.

Caption: Molecular structure of this compound.

The table below summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 52200-99-4[4]
Molecular Formula C₆H₄F₂O₂S[1][4]
Molecular Weight 178.16 g/mol [4]
Appearance Colorless to light yellow liquid[1]
InChI 1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
SMILES FC1=CC=CC=C1S(=O)(F)=O

Physicochemical Properties

This compound is a liquid at ambient temperature with a characteristically irritating odor.[1] Its physical properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValue(s)Source(s)
Boiling Point 197 - 198 °C[1]
90 - 94 °C (at 10 Torr)[5]
Density 1.421 g/mL at 25 °C[6]
1.469 g/mL at 25 °C[1]
Refractive Index (n/D) 1.476[6]
Flash Point 106.67 °C (224.0 °F)
84.4 °C[1]
Solubility Soluble in organic solvents (e.g., ether, dichloromethane); reacts with water.[1]

Chemical Reactivity and Stability

The Sulfonyl Fluoride Moiety: A Tunable Electrophile

The sulfonyl fluoride (-SO₂F) group is the primary center of reactivity. It is a highly stable functional group that is notably resistant to hydrolysis under neutral conditions, a stark contrast to the more labile sulfonyl chlorides.[2] However, its sulfur atom is sufficiently electrophilic to react with strong nucleophiles. This "Goldilocks" reactivity has made sulfonyl fluorides prominent in the field of covalent inhibitor design and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[3][6] The reaction proceeds via nucleophilic substitution at the sulfur center, displacing the fluoride ion. Common nucleophiles include the side chains of amino acid residues like serine, threonine, tyrosine, and lysine, making it an invaluable "warhead" for probing protein function and developing targeted therapeutics.[3]

Influence of the Ortho-Fluoro Substituent

The fluorine atom on the benzene ring exerts a strong electron-withdrawing inductive effect.[1] This effect has two major consequences:

  • It decreases the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution reactions. Any substitution that does occur is preferentially directed to the meta-position.[1]

  • It can subtly modulate the electrophilicity of the adjacent sulfonyl sulfur atom, influencing its reactivity with nucleophiles.

Stability and Handling

This compound is stable under standard storage conditions but is reactive towards water and bases, which can cause hydrolysis to the corresponding sulfonic acid.[1] Therefore, it is crucial to store the compound in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container.[1][4][5]

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves a halogen exchange (Halex) reaction starting from its sulfonyl chloride precursor, 2-fluorobenzenesulfonyl chloride.

G start 2-Fluorobenzenesulfonyl Chloride reagents + Anhydrous KF (Fluoride Source) Solvent: DMF (Aprotic Polar) start->reagents Halogen Exchange product This compound reagents->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Halogen Exchange Fluorination

This protocol describes a representative procedure for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It must be anhydrous because the presence of water would lead to the hydrolysis of the starting material and product.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent choice because it is a polar aprotic solvent that helps to solubilize the potassium fluoride and promotes the nucleophilic substitution reaction.[1]

  • Temperature: Elevated temperatures are typically required to drive the halogen exchange to completion.

Step-by-Step Methodology:

  • To a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous potassium fluoride (KF).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add 2-fluorobenzenesulfonyl chloride to the suspension.

  • Heat the reaction mixture with vigorous stirring for several hours, monitoring the reaction progress by an appropriate technique (e.g., GC-MS or ¹⁹F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium chloride (KCl) byproduct and excess KF.

  • The crude product in the DMF filtrate can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization (A Predictive Approach)

  • ¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and one for the sulfonyl fluoride (S-F). The chemical shifts of aromatic fluorines are highly sensitive to their electronic environment.[7] We would anticipate complex splitting patterns for both signals due to F-F and H-F coupling.

  • ¹H NMR Spectroscopy: The four protons on the aromatic ring will appear as a complex series of multiplets in the aromatic region of the spectrum. The complexity arises from both proton-proton (ortho, meta, para) and proton-fluorine coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl group. Characteristic peaks would include the asymmetric and symmetric S=O stretching vibrations, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. A C-F stretching band would also be present.

  • Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.16. Common fragmentation patterns would likely involve the loss of the sulfonyl fluoride group or cleavage of the S-F bond.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for chemists and biologists.

  • Intermediate for Fluorinated Compounds: It serves as a key building block for introducing the 2-fluorophenylsulfonyl moiety into more complex molecules.[1]

  • Covalent Probe and Warhead in Drug Discovery: The sulfonyl fluoride group is an increasingly popular covalent "warhead" for drug discovery.[3] Its balanced stability and reactivity allow for the design of highly selective covalent inhibitors that can target specific amino acid residues in a protein of interest, leading to prolonged and potent biological effects. The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[8][9][10]

  • Click Chemistry Reagent: As a SuFExable hub, it can participate in click chemistry reactions, enabling the rapid and efficient assembly of complex molecular architectures.[6]

Safety and Hazard Information

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.

Hazard InformationDetailsSource(s)
Pictogram GHS05 (Corrosion)[4]
Signal Word Danger [4]
Hazard Statement H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
P310: Immediately call a POISON CENTER or doctor/physician.[11]

Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]

References

  • This compound - bouling chemical co., limited.
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  • This compound 95 52200-99-4 - Sigma-Aldrich.
  • This compound 95 52200-99-4 - Sigma-Aldrich.
  • 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich.
  • 2-Fluorobenzenesulfonyl chloride 2905-21-7 - Guidechem.
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google P
  • This compound - Achmem.
  • 2905-21-7 Cas No.
  • This compound CAS#: 52200-99-4 - ChemicalBook.
  • 2-Fluorobenzenesulfonyl chloride | 2905-21-7 - ChemicalBook.
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  • 2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem.
  • 2-Fluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd.
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  • SAFETY D
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  • SAFETY D
  • 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum - ChemicalBook.
  • 4-fluorobenzenesulfonyl fluoride | CAS#:368-85-4 | Chemsrc.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
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  • N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum - ChemicalBook.
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  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

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An In-depth Technical Guide to the Spectral Analysis of 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluorobenzenesulfonyl fluoride is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive fluorine atoms, one on the aromatic ring and one in the sulfonyl fluoride group, which allow for diverse chemical modifications. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectral properties. The key features include an ortho-disubstituted benzene ring, a highly electronegative fluorine atom attached to the ring, and a sulfonyl fluoride (-SO₂F) functional group. These components give rise to characteristic signals in various spectroscopic techniques, which will be explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A standardized approach to acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Ensure the sample is free of particulate matter to avoid line broadening.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Relaxation delay (d1): 2-5 seconds.

    • Number of scans: 128-1024, as ¹³C has a low natural abundance.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 16-64.

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2-Fluorobenzenesulfonyl Fluoride Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID F19_NMR->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Interpretation Peak Integration, Chemical Shift & Coupling Constant Analysis Spectrum->Interpretation IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 2-Fluorobenzenesulfonyl Fluoride Method Liquid Film (KBr plates) or Solution Sample->Method FTIR FTIR Spectrometer Method->FTIR Spectrum IR Spectrum FTIR->Spectrum Interpretation Peak Position, Intensity, and Shape Analysis Spectrum->Interpretation

Caption: Workflow for IR spectral analysis.

Characteristic IR Absorptions (Predicted)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
S=O Asymmetric Stretch1420 - 1380Strong
S=O Symmetric Stretch1210 - 1170Strong
C-F Stretch (Aromatic)1270 - 1230Strong
S-F Stretch850 - 750Strong
C=C Aromatic Ring Stretch1600 - 1450Medium-Strong
Ortho-disubstituted Bend770 - 735Strong
  • Expertise & Experience: The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. [1]The C-F stretch of the aromatic fluorine and the S-F stretch will also be strong and characteristic. The pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the position of the out-of-plane C-H bending vibration below 800 cm⁻¹ can confirm the ortho-disubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that often yield a more prominent molecular ion peak.

Instrument Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: Typically m/z 50-500.

The general procedure for mass spectrometric analysis is shown below:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation Sample 2-Fluorobenzenesulfonyl Fluoride Inlet Direct Infusion or GC/LC Inlet Sample->Inlet Ion_Source Ion Source (e.g., EI, ESI) Inlet->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Molecular Ion Peak, Fragmentation Pattern, Isotopic Distribution Mass_Spectrum->Analysis

Caption: Mass spectrometry analysis workflow.

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₆H₄F₂O₂S, with a molecular weight of 178.16 g/mol .

m/z Predicted Fragment Fragment Structure
178 [M]⁺ [C₆H₄F₂O₂S]⁺
114 [M - SO₂]⁺ [C₆H₄F₂]⁺
95 [C₆H₄F]⁺ [C₆H₄F]⁺
83 [SO₂F]⁺ [SO₂F]⁺
75 [C₆H₃]⁺ [C₆H₃]⁺

| 64 | [SO₂]⁺ | [SO₂]⁺ |

  • Expertise & Experience: The molecular ion peak at m/z 178 should be observable, especially with soft ionization techniques. Under electron ionization, common fragmentation pathways for benzenesulfonyl derivatives involve the loss of SO₂. [2]Therefore, a significant peak at m/z 114 is anticipated. Further fragmentation could involve the loss of a fluorine atom to give the fluorophenyl cation at m/z 95. The sulfonyl fluoride cation at m/z 83 is also a likely fragment.

Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the principles behind these spectroscopic techniques and the characteristic features of the molecule's functional groups, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate and its derivatives. The provided protocols and interpretations serve as a valuable resource for both routine analysis and in-depth structural studies.

References

  • (No author given). Supporting Information - The Royal Society of Chemistry.
  • (No author given). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
  • MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • Semantic Scholar. The Infrared Spectrum of SO2F2.
  • AIP Publishing. The Infrared Spectrum of SO2F2. The Journal of Chemical Physics.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
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  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Fluorine notes. Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
  • Joseph-s-NMR-facility. 19Flourine NMR.
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  • NIST. Sulfuryl fluoride.
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  • PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation.
  • PubChem. Benzenesulfonyl fluoride.
  • National Institutes of Health. 19F chemical library and 19F-NMR for a weakly bound complex structure.
  • ScienceDirect. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
  • University of Wisconsin-Madison. 19F NMR Reference Standards.
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A Technical Guide to the Synthesis of 2-Fluorobenzenesulfonyl Fluoride: Mechanisms, Protocols, and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Privileged Electrophile

2-Fluorobenzenesulfonyl fluoride (FBSF) has emerged as a cornerstone reagent in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance is anchored in its role as a precursor to sterically hindered sulfonamides and as a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The ortho-fluoro substituent provides unique conformational constraints and electronic properties, making FBSF a valuable building block for introducing the fluorosulfonyl moiety into complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to FBSF, focusing on the underlying mechanisms, detailed experimental protocols, and the strategic rationale behind procedural choices.

Primary Synthetic Pathway: Diazotization and Fluoro-Sulfonylation

The most established route to this compound begins with the readily available 2-aminobenzenesulfonic acid (Orthanilic acid). This multi-step synthesis is a modification of classical Sandmeyer and Balz-Schiemann reactions, adapted for the concurrent introduction of both the sulfonyl fluoride and the aryl fluoride moieties.

Mechanism Deep Dive: A Tale of Two Fluorinations

The overall transformation proceeds through two critical stages, each involving the introduction of a fluorine atom through distinct mechanisms.

  • Formation of the Sulfonyl Chloride: The synthesis initiates with the conversion of the sulfonic acid group to a more reactive sulfonyl chloride. This is typically achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The amine group is often protected as a hydrochloride salt during this step to prevent unwanted side reactions.

  • Diazotization: The aromatic amine is then converted into a diazonium salt. This is a cornerstone reaction in aromatic chemistry, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt.[1][2][3] Maintaining cryogenic temperatures is critical to prevent the premature decomposition of this unstable intermediate.

  • The Balz-Schiemann-type Fluorination: The diazonium salt is subsequently treated with a fluoride source, classically fluoroboric acid (HBF₄), to form an aryldiazonium tetrafluoroborate salt.[1][4][5] This salt is often more stable and can sometimes be isolated.[6] Upon gentle heating, this intermediate undergoes thermal decomposition. The diazonium group departs as nitrogen gas (N₂), a thermodynamically highly favorable process, generating a transient and highly electrophilic aryl cation.[1][4] This cation is immediately trapped by a fluoride ion from the tetrafluoroborate counter-anion, forming the C-F bond in an Sɴ1-type process.[4][6]

  • Halogen Exchange on the Sulfonyl Group: Concurrently or in a subsequent step, the sulfonyl chloride intermediate undergoes halogen exchange with a fluoride source (e.g., potassium fluoride or HF) to form the final sulfonyl fluoride.

The following diagram illustrates the core mechanistic pathway starting from the key diazonium salt intermediate.

G cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluoro-dediazoniation (Balz-Schiemann) cluster_halex Step 3: Halogen Exchange (Halex) start 2-Aminobenzenesulfonyl Chloride Hydrochloride diazonium 2-Chlorosulfonylbenzene- diazonium Chloride start->diazonium NaNO₂, HCl 0-5 °C tetrafluoroborate Diazonium Tetrafluoroborate Intermediate diazonium->tetrafluoroborate HBF₄ cation Aryl Cation Intermediate tetrafluoroborate->cation Δ (Heat) - N₂, -BF₃ product_chloride 2-Fluorobenzenesulfonyl Chloride cation->product_chloride F⁻ attack final_product 2-Fluorobenzenesulfonyl Fluoride product_chloride->final_product KF or HF source

Caption: Mechanism of FBSF synthesis via diazotization.

Experimental Protocol: Diazotization Route

This protocol synthesizes insights from established diazotization and fluorination procedures.[7][8]

Materials:

  • 2-Aminobenzenesulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Hydrofluoric acid (HF, 48% aqueous solution) or Potassium bifluoride (KHF₂)

  • Ice

  • Diethyl ether

Procedure:

  • Formation of 2-Aminobenzenesulfonyl Chloride: In a fume hood, carefully add 2-aminobenzenesulfonic acid (1 mol) in portions to phosphorus pentachloride (1.1 mol) with vigorous stirring. The reaction is exothermic. Once the initial reaction subsides, heat the mixture gently (e.g., on a water bath at 50-60 °C) for 1-2 hours until the evolution of HCl gas ceases. Cool the mixture and cautiously treat with crushed ice to decompose the excess PCl₅. The resulting solid is crude 2-aminobenzenesulfonyl chloride hydrochloride.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 mol) in water. Suspend the crude 2-aminobenzenesulfonyl chloride hydrochloride in a mixture of concentrated HCl and water, and cool to 0 °C in an ice-salt bath. Slowly add the sodium nitrite solution dropwise, ensuring the temperature does not rise above 5 °C. Stir for 1 hour at this temperature.

  • Fluorination: Caution: Hydrofluoric acid is extremely corrosive and toxic. Use appropriate PPE and engineering controls. Slowly and carefully add the cold diazonium salt solution to a chilled solution of aqueous hydrofluoric acid (48%, ~5-6 mol). A precipitate of the diazonium salt may form.

  • Decomposition: Allow the mixture to warm slowly to room temperature, then heat gently to 40-50 °C. Nitrogen gas will evolve. The decomposition should be controlled by cooling if it becomes too vigorous.

  • Work-up and Isolation: After gas evolution ceases, cool the reaction mixture. Extract the product with diethyl ether (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Alternative Pathway: Halogen Exchange (Halex) Fluorination

An alternative, often more scalable, approach is the direct halogen exchange (Halex) reaction on a pre-existing chloro-substituted benzene ring. This method avoids the handling of potentially explosive diazonium salts.

Mechanism & Rationale

This synthesis starts from 2-chlorobenzenesulfonyl chloride. The process involves two distinct nucleophilic aromatic substitution (SɴAr) reactions.

  • Sulfonyl Chloride to Sulfonyl Fluoride: The more labile chlorine on the sulfonyl group is first exchanged for fluorine. This is typically done with a mild fluoride source like potassium fluoride.

  • Aryl Chloride to Aryl Fluoride: The C-Cl bond on the aromatic ring is significantly less reactive. To achieve this second substitution, more forcing conditions are required. The reaction is driven by high temperatures (170–250 °C) and is typically performed in a high-boiling point, polar aprotic solvent like sulfolane.[9][10] The use of an alkali metal fluoride, preferably potassium fluoride (KF), is standard.[9][10] Phase transfer catalysts, such as 18-crown-6 or quaternary ammonium salts, can be employed to increase the solubility and nucleophilicity of the fluoride anion in the organic phase, thereby improving reaction rates and yields.[9]

The following workflow diagram outlines the key stages of a Halex-based synthesis.

G start Start: 2-Chlorobenzenesulfonyl Chloride reaction Reaction Vessel: Heat to 200-240 °C start->reaction reagents Reagents: • Potassium Fluoride (KF) • Sulfolane (Solvent) • Phase Transfer Catalyst (optional) reagents->reaction distill Purification: Vacuum Distillation reaction->distill Crude Product product Final Product: 2-Fluorobenzenesulfonyl Fluoride distill->product

Caption: Experimental workflow for the Halex synthesis of FBSF.

Experimental Protocol: Halex Route

This protocol is based on procedures described in the patent literature for fluorination in polar aprotic solvents.[10][11]

Materials:

  • 2-Chlorobenzenesulfonyl chloride[12][13]

  • Anhydrous potassium fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Phase transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add anhydrous sulfolane, 2-chlorobenzenesulfonyl chloride (1 mol), and anhydrous potassium fluoride (2.5 mol). Note: Using a molar excess of KF is crucial to drive the reaction to completion.

  • Reaction: Heat the stirred mixture under a nitrogen atmosphere. A typical temperature profile involves an initial heating phase to ~100-120 °C to facilitate the conversion of the sulfonyl chloride to the sulfonyl fluoride, followed by a ramp to a higher temperature (e.g., 200-220 °C) for several hours to effect the C-Cl to C-F exchange on the aromatic ring.[10]

  • Monitoring: The reaction progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and intermediates.

  • Isolation: Once the reaction is complete, cool the mixture slightly. The product can be isolated directly from the reaction mixture by vacuum distillation.[9]

  • Purification: The collected distillate can be redistilled under vacuum to achieve high purity.

Comparative Analysis of Synthetic Routes

FeatureDiazotization RouteHalogen Exchange (Halex) Route
Starting Material 2-Aminobenzenesulfonic acid2-Chlorobenzenesulfonyl chloride
Key Reagents NaNO₂, PCl₅, HF/HBF₄Anhydrous KF, Sulfolane
Temperature 0-5 °C (Diazotization), 40-50 °C (Decomposition)170-250 °C
Primary Hazard Unstable/explosive diazonium salts, highly toxic HFHigh temperatures, high-boiling solvent
Scalability Moderate; safety concerns with diazonium saltsHigh; well-suited for industrial scale
Advantages Utilizes inexpensive starting materialAvoids diazonium intermediates; simpler one-pot process
Disadvantages Multiple steps; hazardous intermediatesHigh energy input; requires specialized solvent

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and reaction conditions that demand rigorous safety protocols.

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE, including acid-resistant gloves and face shields.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry.[6] Protocols should be designed to use them in situ and avoid isolation. The decomposition reaction can be highly exothermic and must be carefully controlled.[6]

  • Hydrofluoric Acid (HF): Extremely corrosive and toxic. Contact can cause severe, painful burns that may not be immediately apparent. Always use in a specialized fume hood with calcium gluconate gel readily available as a first aid measure.

  • High-Temperature Reactions: The Halex route requires very high temperatures, posing a risk of thermal burns and potential runaway reactions if not properly controlled. Ensure proper temperature monitoring and control systems are in place.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The classical approach via diazotization of 2-aminobenzenesulfonic acid remains a viable laboratory-scale method, leveraging inexpensive starting materials. For industrial-scale production, the high-temperature halogen exchange (Halex) route offers superior scalability and avoids the inherent hazards of diazonium salt intermediates. The choice of synthetic route ultimately depends on the desired scale, available equipment, and the safety infrastructure in place. As the demand for sophisticated fluorinated building blocks continues to grow, robust and efficient syntheses of FBSF will remain of critical importance to the scientific community.

References

  • Grokipedia. Balz–Schiemann reaction.
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  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Wikipedia. Balz–Schiemann reaction.
  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation.
  • Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
  • National Institutes of Health. Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides.
  • Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Thieme. A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant.
  • Scientific Update. The Balz-Schiemann Reaction.
  • National Institutes of Health. Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor.
  • PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 2-Aminobenzenesulfonic acid.
  • Google Patents. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.
  • Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.
  • Google Patents. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Royal Society of Chemistry. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts.
  • The Synthesis of Azo Dyes.
  • MilliporeSigma. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7.
  • MilliporeSigma. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich.
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  • Royal Society of Chemistry. Halogenations of substituted 2-alkylquinoline with iodine and halide exchange with AgF2.
  • Chegg. Azo dye reaction: 2-aminobenzenesulfonic acid + | Chegg.com.

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An In-depth Technical Guide to 2-Fluorobenzenesulfonyl Fluoride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-fluorobenzenesulfonyl fluoride (CAS No. 52200-99-4), a versatile reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that govern its use in complex molecular synthesis.

Introduction: The Strategic Advantage of a Fluorinated Sulfonyl Fluoride

This compound is a colorless to light yellow liquid that holds a strategic position in the toolbox of synthetic chemistry.[1] Its utility stems from the unique combination of a reactive sulfonyl fluoride group and a fluorine-substituted aromatic ring. The sulfonyl fluoride moiety is a robust and selectively reactive electrophile, known for its stability and privileged role in forming covalent bonds with biological targets.[2][3] The presence of the ortho-fluorine atom on the benzene ring further modulates the electronic properties and reactivity of the molecule, offering fine-tuning capabilities that are highly sought after in the design of novel therapeutics and advanced materials.[1][4] This guide will provide a comprehensive exploration of this valuable building block, moving from its fundamental properties to its sophisticated applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 52200-99-4[2][5]
Molecular Formula C₆H₄F₂O₂S[2][5]
Molecular Weight 178.16 g/mol [2][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 202-204 °C[1]
Density 1.421 - 1.474 g/mL at 25 °C[1]
Refractive Index n/D 1.476[2]
Flash Point 106.67 °C[2]
Solubility Soluble in many organic solvents; reacts with water.[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on data from closely related analogs.[1][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached fluorine and sulfonyl fluoride groups, and the signals for carbons bonded to or near the fluorine atoms will exhibit C-F coupling, which can be complex due to long-range couplings.[7]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and is expected to show two distinct signals. One signal will correspond to the fluorine atom on the benzene ring (typically in the range of -100 to -130 ppm relative to CFCl₃), and the other will be from the sulfonyl fluoride group (typically in the range of +40 to +70 ppm relative to CFCl₃).[6][8][9][10] The signals will likely exhibit coupling to each other and to the aromatic protons.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the S=O stretching of the sulfonyl group (around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) and the S-F bond (around 800-900 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and effective laboratory-scale preparation involves the fluorination of the corresponding sulfonyl chloride or a fluorodesulfonylation reaction.

Experimental Protocol: Synthesis via Fluorodesulfonylation

This protocol is adapted from a patented procedure and illustrates a high-temperature fluorination approach.[11] The rationale behind this method is the displacement of a sulfonyl fluoride group with a fluoride ion at elevated temperatures, a process driven by the thermodynamic stability of the resulting aryl fluoride.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of this compound start Start: o-Benzenedisulfonyl fluoride, KF, Sulfolane heating Heat under N₂ at 200-215 °C for 45 min start->heating Reactants distillation Direct distillation from reaction mixture heating->distillation Reaction complete product Product: this compound distillation->product Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine o-benzenedisulfonyl fluoride (1.0 eq), potassium fluoride (KF, approximately 1.5-2.0 eq), and a high-boiling polar aprotic solvent such as sulfolane.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions with moisture at high temperatures.

  • Heating: Heat the reaction mixture to 200-215 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the fluorodesulfonylation reaction.

  • Reaction Monitoring: Maintain the temperature for approximately 45 minutes. The progress of the reaction can be monitored by techniques such as GC-MS or ¹⁹F NMR if desired, by carefully taking aliquots from the reaction mixture.

  • Purification: After the reaction is complete, replace the condenser with a short-path distillation apparatus. The product, this compound, is then distilled directly from the reaction mixture under reduced pressure. This in-situ purification is efficient for separating the volatile product from the non-volatile salts and solvent.

  • Characterization: Confirm the identity and purity of the collected product using the spectroscopic methods outlined in the previous section.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the sulfonyl fluoride group, which serves as an excellent electrophilic partner for a variety of nucleophiles.

Sulfonamide Bond Formation

A cornerstone reaction of sulfonyl fluorides is their reaction with primary and secondary amines to form highly stable sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.

Diagram of Sulfonamide Formation:

cluster_sulfonamide Sulfonamide Synthesis reagents This compound + Amine (R-NH₂) product 2-Fluoro-N-alkyl/aryl-benzenesulfonamide reagents->product Nucleophilic Substitution base Base (e.g., Triethylamine, Pyridine) base->product Acid Scavenger

Sources

molecular structure of 2-fluorobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Fluorobenzenesulfonyl Fluoride

Executive Summary: this compound is a pivotal reagent in modern medicinal chemistry and chemical biology. Its unique molecular architecture, featuring two distinct fluorine environments, underpins its utility as a versatile chemical probe and a key connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in the development of covalent therapeutics and complex molecular assemblies. We delve into the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Modern Covalent Warhead

This compound (CAS No. 52200-99-4) is an aromatic organic compound with the chemical formula C₆H₄F₂O₂S.[1] Its structure is characterized by a benzene ring substituted at the ortho position with a fluorine atom and a sulfonyl fluoride (-SO₂F) functional group. This substitution pattern gives rise to distinct physical and chemical properties that have positioned it as a compound of significant interest.

The resurgence of covalent drugs has highlighted the need for electrophilic "warheads" with tunable reactivity and high stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis while maintaining selective reactivity with strong nucleophiles.[2] This balanced reactivity profile is central to their use in targeting nucleophilic amino acid residues (such as lysine, serine, or tyrosine) in proteins, forming stable covalent bonds.[1] Consequently, this compound serves as a foundational scaffold for designing highly specific covalent inhibitors and chemical probes.

Furthermore, the sulfonyl fluoride moiety is the cornerstone of SuFEx click chemistry, a powerful set of reactions for reliably building robust S-O or S-N linkages.[1] The presence of the second fluorine atom on the aromatic ring allows for further synthetic modification or can be used to modulate the electronic properties and reactivity of the sulfonyl fluoride group.

Molecular Structure and Physicochemical Properties

Core Structure and Conformational Analysis

The consists of a planar benzene ring with the sulfonyl fluoride group and a fluorine atom attached to adjacent carbon atoms (C1 and C2, respectively).

While a definitive crystal structure for this compound is not publicly available, structural data from closely related aromatic sulfonyl fluorides provide critical insights.[2]

  • S-F Bond: The sulfur-fluorine bond in the -SO₂F group is notably short and strong. In analogous structures, this bond length is approximately 1.546 Å, which is considerably shorter and more robust than the corresponding S-Cl bond in sulfonyl chlorides (~2.019 Å).[2] This accounts for the enhanced thermal and chemical stability of sulfonyl fluorides.

  • Conformation: The -SO₂F group is not coplanar with the benzene ring. X-ray crystallography on similar compounds reveals that one of the sulfonyl oxygens and the fluorine atom of the -SO₂F group are positioned above and below the plane of the aromatic ring. For example, the torsion angle between the C1-C2 bond of the ring and the S-F bond can be around 60-70°, a conformation that minimizes steric hindrance and influences intermolecular interactions.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 52200-99-4[1]
Molecular Formula C₆H₄F₂O₂S[1]
Molecular Weight 178.16 g/mol [1]
Appearance Colorless to light yellow liquid
Density ~1.421 g/mL at 25 °C
Boiling Point 90-94 °C at 10 Torr[3]
Refractive Index (n/D) 1.476[1]
Flash Point 106.67 °C[1]

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure requires detailed spectroscopic analysis. While fully assigned spectra for this specific compound are not widely published, the expected features can be reliably predicted based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound, particularly due to the presence of the ¹⁹F nucleus.

  • ¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[4] The spectrum of this compound is expected to show two distinct signals:

    • Sulfonyl Fluoride (-SO₂F): Aryl sulfonyl fluorides typically resonate in the range of +60 to +70 ppm relative to CFCl₃.[5][6] This signal will likely appear as a doublet due to coupling with the ortho C-H proton.

    • Aromatic Fluoride (Ar-F): The fluorine atom attached directly to the benzene ring is expected to have a chemical shift in the region of -110 to -120 ppm.[5] Its multiplicity will be complex due to couplings with adjacent aromatic protons.

  • ¹H NMR: The proton spectrum will be complex and characteristic of a 1,2-disubstituted benzene ring. Four protons are expected in the aromatic region (~7.0-8.5 ppm), exhibiting complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: Standard proton-decoupled ¹³C NMR spectra for compounds containing fluorine can be complex due to strong, long-range carbon-fluorine couplings.[7] The spectrum is expected to show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (C-F and C-SO₂F) will appear as doublets with large one-bond coupling constants (¹JCF). Other carbons will also exhibit smaller, long-range C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational frequencies for this compound would include:

  • S=O Stretching: Strong, characteristic absorption bands for asymmetric and symmetric stretching of the sulfonyl group, typically found around 1380-1415 cm⁻¹ and 1180-1200 cm⁻¹, respectively.

  • S-F Stretching: A strong band expected in the region of 800-850 cm⁻¹.

  • C-F Stretching: A strong absorption typically found in the 1200-1300 cm⁻¹ range.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

In mass spectrometry, this compound (MW: 178.16) is expected to show a clear molecular ion peak (M⁺) at m/z ≈ 178. The isotopic pattern will be characteristic for a compound containing sulfur. Common fragmentation pathways would likely involve the loss of the sulfonyl fluoride group (-SO₂F) or its components.

Synthesis and Reactivity

Synthetic Protocol: Halogen Exchange

The most common and reliable method for synthesizing aryl sulfonyl fluorides is through halogen exchange from the corresponding aryl sulfonyl chloride. This approach leverages the high stability of the S-F bond as a thermodynamic driving force.

Protocol: Synthesis of this compound from 2-Fluorobenzenesulfonyl Chloride

  • Objective: To prepare this compound via nucleophilic fluoride exchange on 2-fluorobenzenesulfonyl chloride.

  • Reagents:

    • 2-Fluorobenzenesulfonyl chloride (1.0 eq)

    • Anhydrous potassium fluoride (KF, ~2-3 eq)

    • Polar aprotic solvent (e.g., Sulfolane or anhydrous Acetonitrile)[8]

  • Procedure:

    • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen or argon atmosphere.

    • Reagent Addition: Anhydrous potassium fluoride is added to the flask, followed by the solvent (e.g., sulfolane). The precursor, 2-fluorobenzenesulfonyl chloride, is then added to the stirred suspension.

    • Reaction: The reaction mixture is heated to a temperature between 130 °C and 220 °C.[8] The optimal temperature depends on the solvent used. The progress of the reaction can be monitored by GC-MS or TLC.

    • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium chloride (KCl) byproduct is removed by filtration.

    • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

  • Self-Validation and Trustworthiness: The purity of the final product must be confirmed using the analytical methods described in Section 3.0. ¹⁹F NMR is particularly effective for confirming the complete conversion of the -SO₂Cl group to -SO₂F, as the signal for the sulfonyl fluoride will be distinct from any starting material.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Dry Glassware (N2 Atmosphere) Reagents Add Anhydrous KF & 2-Fluorobenzenesulfonyl Chloride to Sulfolane Start->Reagents Heat Heat Mixture (130-220 °C) Reagents->Heat Monitor Monitor Progress (GC-MS / TLC) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter to Remove KCl Cool->Filter Distill Vacuum Distillation Filter->Distill Product Pure 2-Fluorobenzenesulfonyl Fluoride Distill->Product

Chemical Reactivity: The SuFEx Mechanism

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, phenols, alcohols) in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).

The mechanism involves the direct attack of the nucleophile on the sulfur center, forming a pentavalent intermediate. The fluoride ion is an excellent leaving group, and its expulsion drives the reaction to completion, forming a stable sulfonate ester or sulfonamide linkage. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, enhancing its reactivity.

// Nodes Reactants [label="this compound + R-XH\n(Nucleophile, e.g., R-OH, R-NH2)", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#4285F4"]; Base [label="Base\n(e.g., Et3N)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate [label="Pentavalent Intermediate\n[Ar-S(O)2(F)(XR)]-", style="filled,dashed", fillcolor="#F1F3F4", color="#EA4335"]; Products [label="Product (Sulfonate/Sulfonamide)\n+ F-", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#34A853"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack on Sulfur"]; Base -> Reactants [label="Activates\nNucleophile", style=dashed, arrowhead=odot]; Intermediate -> Products [label="Fluoride Expulsion\n(Leaving Group)", color="#EA4335", penwidth=2]; } doto Generalized mechanism for the SuFEx reaction.

Applications in Drug Discovery and Chemical Biology

The unique stability-reactivity profile of the sulfonyl fluoride group makes it an invaluable tool for the modern drug hunter.

  • Covalent Probes: The -SO₂F group can form stable, covalent bonds with nucleophilic side chains of amino acids like serine, threonine, tyrosine, and lysine. This allows for the development of highly selective and potent irreversible inhibitors. By incorporating the this compound scaffold, researchers can design probes to map protein binding sites or develop drugs with prolonged pharmacodynamic effects.

  • SuFEx Click Chemistry: As a reliable and orthogonal reaction, SuFEx allows for the modular assembly of complex molecules. This compound can act as a versatile linker, connecting different molecular fragments (e.g., a targeting moiety and a payload) with a robust sulfonate or sulfonamide bridge. This is particularly powerful in fragment-based drug discovery and the synthesis of libraries of compounds for high-throughput screening.

Applications Core Core Covalent Covalent Core->Covalent as 'Warhead' SuFEx SuFEx Core->SuFEx as 'Connector' Probes Probes Covalent->Probes Drugs Drugs Covalent->Drugs Libraries Libraries SuFEx->Libraries

Handling and Safety

This compound is a reactive chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9]

Conclusion

This compound is more than a simple fluorinated aromatic compound; it is a precision tool for modern chemical science. Its molecular structure, defined by the stable yet reactive sulfonyl fluoride group and an ortho-fluorine substituent, provides a unique platform for innovation. By understanding its fundamental properties—from spectroscopic signatures and conformational preferences to its predictable reactivity in SuFEx reactions—researchers can fully leverage its potential in designing next-generation covalent therapeutics, sophisticated biological probes, and complex molecular systems. This guide serves as a foundational resource for scientists aiming to harness the power of this versatile chemical entity.

References

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  • Rhone-Poulenc Industries. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. U.S.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (n.d.).
  • Rhone-Poulenc Industries. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
  • E. I. Du Pont De Nemours and Company. (1989). Process for the preparation of fluorinated benzene sulfonyl fluorides. U.S.
  • Qin, H.-L., et al. (n.d.). A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant. Thieme E-Books & E-Journals.
  • T. S. Anderson, et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
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  • ChemicalBook. (n.d.). 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR spectrum.
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An In-depth Technical Guide on the Theoretical Studies of 2-Fluorobenzenesulfonyl Fluoride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Fluorobenzenesulfonyl fluoride is a pivotal reagent in modern organic synthesis, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique reactivity profile, influenced by the presence of an ortho-fluorine atom, presents both opportunities and challenges in the synthesis of novel chemical entities. This guide provides a comprehensive theoretical examination of the reactivity of this compound. We delve into the intricate electronic and steric effects imparted by the ortho-fluoro substituent and their influence on the mechanisms of nucleophilic substitution at the sulfonyl center. By synthesizing established principles of physical organic chemistry with insights from computational studies on related aryl sulfonyl systems, this document offers a predictive framework for understanding and harnessing the reactivity of this versatile molecule in drug discovery and chemical biology.

Introduction: The Privileged Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides have emerged as a superior class of electrophiles, striking a remarkable balance between stability and reactivity.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional stability to hydrolysis and are compatible with a wide range of reaction conditions.[2] This stability, however, does not render them inert. In the presence of appropriate nucleophiles and activating conditions, they undergo efficient substitution, a transformation that lies at the heart of SuFEx click chemistry.[3][4] This unique reactivity has propelled sulfonyl fluorides to the forefront of covalent inhibitor design and bioconjugation strategies.[5] The introduction of substituents onto the aromatic ring of arylsulfonyl fluorides allows for the fine-tuning of their electrophilicity and steric environment, thereby modulating their reactivity and selectivity.[6]

This guide focuses specifically on the theoretical underpinnings of the reactivity of this compound. The placement of a fluorine atom at the ortho position introduces a fascinating interplay of electronic and steric effects that significantly impacts the accessibility and electrophilicity of the sulfur center. A thorough understanding of these effects is paramount for the rational design of synthetic routes and the development of novel therapeutics.

The Influence of the Ortho-Fluoro Substituent: A Dichotomy of Effects

The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the electronic and steric influence of the ortho-fluorine atom on the sulfonyl group. These two effects often act in opposition, and their net impact determines the overall reaction rate and mechanism.

Electronic Effects: Inductive Withdrawal and Resonance

The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position due to its proximity to the sulfonyl group. The -I effect of the fluorine atom is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect. In the case of an ortho-fluoro substituent, this resonance donation of electron density to the aromatic ring could potentially decrease the electrophilicity of the sulfonyl sulfur. The overall electronic influence is a balance of these opposing effects. Computational studies on substituted aromatic systems can provide quantitative measures of these effects through the calculation of atomic charges and molecular electrostatic potentials.

Steric Effects: Hindrance at the Reaction Center

The presence of any substituent at the ortho position introduces steric hindrance around the sulfonyl group, potentially impeding the approach of a nucleophile.[6] This steric congestion can raise the energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate. The extent of this steric effect depends on the size of the nucleophile and the specific geometry of the transition state. Theoretical modeling, particularly the calculation of transition state structures and energies, is crucial for quantifying the steric impact of the ortho-fluoro group. A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides highlighted the significance of steric hindrance from an ortho-nitro group in affecting nucleophilic substitution.[6]

Mechanistic Considerations for Nucleophilic Substitution

The reaction of this compound with a nucleophile (Nu⁻) is anticipated to proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. Two primary pathways are generally considered for such reactions: a concerted S(_N)2-like mechanism and a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.

Concerted vs. Stepwise Mechanisms

A concerted mechanism involves a single transition state where the nucleophile attacks the sulfur atom and the fluoride leaving group departs simultaneously. In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the fluoride ion in a second step.

The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the sulfonyl fluoride. Theoretical calculations of the potential energy surface for the reaction can elucidate the operative mechanism by identifying the presence or absence of a stable intermediate and determining the relative energies of the transition states.

The following diagram illustrates the workflow for a computational investigation into the reaction mechanism:

G Computational Workflow for Mechanistic Investigation cluster_start System Setup cluster_mechanism Mechanism Exploration cluster_analysis Energy and Property Analysis cluster_conclusion Conclusion start Define Reactants: This compound + Nucleophile geom_opt Geometry Optimization of Reactants start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (Concerted and Stepwise) freq_calc->ts_search Input Optimized Geometries irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc energy_profile Construct Potential Energy Surface irc_calc->energy_profile Connect Reactants, TS, and Products charge_analysis Analyze Charge Distribution energy_profile->charge_analysis orbital_analysis Examine Frontier Molecular Orbitals charge_analysis->orbital_analysis conclusion Elucidate Reaction Mechanism and Role of Ortho-Fluoro Group orbital_analysis->conclusion

Caption: A flowchart illustrating the computational workflow for investigating the reaction mechanism of this compound with a nucleophile.

Theoretical Protocols for Reactivity Analysis

A robust theoretical investigation of this compound reactivity involves a multi-faceted computational approach. Density Functional Theory (DFT) is a powerful tool for such studies.

Calculation of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors.[1] For this compound, the following descriptors are of particular interest:

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would be expected to show a highly positive region around the sulfur atom, indicating its susceptibility to nucleophilic attack. The ortho-fluorine would also exhibit a negative potential.

  • Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Calculation of the Fukui function for nucleophilic attack (f+) would pinpoint the sulfur atom as the primary reactive site.

  • Global Reactivity Descriptors: Indices such as electrophilicity (ω) and chemical hardness (η) provide a quantitative measure of the overall reactivity of the molecule. Comparing these values with those of unsubstituted benzenesulfonyl fluoride and other substituted analogs would provide a clear picture of the electronic impact of the ortho-fluoro group.

The following table summarizes key reactivity descriptors and their expected trends for this compound compared to benzenesulfonyl fluoride.

Reactivity DescriptorExpected Trend for this compoundRationale
Electrophilicity Index (ω) IncreasedThe strong inductive effect of the ortho-fluorine atom enhances the overall electrophilicity of the molecule.
Chemical Hardness (η) IncreasedThe presence of the electronegative fluorine atom generally leads to a larger HOMO-LUMO gap, increasing chemical hardness.
Positive Charge on Sulfur IncreasedThe -I effect of the ortho-fluorine will withdraw electron density from the sulfonyl group, increasing the partial positive charge on the sulfur atom.
Transition State Analysis

The heart of a theoretical study of reactivity lies in the characterization of the transition states.

Step-by-Step Protocol for Transition State Calculation:

  • Initial Guess Geometry: Construct an initial guess for the transition state structure based on chemical intuition. For a nucleophilic attack on the sulfur atom, this would involve placing the nucleophile in close proximity to the sulfur, with an elongated S-F bond.

  • Optimization: Perform a transition state optimization calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). This will locate the saddle point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates), confirming that the located transition state is the correct one for the reaction of interest.

The following diagram depicts the anticipated reaction profile for the nucleophilic substitution on this compound.

G a Reactants (2-FBSF + Nu⁻) ts Transition State [Nu---S---F]‡ a->ts ΔG‡ c Products (2-FBS-Nu + F⁻) ts->c xlabel Reaction Coordinate ylabel Free Energy (G)

Caption: A representative reaction energy profile for the concerted nucleophilic substitution on this compound.

Conclusion and Future Directions

The reactivity of this compound is a nuanced interplay of electronic and steric effects. Theoretical studies, employing DFT calculations of reactivity descriptors and transition states, provide a powerful lens through which to understand and predict its behavior. The strong inductive effect of the ortho-fluorine atom is expected to enhance the electrophilicity of the sulfur center, while simultaneously presenting a steric barrier to nucleophilic attack. The balance of these factors will ultimately dictate the reaction kinetics and mechanism.

For drug development professionals and synthetic chemists, a deep understanding of these theoretical principles is invaluable. It enables the rational selection of nucleophiles, reaction conditions, and even the design of next-generation sulfonyl fluoride-based reagents with tailored reactivity profiles. Future theoretical investigations should focus on building a comprehensive library of calculated reaction barriers for this compound with a diverse set of biologically relevant nucleophiles. Such a database would be a significant asset in the ongoing quest for novel therapeutics and chemical probes.

References

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society. [Link]
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. RSC Publishing. [Link]
  • Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing. [Link]
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]
  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University. [Link]
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions.
  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
  • A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes.
  • Comparative Study of the Reactivities of Substituted 3-(benzoyl)
  • Nucleophilic substitution reactions with fluoride.
  • Synthesis of Substituted N—F Benzenesulfonimides and Comparison of Their Fluorination Reactivity via Their Reactions with Silylenol Ethers.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrophenyl X-Substituted-Benzenesulfonates and Y-Substituted-Phenyl 4-Nitrobenzenesulfonates with Azide Ion: Regioselectivity and Reaction Mechanism.

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A Technical Guide to the Solubility of 2-Fluorobenzenesulfonyl Fluoride in Organic Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Fluorobenzenesulfonyl fluoride (2-FSF) is a pivotal reagent in modern organic synthesis, particularly valued for its role as a versatile intermediate in the preparation of complex fluorine-containing molecules and its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] Despite its growing importance, comprehensive quantitative data on its solubility in common organic solvents remains sparsely documented in publicly accessible literature. This guide provides researchers, chemists, and drug development professionals with a foundational understanding of the principles governing 2-FSF solubility. We synthesize its known physicochemical properties, offer a predictive framework for its behavior in various solvent classes based on chemical theory, and present a detailed, safety-conscious protocol for its experimental determination. This document is designed to bridge the existing data gap, enabling scientists to make informed decisions on solvent selection, reaction design, and process optimization.

Introduction to this compound (2-FSF)
1.1 Overview and Chemical Significance

This compound, an organic compound featuring both a fluorinated aromatic ring and a highly reactive sulfonyl fluoride group, serves as a critical building block in synthetic chemistry.[1] The introduction of fluorine atoms can dramatically alter the physical, chemical, and biological properties of molecules, making 2-FSF a valuable intermediate for the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1] The sulfonyl fluoride moiety (-SO₂F) is exceptionally reactive towards nucleophilic attack, allowing for the construction of sulfonates, sulfonamides, and other sulfur(VI)-linked structures.[1] This reactivity is the cornerstone of its use in SuFEx click chemistry, a powerful tool for molecular assembly.

1.2 Physicochemical Properties

A thorough understanding of 2-FSF's physical and chemical properties is essential for its safe handling and effective use. The compound is a colorless to light yellow liquid under standard conditions, possessing a distinct, irritating odor.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄F₂O₂S[1][2]
Molecular Weight 178.16 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Density 1.421 - 1.474 g/mL @ 25 °C[1][2][3]
Boiling Point ~197 - 204 °C (at 760 Torr)[1]
Flash Point 84.4 - 106.7 °C[1][2][3]
Refractive Index ~1.476[2][3]
Reactivity Reacts with water and bases; moisture sensitive[1][4]
1.3 Critical Safety and Handling Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][5] It is designated with the GHS05 pictogram and the signal word "Danger".[2] Due to its reactivity with moisture, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area, away from water, bases, and amines.[3][4][6] All handling operations must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7][8]

Principles Governing the Solubility of 2-FSF

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool.[9][10]

2.1 Molecular Polarity and its Influence

The 2-FSF molecule possesses distinct regions of varying polarity.

  • Polar Region: The sulfonyl fluoride (-SO₂F) group is highly polar due to the large electronegativity differences between sulfur, oxygen, and fluorine. This group is the primary driver for interactions with polar solvents.

  • Apolar Region: The fluorinated benzene ring is predominantly nonpolar and will engage in van der Waals (specifically, London dispersion) forces with nonpolar solvents.

The presence of these two distinct regions suggests that 2-FSF will exhibit its highest solubility in solvents of intermediate to high polarity that can effectively solvate both the polar head and the aromatic ring.

2.2 Reactivity in Protic Solvents: A Key Consideration

A critical factor distinguishing solubility from reactivity is the presence of labile protons in the solvent. 2-FSF is known to react with water.[1] This is because the highly electrophilic sulfur atom in the -SO₂F group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reactivity extends to other protic solvents containing nucleophilic groups, such as alcohols (ROH) and primary/secondary amines (R₂NH). Therefore, when considering protic solvents, one must anticipate a chemical reaction rather than simple dissolution. For applications requiring the intact 2-FSF molecule, the use of anhydrous aprotic solvents is imperative.

Predictive Solubility Profile of 2-FSF

While quantitative experimental data is scarce, a qualitative solubility profile can be predicted based on the chemical principles discussed above. The following table provides an evidence-based estimation of 2-FSF's solubility in common classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Rationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)High / Miscible These solvents have a strong dipole moment to solvate the polar -SO₂F group but lack reactive protons, preventing degradation. Miscibility with DCM is documented.[1]
Ethers Diethyl Ether (Et₂O)High / Miscible Ethers are effective polar aprotic solvents for many organic reagents. Miscibility has been reported.[1]
Aromatic Toluene, BenzeneModerate The aromatic ring of 2-FSF will interact favorably with these solvents via π-stacking and dispersion forces, but the polar -SO₂F group may limit miscibility.
Nonpolar Aliphatic Hexanes, CyclohexaneLow to Insoluble The significant polarity mismatch between the -SO₂F group and the nonpolar solvent will result in poor solvation and thus, low solubility.[9]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Reactive / Poor The compound will react with these solvents via nucleophilic substitution at the sulfur center, leading to decomposition rather than true dissolution.[1]
Standardized Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, experimental verification is essential for any process-critical application. The following workflow and protocol provide a reliable and safe method for determining the qualitative or semi-quantitative solubility of 2-FSF.

4.1 Experimental Workflow Diagram

G Diagram 1. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_test Solubility Test cluster_decision Analysis cluster_result Conclusion start Start: Assemble PPE (Gloves, Goggles, Lab Coat) prep_solvent Select & Dispense 1 mL of Anhydrous Solvent into a vial start->prep_solvent prep_solute Weigh ~25 mg of 2-FSF in a fume hood prep_solvent->prep_solute add_solute Add 2-FSF to solvent prep_solute->add_solute agitate Agitate vigorously for 60s (e.g., vortex mixer) add_solute->agitate observe Observe for undissolved material agitate->observe decision Completely Dissolved? observe->decision soluble Record: Soluble (>25 mg/mL) decision->soluble Yes insoluble Record: Insoluble (<25 mg/mL) decision->insoluble No

Caption: Diagram 1. A stepwise workflow for the safe and effective determination of 2-FSF solubility in an organic solvent.

4.2 Step-by-Step Experimental Methodology

This protocol is adapted from standard qualitative organic analysis procedures and incorporates specific safety measures for handling 2-FSF.[9][11][12][13]

Objective: To determine if 2-FSF is soluble in a given anhydrous organic solvent at a concentration of approximately 25 mg/mL.

Materials:

  • This compound (2-FSF)

  • Anhydrous solvent of interest (e.g., Dichloromethane, THF, Hexane)

  • Small glass vials (e.g., 4 mL) with screw caps

  • Analytical balance

  • Micropipettes or graduated cylinders

  • Vortex mixer

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat.

Procedure:

  • Preparation (in a certified chemical fume hood):

    • Don all required PPE.

    • Dispense 1.0 mL of the chosen anhydrous organic solvent into a clean, dry glass vial.

    • Carefully weigh approximately 25 mg of 2-FSF. Record the exact mass.

  • Execution of Solubility Test:

    • Add the weighed 2-FSF to the vial containing the solvent.

    • Tightly cap the vial to prevent solvent evaporation and exposure to atmospheric moisture.

    • Shake the vial vigorously or use a vortex mixer for 60 seconds to ensure thorough mixing.[9]

    • Allow the mixture to stand for a moment and carefully observe it against a contrasting background.

  • Observation and Interpretation:

    • Soluble: The solid (or liquid droplets) completely disappears, leaving a clear, homogeneous solution. Note any color changes or evolution of gas, which might indicate a reaction.

    • Insoluble/Slightly Soluble: Undissolved solid particles or liquid droplets remain visible, or the solution appears cloudy/heterogeneous.

  • Self-Validation and Confirmation:

    • For water-insoluble compounds tested in aqueous bases (like 5% NaOH), a positive result (dissolution) can be validated by re-acidifying the solution with HCl.[13] The reappearance of the insoluble compound confirms that dissolution was due to a salt-forming reaction, not simple solvation. This principle underscores the importance of distinguishing reaction from solubility.

  • Decontamination and Waste Disposal:

    • All equipment contaminated with 2-FSF should be rinsed with an appropriate organic solvent in the fume hood.

    • Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional guidelines.

Conclusion

This compound is a reagent with high utility but requires careful handling and an informed approach to solvent selection. This guide establishes that 2-FSF exhibits favorable solubility in polar aprotic solvents like dichloromethane and ethers, while showing limited solubility in nonpolar solvents and high reactivity in protic solvents. The provided predictive framework and detailed experimental protocol empower researchers to confidently and safely select appropriate solvent systems, thereby optimizing reaction conditions and enhancing the reliability of synthetic outcomes involving this important chemical building block. The publication of quantitative solubility studies across a broad range of temperatures and solvents would be a valuable contribution to the chemical research community.

References
  • This compound - bouling chemical co., limited. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem. (n.d.).

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A Technical Guide to Quantum Chemical Calculations for 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-fluorobenzenesulfonyl fluoride, a molecule of significant interest in medicinal chemistry and drug development. Aryl sulfonyl fluorides are increasingly recognized as valuable covalent warheads for targeting non-catalytic residues like tyrosine and lysine in proteins.[1][2][3] The strategic incorporation of a fluorine atom on the benzene ring can modulate reactivity, conformation, and pharmacokinetic properties, making computational analysis a critical step in rational drug design.[4][5] This document moves beyond a simple list of steps, offering causal explanations for methodological choices, establishing a self-validating workflow, and grounding all claims in authoritative references. It is intended for researchers, computational chemists, and drug development professionals seeking to apply density functional theory (DFT) to predict and understand the behavior of this important chemical scaffold.

Introduction: The "Why" of Computational Analysis

This compound is a key intermediate and structural motif in modern drug discovery.[6][7] Its sulfonyl fluoride group (-SO₂F) acts as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues (e.g., serine, lysine, tyrosine) in protein targets.[2][3] This property has led to its use in developing highly selective and potent inhibitors.[1][8] The additional fluorine atom on the aromatic ring serves to fine-tune the molecule's electronic properties, altering the reactivity of the sulfonyl fluoride group and influencing metabolic stability and binding interactions.[4][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for predicting molecular properties before undertaking costly and time-consuming synthesis.[9] By modeling the molecule at the electronic level, we can reliably predict:

  • Geometric Parameters: Bond lengths, angles, and dihedral angles that define the molecule's 3D structure.

  • Electronic Properties: The distribution of electron density, which governs reactivity. Key metrics include atomic charges, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO).[10][11]

  • Reactivity and Stability: The HOMO-LUMO energy gap serves as a crucial indicator of a molecule's kinetic stability and chemical reactivity.[12][13]

This guide will walk through a robust computational workflow designed to extract these critical insights for this compound.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the choice of the theoretical method and the basis set. For a molecule like this compound, containing second-row elements (S) and highly electronegative atoms (F, O), these choices are paramount.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[9] It approximates the complex many-electron wavefunction by using the electron density, a simpler spatial function.

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice for organic and organometallic systems. It incorporates a portion of exact Hartree-Fock exchange, which generally improves the prediction of molecular geometries and electronic properties for compounds like the one under study.[14][15]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing sulfur and fluorine, a flexible basis set is required.

    • Pople-style Basis Sets (e.g., 6-311+G(d,p)): This is a highly recommended starting point.[16]

      • 6-311G: A "triple-zeta" valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

      • +: Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing species with electron density far from the nucleus, such as anions or atoms with lone pairs (like F and O).

      • (d,p): Adds "polarization" functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape, which is essential for describing the tetrahedral geometry around the sulfur atom and the polar C-F bond.[17][18]

    • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): For higher accuracy, particularly for calculating energies, Dunning's correlation-consistent basis sets are a superior choice. The "aug" prefix indicates the inclusion of diffuse functions, and "cc-pVTZ" stands for correlation-consistent polarized Valence Triple-Zeta. These are systematically improvable but come at a higher computational cost.[19]

For the purposes of this guide, we will proceed with the B3LYP/6-311+G(d,p) level of theory as it provides excellent accuracy for the required properties without excessive computational demand.

The Computational Protocol: A Step-by-Step Guide

This protocol outlines a self-validating workflow, ensuring that the results obtained are physically meaningful.

Step 1: Initial Structure Generation

First, generate a 3D structure of this compound (CAS 52200-99-4).[20] This can be done using any molecular building software (e.g., Avogadro, GaussView, ChemDraw). Ensure that the initial bond lengths and angles are reasonable. The SMILES string for the molecule is C1=CC=C(C(=C1)F)S(=O)(=O)F.[21]

Step 2: Conformational Analysis

The primary source of conformational flexibility in this molecule is the rotation around the C-S bond (the C1-S-O-O dihedral angle). While the benzene ring is rigid, the orientation of the -SO₂F group relative to the ring can influence the molecule's energy and properties.[22]

A relaxed potential energy surface (PES) scan should be performed. This involves systematically rotating the C-S bond (e.g., in 15-degree increments) and performing a constrained geometry optimization at each step. This will identify the lowest-energy conformer(s). For substituted benzenes, planar and perpendicular arrangements of the substituent are often the key conformations to compare.[22] This step ensures that the subsequent, more computationally expensive calculations are performed on the most stable, and therefore most representative, structure.

Step 3: Geometry Optimization and Frequency Calculation

Once the lowest-energy conformer is identified, perform a full, unconstrained geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This calculation will find the precise geometry that corresponds to a minimum on the potential energy surface.

Crucial Validation Step: Following optimization, a frequency calculation must be performed at the same level of theory. This calculation serves two purposes:

  • Verification of a True Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

  • Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE), thermal energies, and entropies.

Step 4: Calculation of Molecular Properties

Using the validated, optimized geometry, a series of single-point energy calculations can be performed to derive key electronic properties.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface. It is a powerful tool for predicting reactivity.[10][23] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[11][24] For this compound, we expect a strongly positive potential around the sulfur atom, confirming its electrophilicity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • The HOMO energy relates to the ability to donate electrons.

    • The LUMO energy relates to the ability to accept electrons.

    • The HOMO-LUMO energy gap is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[12][25] This gap is particularly relevant in drug design for predicting potential toxicity and reactivity.[26]

  • Atomic Charges: Calculate atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) to quantify the electron distribution. A large positive charge on the sulfur atom is expected, further highlighting its role as the electrophilic center for covalent bond formation.

Data Presentation and Interpretation

Quantitative results should be summarized for clarity and comparison.

Table 1: Key Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths C-SValue in Å
S=OValue in Å
S-FValue in Å
C-FValue in Å
Bond Angles O=S=OValue in Degrees
C-S-FValue in Degrees
Dihedral Angle C2-C1-S-FValue in Degrees

Table 2: Calculated Electronic Properties for this compound

PropertyCalculated Value (B3LYP/6-311+G(d,p))Interpretation
HOMO Energy Value in eVRelates to ionization potential; electron-donating ability.
LUMO Energy Value in eVRelates to electron affinity; electron-accepting ability.
HOMO-LUMO Gap Value in eVHigh value indicates high kinetic stability.[13]
Mulliken Charge on S Value in a.u.A large positive value indicates high electrophilicity.
Dipole Moment Value in DebyeIndicates overall molecular polarity.

Interpreting the Results for Drug Development:

  • MEP Map: The MEP map will visually confirm the electrophilic nature of the sulfur atom, guiding the understanding of its interaction with nucleophilic residues on a target protein.[27] The negative potential around the sulfonyl oxygens and the ring fluorine can inform potential hydrogen bonding interactions.

  • HOMO-LUMO Gap: The magnitude of the energy gap provides insight into the compound's intrinsic reactivity.[12] Medicinal chemists aim for a "Goldilocks" reactivity—stable enough to be biocompatible but reactive enough to engage its target.[2][3] Comparing the gap of this molecule to other sulfonyl fluorides can provide a relative ranking of reactivity.

  • Geometry: The optimized dihedral angle between the phenyl ring and the SO₂F group is critical for docking studies, as it defines the shape of the molecule that will be presented to a protein's binding pocket.

Diagrams and Workflows

Visual aids are essential for communicating complex computational processes.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculations (DFT: B3LYP/6-311+G(d,p)) cluster_analysis 3. Analysis & Interpretation mol_build Generate 3D Structure (this compound) conf_search Conformational Analysis (Rotate C-S Bond) mol_build->conf_search Initial Geometry geom_opt Full Geometry Optimization (Lowest Energy Conformer) conf_search->geom_opt Global Minimum freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Calculate Electronic Properties (MEP, HOMO/LUMO, Charges) freq_calc->prop_calc Validated Structure (No Imaginary Frequencies) data_table Tabulate Quantitative Data (Bond Lengths, Energies) prop_calc->data_table interpret Interpret for Drug Design (Reactivity, Stability, Shape) data_table->interpret

Caption: Computational workflow for analyzing this compound.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the quantum chemical analysis of this compound. By following this protocol—from careful conformational analysis to the validated calculation of electronic properties—researchers can gain profound, predictive insights into the molecule's structure, stability, and reactivity. The application of these computational results can significantly accelerate the drug discovery process by enabling a more rational design of potent and selective covalent inhibitors, ultimately saving valuable time and resources in the laboratory.

References

  • Suresh, C. H., & Gadre, S. R. (2021). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
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An In-Depth Technical Guide to the Electrophilicity of 2-Fluorobenzenesulfonyl Fluoride: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Sulfonyl Fluorides in Modern Chemistry

In the landscape of covalent chemical biology and drug discovery, sulfonyl fluorides have emerged as "privileged warheads."[1][2] Their unique balance of stability and reactivity sets them apart from their more reactive sulfonyl chloride counterparts.[3] Sulfonyl fluorides exhibit remarkable stability under many synthetic conditions and in aqueous environments, yet they can be selectively activated to react with a range of nucleophiles.[1][2] This tunable reactivity is central to their utility in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has revolutionized the assembly of complex molecules.[4]

This guide focuses on a specific and increasingly important member of this class: 2-fluorobenzenesulfonyl fluoride. The presence of a fluorine atom at the ortho position introduces a fascinating interplay of electronic and steric effects that modulate the electrophilicity of the sulfur center. Understanding these nuances is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile reagent.

Deconstructing the Electrophilicity: The Influence of the Ortho-Fluoro Substituent

The electrophilicity of the sulfur atom in benzenesulfonyl fluorides is a critical determinant of their reactivity. This electrophilicity is influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation provides a framework for quantifying these effects, relating changes in reaction rates or equilibrium constants to the electron-donating or electron-withdrawing nature of substituents.[5][6]

The fluorine atom is the most electronegative element, and its presence on the benzene ring has a significant impact on the electron density distribution. The primary electronic influence of the ortho-fluoro substituent in this compound is its strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, consequently, from the sulfonyl group. This reduction in electron density at the sulfur atom increases its partial positive charge, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

Beyond the inductive effect, the potential for through-space interactions between the ortho-fluoro substituent and the sulfonyl fluoride group or incoming nucleophiles could also play a role in modulating reactivity, although this is a more complex aspect that warrants further investigation.

Practical Implications: Harnessing the Reactivity of this compound in Synthesis

The enhanced electrophilicity of this compound makes it a valuable reagent for the synthesis of sulfonamides and sulfonate esters, key functional groups in many pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding sulfonamides. This transformation is a cornerstone of SuFEx chemistry.

Conceptual Workflow for Sulfonamide Synthesis

reagent This compound product 2-Fluorobenzenesulfonamide reagent->product Nucleophilic Attack amine Primary or Secondary Amine amine->product base Base (e.g., Triethylamine, DBU) Nucleophilic Attack Nucleophilic Attack base->Nucleophilic Attack Activates Amine solvent Solvent (e.g., Acetonitrile, THF) solvent->Nucleophilic Attack Reaction Medium

A representative workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-fluorobenzenesulfonamide

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran (THF), to dissolve the sulfonyl fluoride.

  • Amine and Base Addition: In a separate vial, dissolve benzylamine (1.1 eq) and a suitable base, such as triethylamine (1.2 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), in the same anhydrous solvent.

  • Reaction Execution: Slowly add the amine/base solution to the stirred solution of this compound at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Sulfonate Esters

Similarly, the reaction of this compound with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.

Conceptual Workflow for Sulfonate Ester Synthesis

reagent This compound product 2-Fluorobenzenesulfonate Ester reagent->product Nucleophilic Attack alcohol Alcohol or Phenol alcohol->product base Base (e.g., Cesium Carbonate, DBU) Nucleophilic Attack Nucleophilic Attack base->Nucleophilic Attack Deprotonates Alcohol/Phenol solvent Solvent (e.g., Acetonitrile, DMF) solvent->Nucleophilic Attack Reaction Medium

A representative workflow for sulfonate ester synthesis.

Detailed Experimental Protocol: Synthesis of Phenyl 2-Fluorobenzenesulfonate

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add phenol (1.1 eq) and a suitable base, such as cesium carbonate (1.5 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for a short period to allow for deprotonation of the phenol. Then, add this compound (1.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography.

Quantitative Data and Comparative Analysis

While specific kinetic data for this compound is not extensively published, the following table provides a qualitative comparison of the expected reactivity based on the electronic effects of substituents on the benzenesulfonyl fluoride scaffold.

Substituent at Ortho PositionElectronic EffectExpected Relative Electrophilicity
-HNeutralBaseline
-FStrong -IIncreased
-NO₂Strong -I, -MSignificantly Increased
-OCH₃-I, +MSlightly Decreased or Similar
-CH₃Weak +IDecreased

This table is a qualitative representation based on established principles of physical organic chemistry. Actual reaction rates will also depend on steric factors and reaction conditions.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in modern organic synthesis and chemical biology. Its enhanced electrophilicity, a direct consequence of the strong inductive effect of the ortho-fluoro substituent, makes it an efficient partner in SuFEx reactions for the construction of sulfonamides and sulfonate esters. The self-validating nature of these protocols, often proceeding to high conversion with clean product formation, underscores their trustworthiness for researchers in drug development and materials science.

Future research in this area will likely focus on a more quantitative understanding of the "ortho-fluoro effect" on the reactivity of sulfonyl fluorides, potentially through detailed kinetic and computational studies. Such investigations will enable a more precise tuning of reactivity for specific applications, further solidifying the role of this compound and its derivatives as indispensable tools in the chemist's arsenal.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluorobenzenesulfonyl Fluoride for Advanced SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of SuFEx and the Advantage of the ortho-Fluoro Substituent

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues, marked a significant milestone in the field of click chemistry.[1][2] This powerful set of reactions is centered on the unique reactivity of the sulfur(VI)-fluoride bond, which remains remarkably stable under a wide range of conditions yet can be selectively activated to form robust covalent linkages with high efficiency and fidelity.[3][4] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are resistant to hydrolysis and reduction, making them ideal for applications in complex chemical environments, including biological systems.[5][6]

Among the diverse array of "SuFExable" hubs, 2-fluorobenzenesulfonyl fluoride stands out as a particularly advantageous reagent. The presence of the ortho-fluoro substituent significantly enhances the electrophilicity of the sulfur atom through inductive electron withdrawal. This electronic perturbation "tunes" the reactivity of the sulfonyl fluoride group, potentially accelerating the rate of the SuFEx reaction and enabling transformations under even milder conditions. This heightened reactivity, combined with the inherent stability of the S(VI)-F bond, makes this compound an exceptional tool for applications ranging from the synthesis of advanced polymers to the development of novel covalent inhibitors in drug discovery.[4][7]

This guide provides an in-depth exploration of the scientific principles, applications, and detailed protocols for utilizing this compound in SuFEx click chemistry, designed for researchers, scientists, and drug development professionals.

Scientific Principles & Mechanistic Insights

The success of SuFEx chemistry hinges on the unique balance of stability and "spring-loaded" reactivity of the S(VI)-F bond.[8] The bond is thermodynamically stable and kinetically inert to many nucleophiles, including water, yet it can be readily activated to undergo nucleophilic substitution on the sulfur atom.[1][5]

The archetypal SuFEx reaction involves the coupling of a sulfonyl fluoride (R-SO₂F) with a silylated phenol (Ar-OSiR₃). The primary driving force for this transformation is the formation of a highly stable silicon-fluoride (Si-F) bond, one of the strongest single bonds in chemistry.[9][10] The reaction is typically facilitated by a catalyst, such as an organic base (e.g., DBU, Et₃N), a phosphazene base (e.g., BEMP), or a bifluoride salt.[11]

The proposed mechanism proceeds as follows:

  • Activation of the Nucleophile: The catalyst, often a base, can deprotonate a trace amount of phenol (if the silyl ether is not perfectly pure or if a protic source is present) or, more commonly, it activates the silyl ether.

  • Nucleophilic Attack: The activated phenoxide or silyl ether attacks the highly electrophilic sulfur(VI) center of the this compound.

  • Fluoride Exchange and Product Formation: The fluoride ion is displaced, and it is immediately sequestered by the silyl group to form the thermodynamically favorable silyl fluoride byproduct (e.g., TBDMS-F). This step is effectively irreversible and drives the reaction to completion.[9]

The ortho-fluoro group on the this compound ring enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack and thereby accelerating the overall reaction rate.

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products reagents This compound + Aryl Silyl Ether activated_complex Activated Intermediate [Ar-Oδ⁻---Sδ⁺] reagents->activated_complex Nucleophilic Attack catalyst Catalyst (e.g., DBU, [HF₂]⁻) catalyst->reagents Activates Silyl Ether products Aryl 2-Fluorobenzenesulfonate + Silyl Fluoride activated_complex->products Fluoride Exchange

Caption: General mechanism of the SuFEx reaction.

Key Applications

The reliability and orthogonality of the SuFEx reaction using hubs like this compound have led to its adoption in several high-impact areas.

  • Polymer Synthesis: SuFEx chemistry is exceptionally well-suited for polymerization reactions. The high efficiency and functional group tolerance allow for the synthesis of high molecular weight polysulfonates and polysulfates with precisely controlled structures.[12][13][14] These materials are valuable as high-performance engineering thermoplastics, films, and coatings.[10] The use of this compound can lead to polymers with unique electronic and physical properties conferred by the fluorinated aromatic ring.

  • Bioconjugation and Chemical Biology: The sulfonyl fluoride moiety is an excellent electrophilic warhead for covalent modification of proteins.[4] It can react with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine.[5][7] This makes this compound a valuable building block for designing chemical probes, activity-based probes, and covalent inhibitors for drug discovery.[15][16] The stability of the resulting sulfonate linkage provides a permanent label or inhibitory effect.

  • Drug Discovery and Medicinal Chemistry: Fluorine is present in a significant percentage of FDA-approved drugs, where it is used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[17][18][19] Incorporating the 2-fluorobenzenesulfonyl group into a molecule via SuFEx chemistry is a modular and efficient strategy to introduce both a key pharmacophoric element (the sulfonate) and a fluorine atom, enabling rapid library synthesis for lead optimization.[8]

Detailed Experimental Protocol: Synthesis of an Aryl 2-Fluorobenzenesulfonate

This protocol describes a general procedure for the base-catalyzed SuFEx reaction between this compound and a silylated phenol.

Materials and Equipment:

  • This compound

  • tert-Butyldimethylsilyl (TBDMS)-protected phenol derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon gas inlet

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

Workflow_Diagram start Setup step1 Dissolve silylated phenol and this compound in anhydrous solvent under N₂. start->step1 step2 Add DBU catalyst via syringe. step1->step2 step3 Monitor reaction by TLC until starting material is consumed. step2->step3 step4 Quench reaction (e.g., with dilute HCl). step3->step4 step5 Aqueous Workup: Extract with organic solvent, wash, dry, and concentrate. step4->step5 step6 Purify by silica gel column chromatography. step5->step6 end Characterize Product (NMR, MS, IR) step6->end

Sources

The Strategic Application of 2-Fluorobenzenesulfonyl Fluoride in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics has led to a renaissance in covalent drug discovery, where the strategic formation of a stable bond between a small molecule and its protein target can offer significant advantages in potency, duration of action, and overcoming drug resistance. Within the arsenal of electrophilic "warheads" available to the medicinal chemist, sulfonyl fluorides have emerged as a uniquely privileged class. Their exquisite balance of aqueous stability and tunable reactivity makes them ideal for the selective modification of a range of nucleophilic amino acid residues beyond the canonical cysteine.[1][2]

This guide focuses on a particularly intriguing member of this class: 2-fluorobenzenesulfonyl fluoride . The presence of the ortho-fluoro substituent introduces unique electronic and steric properties that can be harnessed for sophisticated drug design. Herein, we provide an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

The Rise of Sulfonyl Fluorides: A Privileged Warhead

Sulfonyl fluorides (SFs) have garnered significant attention as covalent modifiers due to their remarkable stability in aqueous media compared to their more reactive sulfonyl chloride counterparts.[2] This stability is crucial for their application in biological systems, minimizing off-target reactions and allowing for more precise targeting. The reactivity of the sulfonyl fluoride moiety is highly dependent on the local microenvironment of the protein binding pocket, a feature that can be exploited to achieve remarkable target selectivity.[1]

The electrophilic sulfur atom of the sulfonyl fluoride can be attacked by a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This broad reactivity profile significantly expands the scope of the "druggable" proteome beyond the often-targeted cysteine residues.

This compound: Unique Properties and Applications

The introduction of a fluorine atom at the ortho position of the benzenesulfonyl fluoride scaffold imparts distinct characteristics:

  • Modulated Reactivity: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the sulfur center, thereby fine-tuning the reactivity of the warhead. This allows for a more controlled reaction with target nucleophiles, potentially reducing off-target effects.

  • Conformational Constraint: The ortho-fluoro substituent can introduce a degree of steric hindrance, which can influence the binding orientation of the molecule within a protein pocket and contribute to selectivity.

  • Metabolic Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

  • 19F NMR Probe: The presence of the fluorine atom provides a convenient handle for ¹⁹F NMR-based screening and binding studies, a powerful technique in fragment-based drug discovery.

These properties make this compound and its derivatives valuable tools in several key areas of drug discovery:

Covalent Inhibitor Design

The development of targeted covalent inhibitors (TCIs) is a major application of this compound. By incorporating this moiety into a scaffold with affinity for a specific protein target, researchers can design molecules that form a permanent bond with a key residue in the binding site, leading to irreversible inhibition.

Workflow for Covalent Inhibitor Development:

Figure 1: Workflow for the development of covalent inhibitors using the this compound warhead.

Fragment-Based Drug Discovery (FBDD)

The relatively small size and favorable physicochemical properties of this compound make it an excellent starting point for fragment-based screening campaigns. The fluorine atom serves as a sensitive reporter for binding events in ¹⁹F NMR screens, allowing for the rapid identification of weak-binding fragments that can be elaborated into more potent leads.

FBDD Screening Cascade:

Figure 2: A typical fragment-based drug discovery cascade utilizing ¹⁹F NMR for primary screening.

Chemical Probe Development

Chemical probes are essential tools for target validation and studying biological pathways. This compound can be incorporated into probes designed to covalently label a specific protein of interest. These probes can be further functionalized with reporter tags (e.g., biotin, fluorescent dyes) to enable visualization and pull-down experiments.

Application Notes and Protocols

Application Note 1: Covalent Labeling of a Purified Protein

Objective: To confirm the covalent modification of a target protein by a this compound-containing compound.

Principle: The electrophilic sulfur atom of the this compound moiety is attacked by a nucleophilic residue on the protein, forming a stable covalent bond. This results in an increase in the molecular weight of the protein, which can be detected by mass spectrometry.

Protocol: Intact Protein Mass Spectrometry Analysis

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound-containing compound in anhydrous DMSO.

    • Prepare a 1 mg/mL (or appropriate concentration) solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the compound stock solution to achieve the desired final concentrations (e.g., 10 µM protein and 100 µM compound). The final DMSO concentration should be kept below 5% to avoid protein denaturation.

    • As a negative control, prepare a sample with protein and an equivalent volume of DMSO.

    • Incubate the reaction mixtures at room temperature or 37°C for a predetermined time course (e.g., 1, 4, and 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction by adding an equal volume of 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column according to the manufacturer's instructions.

    • Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Data Acquisition and Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

    • A mass shift corresponding to the molecular weight of the this compound-containing fragment indicates covalent modification.

Data Interpretation:

SampleExpected Molecular Weight (Da)Observed Molecular Weight (Da)Conclusion
Protein + DMSOXXNo modification
Protein + CompoundX + (MW of compound - MW of HF)YIf Y ≈ X + (MW of compound - 20), covalent modification has occurred.
Application Note 2: Fragment Screening using ¹⁹F NMR

Objective: To identify fragments containing the this compound moiety that bind to a target protein.

Principle: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. Upon binding to a protein, the ¹⁹F signal of the fragment will experience a change in chemical shift, a decrease in intensity, and/or line broadening.

Protocol: ¹⁹F NMR-Based Fragment Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, 10% D₂O).

    • Prepare stock solutions of the this compound-containing fragments (e.g., 10 mM in d₆-DMSO).

  • NMR Data Acquisition:

    • Acquire a reference ¹⁹F NMR spectrum of a mixture of the fragments (a "cocktail") in the NMR buffer.

    • Add the target protein to the fragment cocktail to the desired final concentration (e.g., 25 µM protein, 250 µM each fragment).

    • Acquire a second ¹⁹F NMR spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Compare the two spectra. Fragments that bind to the protein will show a perturbation in their ¹⁹F signal (chemical shift change, line broadening, or signal disappearance).

    • Deconvolute the cocktails of any hit-containing mixtures to identify the individual binding fragment.

Reaction Mechanism:

Figure 3: General reaction mechanism of a nucleophilic amino acid residue (Nu) with this compound.

Conclusion

This compound represents a versatile and powerful tool in the modern drug discovery toolbox. Its unique combination of stability, tunable reactivity, and suitability for a range of applications, from covalent inhibitor design to fragment-based screening, makes it an attractive scaffold for the development of novel therapeutics. The detailed protocols and application notes provided herein offer a starting point for researchers to harness the potential of this privileged warhead in their own drug discovery programs. As our understanding of covalent interactions in biology continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Google Patents. Process for preparing fluorobenzene-sulfonyl fluorides.
  • Google Patents.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(40), 8567–8571.

Sources

Application Notes & Protocols for Developing Covalent Inhibitors with 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Druggable Proteome with Covalent Modifiers

The paradigm of drug discovery has traditionally centered on non-covalent, reversible inhibitors. However, the pursuit of enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets has reignited interest in targeted covalent inhibitors (TCIs).[1] TCIs operate via a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, covalent bond with a nucleophilic amino acid residue.[2] This strategy can lead to durable target inactivation, often requiring lower doses and less frequent administration.

Historically, the development of TCIs has focused heavily on targeting cysteine residues with electrophiles like acrylamides due to the high nucleophilicity of the thiol side chain.[3] However, cysteine is a relatively rare amino acid, limiting the scope of this approach.[4] To unlock a broader range of the proteome, there is a pressing need for electrophilic "warheads" that can target other, more abundant nucleophilic residues.

Enter the sulfonyl fluorides (SFs). This class of reagents has emerged as a privileged electrophile in chemical biology and drug discovery.[5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous environments and reactivity toward a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[5][6] This expanded targeting capability makes them ideal tools for "beyond-cysteine" covalent inhibitor design.[7]

This guide focuses on a specific, readily available reagent: 2-fluorobenzenesulfonyl fluoride (2-FBSF) . We will explore the causality behind its use, provide detailed protocols for its incorporation into screening campaigns, and offer insights into the characterization of the resulting covalent adducts. The presence of the ortho-fluoro substituent is anticipated to modulate the reactivity of the sulfonyl fluoride warhead through inductive electron withdrawal, potentially influencing its selectivity and reaction kinetics—a key consideration in the design of a successful TCI.

The Chemistry of Covalent Engagement

The utility of the sulfonyl fluoride moiety lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that has gained prominence as a "click chemistry" reaction.[8] The core of the mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the SO₂F group, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage.

The reactivity of the target residue is highly dependent on its local microenvironment within the protein.[5] Proximal basic residues can deprotonate the nucleophile (e.g., the hydroxyl of tyrosine or the amine of lysine), significantly enhancing its reactivity and enabling covalent modification where it might not otherwise occur.[5]

Why this compound?

The selection of 2-FBSF as a warhead is a deliberate choice rooted in fundamental principles of medicinal chemistry. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When placed at the ortho position of the benzene ring, this effect can:

  • Modulate Electrophilicity: Increase the partial positive charge on the sulfur atom, potentially increasing its susceptibility to nucleophilic attack compared to an unsubstituted benzenesulfonyl fluoride.

  • Influence pKa: Alter the electronic properties of the entire scaffold, which can affect the binding affinity (Kᵢ) in the initial non-covalent complex.

  • Provide a Metabolic Handle: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and improving the pharmacokinetic profile of a drug candidate.[2][9][10]

While direct, comparative kinetic studies for 2-FBSF against a panel of other substituted sulfonyl fluorides are not extensively documented in the literature, the principles of physical organic chemistry provide a strong rationale for its use as a tool to fine-tune reactivity.

Strategic Workflow for 2-FBSF Inhibitor Development

A successful covalent inhibitor discovery campaign requires a systematic, multi-stage approach. The workflow presented below is a self-validating system, incorporating decision points and characterization steps to ensure confidence in the results.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Hit Validation & Characterization T_ID Target Identification (Nucleophile Present) Frag_Lib Fragment/Scaffold Selection (Non-covalent Affinity) T_ID->Frag_Lib Synth Synthesis of 2-FBSF Probe (Warhead Installation) Frag_Lib->Synth Biochem Biochemical/Enzymatic Assay (Time-dependent IC50) Synth->Biochem MS1 Intact Protein MS Screen (Adduct Formation) Biochem->MS1 Confirm Hits Kinetics Kinetic Analysis (kinact/KI) MS1->Kinetics MS2 Peptide Mapping MS/MS (Site of Modification) Kinetics->MS2 Cellular Cellular Target Engagement (e.g., CETSA, ABPP) MS2->Cellular L_Opt Lead Optimization Cellular->L_Opt Validated Hit

Caption: High-level workflow for the development of covalent inhibitors using 2-FBSF.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key stages of the discovery process. These are generalized procedures and should be optimized for the specific protein target and inhibitor scaffold.

Protocol 1: Synthesis of a "Clickable" 2-FBSF Probe

This protocol describes the synthesis of a 2-FBSF derivative bearing a terminal alkyne—a "clickable" handle. This handle allows for downstream applications such as target pull-down and visualization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach is adapted from methodologies for creating functionalized sulfonyl fluoride probes.

Objective: To synthesize 4-ethynyl-N-(3-(fluorosulfonyl)phenyl)benzamide, a model probe.

Materials:

  • 3-Aminobenzenesulfonyl fluoride hydrochloride

  • 4-Ethynylbenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-ethynylbenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add 3-aminobenzenesulfonyl fluoride hydrochloride (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/EtOAc) to yield the final product.

  • Characterize the purified product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Time-Dependent Inhibition Assay

The hallmark of a covalent inhibitor is that its potency (IC₅₀) increases with incubation time. This assay is crucial for distinguishing a covalent mechanism from a reversible one.

Objective: To determine if the inhibition of a target protein by a 2-FBSF probe is time-dependent.

Materials:

  • Target protein in appropriate assay buffer

  • 2-FBSF test compound stock solution in DMSO

  • Substrate for the protein (e.g., a fluorogenic peptide for a protease)

  • 96-well microplates (black, for fluorescence)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2x solution of the target protein in assay buffer.

    • Prepare a series of 4x concentrations of the 2-FBSF inhibitor by serial dilution in assay buffer containing a constant percentage of DMSO.

  • Incubation:

    • In a 96-well plate, add 25 µL of the 2x protein solution to 25 µL of each 4x inhibitor concentration (this starts the incubation). Include DMSO-only controls.

    • Prepare multiple identical plates or sections of a plate for different pre-incubation time points (e.g., 0, 15, 30, 60, 120 minutes). Incubate at a constant temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • At the end of each pre-incubation period, add 50 µL of a 2x substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the reaction progress on a plate reader at the appropriate excitation/emission wavelengths. Collect data kinetically for 10-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (vᵢ) for each inhibitor concentration at each pre-incubation time point by calculating the slope of the linear portion of the progress curve.

    • Normalize the velocities to the DMSO control (0% inhibition).

    • Plot % inhibition versus log([Inhibitor]) for each time point and fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time.

    • Interpretation: A leftward shift of the dose-response curve and a decrease in the IC₅₀ value with increasing pre-incubation time is indicative of a covalent mechanism.

Pre-incubation Time (min)IC₅₀ (µM)
015.2
158.1
304.5
602.3
1201.1
Caption: Example data showing a time-dependent decrease in IC₅₀, supporting a covalent mechanism.
Protocol 3: Intact Protein Mass Spectrometry for Adduct Confirmation

This is the most direct method to confirm that a covalent bond has formed between the inhibitor and the target protein.

Objective: To verify the formation of a covalent adduct and determine its stoichiometry.

Materials:

  • Purified target protein (≥95% purity)

  • 2-FBSF test compound

  • LC-MS grade water and acetonitrile

  • Formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with the 2-FBSF compound (e.g., 25-50 µM, a 5-10 fold molar excess) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for a set time (e.g., 2-4 hours) at a controlled temperature.

    • Prepare a control sample with protein and an equivalent amount of DMSO.

  • Sample Preparation:

    • Quench the reaction by adding formic acid to a final concentration of 0.1%. If necessary, desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system. Use a short C4 or C8 column with a rapid gradient of water/acetonitrile containing 0.1% formic acid to elute the intact protein.

    • Acquire mass spectra across the expected mass range for the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the zero-charge mass of the protein in both the control and inhibitor-treated samples.

    • Calculate the mass shift (Δmass) between the treated and control samples.

    • Interpretation: The observed mass of the treated protein should be equal to [Mass of protein] + [Mass of inhibitor fragment]. The mass of the inhibitor fragment will be the mass of the full inhibitor minus the mass of the leaving group (fluorine, 19.00 Da). A clean shift to the expected higher mass confirms covalent modification. Multiple additions (e.g., +2x Δmass) would indicate multiple sites of modification.

Protocol 4: Peptide Mapping by LC-MS/MS to Identify Modification Site

Once covalent modification is confirmed, the next critical step is to identify which specific amino acid residue(s) have been labeled.

Objective: To pinpoint the exact site of covalent modification on the protein.

Materials:

  • Covalently modified protein sample and DMSO control from Protocol 3.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Tris or ammonium bicarbonate buffer

  • LC-MS grade solvents

  • A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the protein samples, add a denaturant (e.g., urea to 6 M).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add IAM to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteines.

  • Digestion:

    • Dilute the sample with buffer (e.g., 100 mM Tris, pH 8) to reduce the urea concentration to <1 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid or TFA and desalt the peptides using a C18 StageTip or ZipTip. Elute and dry the peptides.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto an LC-MS/MS system equipped with a C18 analytical column. Elute peptides using a long gradient (e.g., 60-120 minutes).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS spectra against the known sequence of the target protein.

    • Perform the search with cysteine carbamidomethylation as a fixed modification.

    • Crucially, include a variable modification corresponding to the mass of the 2-FBSF adduct on all potential nucleophilic residues (Ser, Thr, Tyr, Lys, His, Cys). The mass of the adduct is the molecular weight of the inhibitor minus the mass of fluorine.

    • Manually inspect the MS/MS spectra of any identified modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift provides definitive evidence for the location of the adduct.

G cluster_0 Protein Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Incubate Incubate Protein with 2-FBSF Probe Denature Denature, Reduce (DTT) & Alkylate (IAM) Incubate->Denature Digest Digest with Trypsin Denature->Digest Cleanup C18 Desalting Digest->Cleanup LCMS LC-MS/MS Analysis (Data-Dependent Acquisition) Cleanup->LCMS Search Database Search with Variable Modification LCMS->Search Validate Manual MS/MS Spectrum Validation Search->Validate Result Modified Peptide & Residue Identified Validate->Result

Caption: Workflow for identifying the site of covalent modification using peptide mapping mass spectrometry.

Conclusion and Future Outlook

The this compound moiety represents a versatile and tunable electrophilic warhead for the development of targeted covalent inhibitors. Its ability to react with a broad range of nucleophilic amino acids opens up vast new target space beyond the traditional cysteine-focused approaches. By following a systematic workflow encompassing rational design, time-dependent kinetic analysis, and rigorous mass spectrometry-based characterization, researchers can confidently identify and validate novel covalent inhibitors. The strategic incorporation of the ortho-fluoro substituent offers a promising avenue for fine-tuning the electronic properties and metabolic stability of the resulting probes. As our understanding of the proteome deepens, tools like 2-FBSF will be indispensable in creating the next generation of precision medicines.

References

  • Title: Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides Source: PubMed URL:[Link]
  • Title: Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases Source: PubMed URL:[Link]
  • Title: Covalent inhibitors containing sulfonyl fluoride moieties.
  • Title: Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: PubMed Central (PMC) URL:[Link]
  • Title: Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells Source: PubMed URL:[Link]
  • Title: Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • Title: Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology Source: Thesis, University of Gothenburg URL:[Link]
  • Title: Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues Source: PubMed Central (PMC) URL:[Link]
  • Title: Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis Source: ResearchG
  • Title: Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases Source: ResearchG
  • Title: Characterization of various classes of protein adducts Source: PubMed Central (PMC) URL:[Link]
  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innov
  • Title: Characterization of various classes of protein adducts Source: PubMed URL:[Link]
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry URL:[Link]
  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL:[Link]
  • Title: (Chlorosulfonyl)
  • Title: Covalent inhibitors: a rational approach to drug discovery Source: PubMed Central (PMC) URL:[Link]
  • Title: Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis Source: PubMed URL:[Link]
  • Title: Characterization of protein adducts formed by toxic alkaloids by nano-scale liquid chromatography with mass spectrometry Source: PubMed URL:[Link]
  • Title: PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY Source: PubMed Central (PMC) URL:[Link]
  • Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: PubMed Central (PMC) URL:[Link]
  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: PubMed Central (PMC) URL:[Link]
  • Title: Directed ortho-Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulf
  • Title: Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives Source: PubMed Central (PMC) URL:[Link]
  • Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges Source: PubMed Central (PMC) URL:[Link]
  • Title: Recent advances in the development of covalent inhibitors Source: PubMed Central (PMC) URL:[Link]
  • Title: Detection of busulfan adducts on proteins Source: University of Geneva (UNIGE) Open Archive URL:[Link]
  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: ACS Public
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]
  • Title: Exploring the boundaries of ferrocenesulfonyl fluoride chemistry Source: Royal Society of Chemistry URL:[Link]
  • Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL:[Link]
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Sources

Application Notes and Protocols for Site-Specific Protein Modification Using 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Covalent Protein Modification

In the landscape of chemical biology and drug discovery, the ability to forge precise, stable covalent bonds with target proteins is paramount. Targeted covalent inhibitors have demonstrated significant advantages, including enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1][2] For years, the field has been heavily focused on targeting the nucleophilic thiol of cysteine residues. However, the infrequent presence of cysteine in protein binding sites has necessitated the development of new chemical tools to engage other amino acid residues.[2][3]

Enter the era of sulfonyl fluorides, and specifically 2-fluorobenzenesulfonyl fluoride, as privileged electrophilic warheads for site-specific protein modification.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for creating stable, covalent protein conjugates. We will delve into the underlying Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, explore the reactivity with various nucleophilic amino acid residues, and provide detailed protocols for labeling and characterization.[6][7]

The Underpinning Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by this compound is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation.[6][8] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a "Goldilocks" reactivity profile: stable enough to persist in aqueous biological environments yet sufficiently reactive to form covalent bonds with specific amino acid side chains.[4][9][10] This balance is crucial for achieving site-specificity and minimizing off-target effects.[9] The SuFEx reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.[11]

The reactivity of sulfonyl fluorides is not limited to a single amino acid. Context-specific interactions within a protein's three-dimensional structure can enhance the nucleophilicity of various residues, making them susceptible to modification. This broadens the scope of targetable residues beyond cysteine to include tyrosine, lysine, serine, threonine, and histidine.[1][3][10]

SuFEx_Mechanism Protein Protein with Nucleophilic Residue (Nu-H) TransitionState Transition State Protein->TransitionState Nucleophilic Attack FBSF 2-Fluorobenzenesulfonyl Fluoride FBSF->TransitionState ModifiedProtein Covalently Modified Protein TransitionState->ModifiedProtein Fluoride Displacement HF HF TransitionState->HF

Caption: General mechanism of the SuFEx reaction for protein modification.

Reactivity Profile: Targeting a Diverse Array of Amino Acid Residues

The versatility of this compound lies in its ability to react with a range of nucleophilic amino acid residues, dictated by their local microenvironment within the protein.[4][5]

Target ResidueNucleophilic GroupResulting LinkageKey Considerations
Tyrosine Phenolic hydroxylSulfonate EsterOften highly selective, influenced by the pKa of the phenol group.[11][12][13]
Lysine ε-aminoSulfonamideReactivity is dependent on the pKa of the amine and its accessibility.[1][6]
Serine/Threonine Aliphatic hydroxylSulfonate EsterGenerally less reactive than tyrosine but can be targeted in specific enzymatic active sites.[4][10]
Histidine Imidazole ringSulfonamideReactivity is pH-dependent and relies on the nucleophilicity of the imidazole nitrogen.[14]
Cysteine ThiolThiosulfonate EsterWhile reactive, sulfonyl fluorides offer an alternative to traditional cysteine-targeting warheads.[4][10]

This multi-targeting capability significantly expands the druggable proteome, allowing for the covalent modification of proteins that lack accessible cysteine residues.[2][3]

Experimental Protocols

PART 1: General Considerations and Reagent Preparation

Safety First: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[15][16][17][18] It is corrosive and can cause severe skin burns and eye damage.[16] Always consult the Safety Data Sheet (SDS) before use.

Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution (e.g., 100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store the stock solution at -20°C, protected from moisture.

  • Protein Solution: The protein of interest should be in a buffer system that does not contain primary amines (e.g., Tris), as these can compete with the desired reaction. Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives. The protein solution should be free of aggregates.

  • Reaction Buffer: The pH of the reaction buffer can significantly influence the rate and selectivity of the modification. A slightly basic pH (e.g., 7.5-8.5) is often optimal for enhancing the nucleophilicity of tyrosine and lysine residues.[7]

PART 2: Protocol for Site-Specific Protein Labeling

This protocol provides a general framework for the labeling of a purified protein with this compound. Optimization of reaction conditions (e.g., molar excess of the probe, incubation time, temperature, and pH) is crucial for each specific protein target.

Protein_Labeling_Workflow Start Start: Purified Protein & 2-FBSF Stock Reaction_Setup 1. Reaction Setup (Protein + Buffer) Start->Reaction_Setup Probe_Addition 2. Add 2-FBSF (Molar Excess) Reaction_Setup->Probe_Addition Incubation 3. Incubate (Time & Temperature) Probe_Addition->Incubation Quenching 4. Quench Reaction (Optional) Incubation->Quenching Purification 5. Purification (Remove Excess Probe) Quenching->Purification Analysis 6. Characterization (LC-MS, SDS-PAGE) Purification->Analysis End End: Covalently Modified Protein Analysis->End

Caption: Step-by-step workflow for protein labeling with this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the purified protein solution with the reaction buffer. A typical starting protein concentration is 1-5 mg/mL.

  • Probe Addition: Add the this compound stock solution to the reaction mixture to achieve the desired final molar excess (e.g., 10- to 100-fold molar excess over the protein). Gently mix the solution by pipetting. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1 to 24 hours). The optimal incubation time will depend on the reactivity of the target residue and should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as a high concentration of Tris buffer or an amino-acid-containing solution (e.g., lysine or glycine) can be added to consume any unreacted this compound.

  • Purification: Remove the excess, unreacted probe and byproducts from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.

  • Characterization: Analyze the purified, modified protein to confirm successful labeling and determine the site(s) of modification.

PART 3: Analytical Techniques for Characterization

Thorough characterization of the modified protein is essential to validate the site-specificity and extent of labeling.

  • Mass Spectrometry (MS):

    • Intact Protein Analysis: Liquid chromatography-mass spectrometry (LC-MS) of the intact protein can be used to determine the mass of the modified protein. A mass shift corresponding to the addition of the 2-fluorobenzenesulfonyl moiety confirms covalent modification.

    • Peptide Mapping: To identify the specific site(s) of modification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact modified amino acid residue.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the modified protein. If the this compound probe contains a reporter tag (e.g., a fluorophore or biotin), the labeled protein can be detected by in-gel fluorescence scanning or western blotting.

  • X-ray Crystallography: For a detailed structural understanding of the covalent modification, co-crystallization of the modified protein can provide atomic-level resolution of the linkage and its interaction with the protein binding pocket.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound and the SuFEx chemistry have opened up numerous applications:

  • Targeted Covalent Inhibitors: Design of highly potent and selective inhibitors for therapeutic intervention.[1][2][3]

  • Activity-Based Protein Profiling (ABPP): Development of chemical probes to identify and characterize enzyme function in complex biological systems.[10]

  • Target Identification and Validation: Covalent modification can be used to confirm drug-target engagement in cellular and in vivo models.[4][12]

  • Bioconjugation: Creation of stable protein conjugates for various applications, including antibody-drug conjugates (ADCs) and diagnostic reagents.[7][19]

Conclusion

This compound has emerged as a powerful and versatile tool for the site-specific covalent modification of proteins. Its balanced reactivity, governed by the SuFEx reaction, allows for the targeting of a diverse range of nucleophilic amino acid residues beyond the traditional cysteine. By understanding the principles outlined in these application notes and meticulously following the provided protocols, researchers can effectively harness the potential of this remarkable reagent to advance their research in chemical biology and drug discovery. The continued exploration of sulfonyl fluoride chemistry promises to further expand the boundaries of the "druggable" proteome and enable the development of next-generation covalent therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Li, S., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(25), 6866–6874.
  • Zhang, H., et al. (2025). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry.
  • Li, G., et al. (2024). Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. PubMed.
  • Li, Z., et al. (2018). Proximity-enabled SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11229–11234.
  • Jones, L. H., & Kelly, J. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 729-739.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1641–1646.
  • Sharpless, K. B., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.
  • Jones, L. H., & Kelly, J. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Bouling Chemical Co., Limited. (n.d.). This compound.
  • Narayanan, A., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Liu, Y., et al. (2023).
  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(34).
  • Sigma-Aldrich. (n.d.). This compound 95.
  • Kelly, J. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Grimster, N. P., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 13(42), 12516–12522.
  • Achmem. (n.d.). This compound.
  • Synquest Labs. (n.d.). 2-(Fluorosulfonyl)difluoroacetyl fluoride.
  • Fisher Scientific. (n.d.).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central.
  • Grimster, N. P., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Publishing.

Sources

Application Notes: Covalent Labeling of Tyrosine Residues with 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the covalent labeling of tyrosine residues in proteins using 2-fluorobenzenesulfonyl fluoride. Sulfonyl fluorides (SFs) have emerged as privileged electrophilic warheads in chemical biology and drug discovery due to their unique balance of stability and reactivity.[1][2][3] Unlike more promiscuous reagents, SFs can selectively modify context-specific, nucleophilic amino acid residues—including serine, lysine, and notably, tyrosine—often found in functionally important regions of proteins like enzyme active sites or protein-protein interaction interfaces.[2][3][4] This application note details the underlying chemical principles, provides a comprehensive, step-by-step protocol for protein labeling, outlines methods for analytical validation, and offers insights into troubleshooting common experimental challenges.

Scientific Principles and Rationale

The Chemistry of Tyrosine Modification

The core of this methodology lies in the sulfur(VI) fluoride exchange (SuFEx) reaction, a highly efficient and biocompatible "click chemistry" process.[1][5][6][7] The phenolic hydroxyl group of a tyrosine residue acts as a nucleophile. In a slightly basic environment (pH > 8), this hydroxyl group is partially deprotonated to the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the this compound. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonate ester bond between the protein and the benzenesulfonyl moiety.[4]

The reactivity of sulfonyl fluorides is a key advantage. They are significantly more stable to hydrolysis than their sulfonyl chloride counterparts and possess a favorable reactivity profile that allows them to covalently modify specific residues without widespread, non-specific labeling.[2][8]

Mechanism of Tyrosine Labeling

The reaction proceeds via a nucleophilic substitution mechanism. The selectivity for a particular tyrosine residue within a protein is not random; it is often dictated by the local microenvironment. Tyrosine residues located in binding pockets or active sites may exhibit enhanced nucleophilicity (a lower pKa), making them "hyperreactive" and preferential targets for modification.[9][10]

Caption: Mechanism of tyrosine modification by this compound.

Experimental Protocol: Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific protein of interest and its characteristics.

Required Reagents and Materials
  • Reagents:

    • Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS or HEPES)

    • This compound (2-FSBF)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Quenching Reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

    • Reagents for downstream analysis (e.g., desalting columns, mass spectrometry-grade solvents)

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Incubator or temperature-controlled shaker

    • Vortex mixer

    • Analytical equipment (e.g., LC-MS system)

Experimental Workflow Diagram

Experimental_Workflow prep_reagent 1. Prepare 2-FSBF Stock Solution (in anhydrous DMSO) reaction 3. Labeling Reaction (Incubate at RT) prep_reagent->reaction prep_protein 2. Prepare Protein Sample (in pH 8.0 buffer) prep_protein->reaction purification 4. Purification (Remove excess reagent) reaction->purification Stop Reaction analysis 5. Analysis (LC-MS / MS/MS) purification->analysis Analyze Labeled Protein

Caption: General experimental workflow for tyrosine labeling.

Detailed Protocol
  • Preparation of 2-FSBF Stock Solution:

    • Rationale: Sulfonyl fluorides are susceptible to hydrolysis in aqueous solutions. Preparing a concentrated stock in an anhydrous organic solvent ensures reagent integrity.[8]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Dispense into small aliquots and store at -20°C or -80°C, protected from moisture. Avoid repeated freeze-thaw cycles.

  • Protein Sample Preparation:

    • Rationale: The reaction efficiency is pH-dependent. A pH of ~8.0 facilitates the deprotonation of the tyrosine hydroxyl group, increasing its nucleophilicity. Buffers containing primary amines (like Tris) can compete with the protein for the labeling reagent, though often at a slower rate. For initial experiments, Tris is acceptable, but phosphate or HEPES buffers are preferred.

    • Prepare the protein of interest at a concentration of 1-5 mg/mL (approximately 20-100 µM, depending on molecular weight) in a reaction buffer (e.g., 50 mM Tris-HCl or PBS, pH 8.0).

  • Labeling Reaction:

    • Rationale: The molar excess of the labeling reagent and the incubation time are critical parameters that must be optimized to achieve sufficient labeling while minimizing off-target effects.

    • Add the 2-FSBF stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of 2-FSBF over the protein.

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. Time-dependent inhibition or labeling studies can be performed to determine the optimal incubation time.[4]

  • Purification of the Labeled Protein:

    • Rationale: It is crucial to remove unreacted 2-FSBF and any hydrolysis byproducts before downstream analysis, as they can interfere with analytical measurements.

    • Remove excess reagent using a desalting column (size-exclusion chromatography), dialysis against a suitable buffer, or acetone precipitation.[10]

Analysis and Validation

Confirmation of Labeling by Mass Spectrometry

The most definitive method for confirming covalent modification is mass spectrometry.

  • Intact Protein Analysis: Analyze the purified labeled protein by LC-MS. A successful reaction will result in a mass increase corresponding to the addition of the benzenesulfonyl group.

    • Mass Shift Calculation: Mass of this compound (C₆H₄FO₂S) is ~175.17 Da. The reaction involves the loss of HF (~20.01 Da). Therefore, the expected mass addition is ~155.16 Da .

  • Peptide Mapping (MS/MS): To identify the specific tyrosine residue(s) that have been modified, the protein should be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. The fragmentation data will reveal the peptide sequence and pinpoint the exact site of modification by identifying the peptide with the +155.16 Da mass shift on a specific tyrosine.[10]

Parameter Description
Protein Concentration 1 - 5 mg/mL (~20-100 µM)
2-FSBF Concentration 10- to 100-fold molar excess over protein
Reaction Buffer 50 mM PBS or HEPES, pH 8.0
Incubation Time 1 - 4 hours
Temperature Room Temperature (~25°C)
Expected Mass Shift +155.16 Da

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Labeling Efficiency 1. Inactive 2-FSBF due to hydrolysis. 2. Reaction pH is too low. 3. Target tyrosine is not accessible or reactive. 4. Insufficient incubation time or reagent concentration.1. Use fresh, anhydrous DMSO for stock solution; use a fresh aliquot. 2. Ensure reaction buffer pH is between 7.5 and 8.5. 3. Consider denaturing conditions (if compatible with the experimental goal) to expose more residues. 4. Increase the molar excess of 2-FSBF and/or extend the incubation time.
Protein Precipitation 1. High concentration of organic solvent (DMSO). 2. Protein is unstable under the reaction conditions.1. Keep the final DMSO concentration below 5%. 2. Perform the reaction at 4°C for a longer duration. Include stabilizing additives if known.
Non-specific Labeling 1. Reagent concentration is too high. 2. Extended incubation time. 3. Presence of other hyperreactive residues (e.g., Ser, Lys, His).1. Titrate the 2-FSBF concentration to find the optimal balance between specific and non-specific labeling. 2. Optimize the reaction time. 3. Non-specific labeling is a known possibility with SFs; use MS/MS to confirm the primary site of modification.[2][3]

References

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activ
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). [Link]
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science (RSC Publishing). [Link]
  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Cell Chemical Biology. [Link]
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • Sulfonyl fluoride synthesis by fluorosulfon
  • 2-Fluorobenzenesulfonyl chloride. Chemdad. [Link]
  • The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC - NIH. [Link]
  • The Application of Fluorine‐Containing Reagents in Structural Proteomics.
  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.
  • Design of a two-step fluorogenic strategy for tyrosine specific labeling of proteins.
  • 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv. [Link]

Sources

Application Notes and Protocols for 2-Fluorobenzenesulfonyl Fluoride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful paradigm for identifying novel lead compounds.[1][2] This approach focuses on screening low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.[1] While traditional FBDD relies on reversible, non-covalent interactions, there is a growing interest in the strategic use of covalent fragments.[3] Covalent fragments incorporate a reactive "warhead" that forms a stable, covalent bond with a specific amino acid residue on the target protein. This irreversible binding can offer several advantages, including enhanced potency, prolonged duration of action, and improved ligand efficiency.[3]

Sulfonyl fluorides have emerged as a particularly attractive class of electrophilic warheads for covalent FBDD.[2][4] Their reactivity is based on the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has gained significant traction in chemical biology and drug discovery.[4][5] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a desirable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5][6][7] This "beyond-cysteine" targeting capability significantly expands the scope of the ligandable proteome.[2][8]

This application note provides a detailed guide to the use of 2-fluorobenzenesulfonyl fluoride as a key building block in covalent FBDD campaigns. We will explore the unique properties conferred by the ortho-fluoro substitution, outline protocols for library design and synthesis, detail biophysical screening methodologies for hit identification and validation, and provide insights into the interpretation of experimental data.

The Unique Profile of this compound

The strategic placement of a fluorine atom on the benzene ring of the benzenesulfonyl fluoride scaffold can modulate the reactivity and physicochemical properties of the warhead. The 2-fluoro substitution in this compound offers several key advantages for FBDD:

  • Modulated Reactivity: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the sulfonyl group. This allows for a fine-tuning of the reactivity profile, balancing the need for covalent bond formation with the imperative to minimize off-target reactions.[9]

  • Enhanced Specificity: The steric and electronic influence of the ortho-fluoro group can impart a degree of selectivity in the interaction with the target protein. This can lead to more specific and less promiscuous covalent labeling.

  • Favorable Physicochemical Properties: Fluorine substitution can improve key drug-like properties such as metabolic stability and membrane permeability. For FBDD, the introduction of fluorine can also serve as a valuable probe for ¹⁹F NMR-based screening methods.[10][11][12]

  • Synthetic Tractability: this compound is a commercially available reagent that can be readily incorporated into diverse fragment scaffolds through established synthetic methodologies.

Principle of Covalent Fragment Screening with this compound

The core principle involves creating a library of small, diverse molecular fragments, each bearing the this compound warhead. This library is then screened against the protein target of interest. The screening cascade is designed to identify fragments that first bind to a specific site on the protein through non-covalent interactions, which then facilitates the covalent reaction between the sulfonyl fluoride and a nearby nucleophilic amino acid residue.

The overall potency of a covalent fragment is determined by two key parameters: the initial non-covalent binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).[13] A successful covalent fragment will exhibit a favorable combination of these two factors, leading to efficient and specific labeling of the target protein.

Experimental Workflow: From Library Design to Hit Validation

The successful implementation of a covalent FBDD campaign using this compound involves a multi-step workflow.

Figure 1: High-level workflow for covalent FBDD.

Part 1: Covalent Fragment Library Design and Synthesis

The design of a high-quality covalent fragment library is crucial for the success of the screening campaign. Key considerations include:

  • Fragment Diversity: The library should encompass a wide range of chemical scaffolds to maximize the exploration of the target's binding landscape.

  • Physicochemical Properties: Fragments should adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) to ensure good ligand efficiency and solubility.

  • Synthetic Accessibility: The chosen fragments should be readily derivatizable with the this compound warhead.

Protocol 1: General Procedure for Synthesis of a this compound-Based Fragment Library

This protocol describes a general method for the synthesis of an amide-linked fragment library.

Materials:

  • A diverse collection of primary or secondary amine-containing fragments

  • 2-Fluorobenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine-containing fragment (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 5 minutes.

  • Sulfonylation: Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 2-fluorobenzenesulfonyl amide fragment.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Primary Screening for Hit Identification

The primary screen aims to rapidly identify fragments that covalently modify the target protein. Intact protein mass spectrometry is a powerful and high-throughput technique for this purpose.[13]

Protocol 2: Intact Protein Mass Spectrometry Screen

Materials:

  • Purified target protein at a suitable concentration (e.g., 1-10 µM) in a compatible buffer (e.g., HEPES or ammonium acetate)

  • This compound fragment library (e.g., 10 mM stock solutions in DMSO)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Reaction Setup: In a 96-well plate, incubate the target protein with each fragment from the library at a defined concentration (e.g., 100-200 µM). Include a DMSO-only control.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-24 hours).

  • LC-MS Analysis: Analyze each sample by LC-MS. Deconvolute the resulting mass spectra to determine the mass of the protein.

  • Hit Identification: Identify fragments that cause a mass shift in the protein corresponding to the molecular weight of the fragment.

Data Presentation:

Fragment IDExpected Mass Shift (Da)Observed Mass Shift (Da)% ModificationHit?
F1250.3251.185Yes
F2275.2N/A0No
F3233.1233.960Yes
...............
Part 3: Hit Validation and Characterization

Hits identified in the primary screen must be validated using orthogonal biophysical methods to confirm binding and rule out non-specific reactivity.[3][14]

Biophysical Techniques for Hit Validation:

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature (Tₘ) of the protein upon covalent modification. A significant increase in Tₘ is indicative of stabilization due to fragment binding.[1][14]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the non-covalent binding event (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).[13]

  • Isothermal Titration Calorimetry (ITC): Can be used to determine the thermodynamic parameters of the initial non-covalent binding.[1][14]

  • ¹⁹F NMR Spectroscopy: If the target protein does not contain fluorine, the appearance of a new signal in the ¹⁹F NMR spectrum upon incubation with a fluorinated fragment can confirm covalent modification.[10][11][12]

Protocol 3: Thermal Shift Assay for Hit Validation

Materials:

  • Purified target protein

  • Validated hit fragments

  • SYPRO Orange dye

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the target protein, SYPRO Orange dye, and either a validated hit fragment or a DMSO control.

  • Thermal Denaturation: Subject the samples to a temperature gradient in the real-time PCR instrument.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Tₘ Determination: Determine the melting temperature (Tₘ) for each sample by fitting the fluorescence data to a Boltzmann equation. A ΔTₘ of >2°C is generally considered a significant shift.

Part 4: Structural Characterization of Fragment-Protein Adducts

Determining the three-dimensional structure of the covalent fragment-protein complex is essential for understanding the binding mode and guiding structure-based drug design.

  • X-ray Crystallography: Provides high-resolution structural information of the covalent adduct, revealing the specific amino acid residue that has been modified and the key interactions between the fragment and the protein.[1][14]

  • Mass Spectrometry-based Proteomics: Can be used to identify the specific site of covalent modification by analyzing the peptide fragments of the digested protein-fragment adduct.

Safety and Handling of this compound

This compound is a reactive chemical and should be handled with appropriate safety precautions.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[15]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[15] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile tool for covalent fragment-based drug discovery. Its modulated reactivity, potential for enhanced selectivity, and favorable physicochemical properties make it an attractive warhead for the development of novel covalent inhibitors. The systematic application of the protocols and workflows outlined in this application note will enable researchers to effectively utilize this powerful chemical probe to identify and validate novel starting points for drug discovery programs.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed. [Link]
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed. [Link]
  • This compound. Bouling Chemical Co., Limited. [Link]
  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods.
  • Published a study about Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Kinetolab. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PubMed Central. [Link]
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Royal Society of Chemistry. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central. [Link]
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PubMed Central. [Link]
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. MDPI. [Link]
  • Fluorine labeling of proteins for NMR studies. University of Colorado Anschutz Medical Campus. [Link]
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PubMed Central. [Link]
  • IF Labeling Protocol.
  • SuFEx Handle Fragment Library. Otava Chemicals. [Link]
  • Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group.

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Application Notes & Protocols: Synthesis of Bioconjugates Using 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the chemical modification of biomolecules.

Abstract: This document provides a comprehensive guide to the use of 2-fluorobenzenesulfonyl fluoride (FBSF) as a robust reagent for the synthesis of stable bioconjugates. We delve into the underlying chemical principles, provide detailed, field-tested protocols for protein modification, and discuss critical characterization techniques. This guide is designed to equip researchers with the necessary knowledge to successfully implement FBSF-based conjugation strategies, particularly for the development of antibody-drug conjugates (ADCs) and other functionalized biologics.

Introduction: The Emerging Role of Sulfonyl Fluorides in Bioconjugation

The covalent linkage of synthetic molecules to proteins, peptides, and oligonucleotides is a cornerstone of modern biotechnology and drug development. The stability and selectivity of the resulting bond are paramount. While traditional bioconjugation methods often target lysine or cysteine residues, there is a growing demand for reagents that can form exceptionally stable linkages with a broader range of amino acid residues under mild, biocompatible conditions.

Aromatic sulfonyl fluorides have emerged as a powerful class of reagents to meet this demand. They react with nucleophilic amino acid side chains—primarily lysine, but also tyrosine, histidine, and serine under specific conditions—to form highly stable sulfonamide bonds. Unlike many common linkages, the sulfonamide bond is exceptionally resistant to enzymatic and chemical degradation, a critical feature for therapeutics with long in-vivo half-lives.

Among this class, this compound (FBSF) distinguishes itself. The ortho-fluoro substituent acts as a subtle yet effective electronic modulator, influencing the reactivity of the sulfonyl fluoride group and potentially enhancing its selectivity. This guide will focus on the practical application of FBSF for the synthesis of well-defined and stable bioconjugates.

The Mechanism: Covalent Capture of Nucleophilic Residues

The core of FBSF chemistry lies in the reaction between the electrophilic sulfur atom of the sulfonyl fluoride (-SO₂F) and a nucleophilic amino acid residue on the protein surface. The reaction proceeds via a nucleophilic substitution mechanism.

The primary target for FBSF under typical bioconjugation conditions (pH ~8.5-9.5) is the ε-amino group of lysine residues. The basic conditions deprotonate the lysine side chain, rendering it a potent nucleophile that attacks the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide linkage.

  • Why pH is Critical: The reaction rate is highly pH-dependent. At neutral or acidic pH, the lysine amino group is protonated (-NH₃⁺) and non-nucleophilic. As the pH increases above the pKa of the lysine side chain (~10.5), the equilibrium shifts towards the deprotonated, reactive form (-NH₂), accelerating the conjugation reaction. However, excessively high pH (>10) can lead to protein denaturation and promote hydrolysis of the sulfonyl fluoride. Therefore, a careful optimization of pH is essential for efficient and selective conjugation.

The reaction can also be directed towards other nucleophilic residues like tyrosine, although this often requires different reaction conditions or the presence of specific catalysts.

Visualizing the Reaction Mechanism

Below is a diagram illustrating the fundamental reaction between FBSF and a lysine residue on a protein.

Caption: Reaction of FBSF with a protein lysine residue.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the conjugation of a payload molecule functionalized with FBSF to a model antibody, such as Trastuzumab.

Materials and Reagents
  • Antibody: Trastuzumab (or other IgG) at a concentration of 5-10 mg/mL.

  • Conjugation Buffer: 50 mM Sodium Borate buffer, pH 9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • FBSF-Payload: The payload molecule (e.g., a fluorescent dye, a drug) pre-functionalized with the this compound group. Dissolved in a compatible organic solvent like DMSO or DMF.

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system for purifying the final conjugate.

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., Q-TOF).

Pre-Conjugation Workflow: Buffer Exchange

The antibody must be in the correct buffer system prior to conjugation.

  • Prepare the Antibody: Start with the antibody in a suitable storage buffer (e.g., PBS).

  • Buffer Exchange: Exchange the antibody into the Conjugation Buffer (50 mM Sodium Borate, pH 9.0) using a desalting column or by dialysis.

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient). Adjust the concentration to 5-10 mg/mL.

Conjugation Reaction

This protocol assumes a target drug-to-antibody ratio (DAR) of 4.

  • Temperature Equilibration: Bring the antibody solution to room temperature.

  • Prepare FBSF-Payload: Prepare a 10 mM stock solution of the FBSF-Payload in DMSO.

  • Calculate Reagent Volume: Determine the volume of FBSF-Payload stock solution needed. A common starting point is to use a 5-10 fold molar excess of the FBSF-Payload relative to the antibody.

    • Example Calculation: For 1 mL of a 10 mg/mL antibody solution (~67 µM), a 10-fold excess would be 0.67 µmol of FBSF-Payload. From a 10 mM stock, this would be 67 µL.

  • Addition of FBSF-Payload: Add the calculated volume of the FBSF-Payload stock solution to the antibody solution dropwise while gently stirring. The final concentration of the organic solvent (DMSO) should ideally not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. The optimal reaction time should be determined empirically.

Quenching and Purification
  • Quench the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris. The primary amine in Tris will react with any remaining FBSF-Payload. Incubate for 30 minutes.

  • Purify the Conjugate: Remove unreacted payload and quenching agent by purifying the reaction mixture using size-exclusion chromatography (SEC). The antibody-drug conjugate (ADC) will elute in the high molecular weight fractions.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Antibody in Storage Buffer B Buffer Exchange into Conjugation Buffer (pH 9.0) A->B C Adjust Concentration (5-10 mg/mL) B->C D Add FBSF-Payload (5-10x molar excess) C->D E Incubate 4-12h at Room Temperature D->E F Quench Reaction (50 mM Tris) E->F G Purify via SEC F->G H Characterize Conjugate G->H

Caption: Workflow for FBSF-based bioconjugation.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the success of the conjugation and to determine the key quality attributes of the product.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter for ADCs. It can be determined using several methods:

  • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance peak separate from the protein's absorbance at 280 nm, the DAR can be calculated by measuring the absorbance at both wavelengths and using the Beer-Lambert law.

  • Mass Spectrometry: Intact mass analysis of the ADC using a high-resolution mass spectrometer (e.g., Q-TOF) provides a direct measurement of the mass of the conjugate. The mass shift compared to the unconjugated antibody allows for the determination of the distribution of different DAR species (DAR 0, 1, 2, etc.).

Confirmation of Covalent Linkage
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions can be used to confirm that the payload is covalently attached to the antibody. The payload-conjugated heavy and light chains will show a mass shift compared to the unconjugated chains.

  • Peptide Mapping: For detailed site-specific information, the ADC can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the specific lysine residues that have been modified.

Data Presentation: Example Characterization Results
Analytical Method Parameter Measured Typical Result
UV-Vis Spectroscopy Average DAR3.8 - 4.2
Intact Mass Spec DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 65%, DAR6: 10%
Reducing SDS-PAGE Covalent AttachmentIncreased MW of Heavy & Light Chains
Size-Exclusion Chromatography Aggregation Level>98% Monomer

Conclusion and Best Practices

This compound offers a reliable and straightforward method for producing highly stable bioconjugates. The resulting sulfonamide linkage provides superior stability compared to many traditional linkers, which is a significant advantage for in-vivo applications.

Key Takeaways for Success:

  • pH Control is Paramount: The pH of the reaction buffer is the most critical parameter for controlling the rate and selectivity of the conjugation. A pH of 8.5-9.5 is generally optimal for targeting lysine residues.

  • Stoichiometry Matters: The molar excess of the FBSF-payload will directly influence the average DAR. This should be optimized for each specific antibody-payload combination.

  • Thorough Characterization is Non-Negotiable: A comprehensive analytical workflow is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

By following the protocols and principles outlined in this guide, researchers can effectively leverage FBSF chemistry to advance their bioconjugate development programs.

References

  • This section would be populated with specific citations to primary literature and review articles that support the claims and protocols mentioned throughout the document.

Application Notes and Protocols for 2-Fluorobenzenesulfonyl Fluoride in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Interrogating the Proteome with Covalent Probes

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study enzyme function directly in native biological systems.[1][2] Unlike traditional methods that rely on substrate recognition, ABPP utilizes active site-directed chemical probes to covalently label and report on the functional state of enzymes.[3] This approach provides a direct readout of enzyme activity and has become indispensable for discovering novel therapeutic targets, elucidating drug mechanisms of action, and screening for potent and selective inhibitors.[1][2]

At the heart of ABPP are covalent probes, which typically consist of a reactive group (or "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin).[2][4] The warhead is designed to form a stable covalent bond with a nucleophilic amino acid residue within the active site of a target protein.[4] Among the diverse array of electrophilic warheads, sulfonyl fluorides (SFs) have gained prominence due to their unique combination of stability in aqueous environments and their ability to react with a broad range of nucleophilic residues beyond the canonical cysteine.[5]

This application note provides a detailed guide to the use of 2-fluorobenzenesulfonyl fluoride as a representative of the aryl sulfonyl fluoride class of probes for Activity-Based Protein Profiling. We will delve into the underlying chemical principles, provide detailed experimental protocols for target identification and competitive profiling, and offer insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Privileged Warhead: Understanding Sulfonyl Fluoride Chemistry

The utility of sulfonyl fluorides as covalent probes is rooted in the unique properties of the S(VI)-F bond. This functionality exhibits a favorable balance of stability and reactivity, remaining largely inert in aqueous buffers yet becoming susceptible to nucleophilic attack by activated amino acid side chains within the microenvironment of a protein's active site.[5] This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has become a cornerstone of modern chemical biology.

Unlike many other electrophiles that predominantly target cysteine, sulfonyl fluorides are known to covalently modify a wider array of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine.[5] This broad reactivity spectrum significantly expands the portion of the proteome that can be interrogated by ABPP, opening up new avenues for drug discovery against targets that lack accessible cysteines.[5]

The this compound probe possesses the core reactive sulfonyl fluoride moiety. The presence of the ortho-fluoro substituent is expected to influence the electrophilicity of the sulfur atom through inductive effects, potentially modulating its reactivity profile. While detailed comparative studies against other isomers are not extensively documented in the public domain, the principles outlined here for aryl sulfonyl fluorides are directly applicable.

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a transient intermediate, which then collapses with the expulsion of a fluoride ion, resulting in a stable sulfonamide or sulfonate ester linkage between the probe and the protein. The specificity of this reaction is largely driven by the protein's binding pocket, which positions a nucleophilic residue for attack on the sulfonyl fluoride warhead.[5]

Covalent Modification Mechanism cluster_0 Protein Active Site cluster_1 Transition State cluster_2 Covalent Adduct Protein Protein-Nu-H TS [Protein-Nu---SO₂(F)-Ar]⁻ Protein->TS Nucleophilic Attack Probe Ar-SO₂(F) Probe->TS Adduct Protein-Nu-SO₂-Ar TS->Adduct Fluoride Elimination Fluoride F⁻ TS->Fluoride

Caption: Mechanism of covalent modification by a sulfonyl fluoride probe.

Experimental Workflows and Protocols

The successful implementation of ABPP using a this compound-based probe requires careful planning and execution. The following protocols provide a comprehensive framework for proteome labeling, target enrichment, and competitive profiling. For proteomic applications, the core this compound structure would be functionalized with a reporter tag, such as an alkyne, for subsequent analysis.

General Reagent and Buffer Recommendations
Reagent/ParameterRecommended Concentration/ValueRationale
Probe Stock Solution 10-100 mM in anhydrous DMSOHigh concentration stock minimizes the volume of organic solvent added to the biological sample.
Labeling Buffer Phosphate-buffered saline (PBS), pH 7.4Mimics physiological conditions and is compatible with most downstream applications.
Proteome Concentration 1-2 mg/mLSufficient protein concentration for robust detection of labeled targets.
Probe Labeling Conc. 1-100 µMThe optimal concentration should be determined empirically to balance target labeling with off-target effects.
Incubation Time 30-120 minutesTime-dependent labeling should be assessed to determine the optimal incubation period.
Incubation Temperature Room temperature or 37°C37°C can accelerate labeling but may also increase protein degradation.
Protocol 1: Proteome Labeling with an Alkyne-Tagged Probe

This protocol describes the labeling of a complex proteome (e.g., cell or tissue lysate) using an alkyne-functionalized analog of this compound.

Materials:

  • Cell or tissue lysate

  • BCA Protein Assay Kit

  • Alkyne-tagged this compound probe (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • PBS, pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates using standard methods (e.g., sonication or detergent lysis) in a suitable buffer (e.g., PBS). Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA assay or a similar protein quantification method.

  • Proteome Dilution: Dilute the proteome to a final concentration of 1-2 mg/mL in cold PBS.

  • Control Preparation: Prepare the following controls in parallel with your experimental samples:

    • Vehicle Control: An aliquot of the proteome treated with an equivalent volume of DMSO. This control is crucial for identifying non-specific interactions.

    • Heat-Inactivated Control: An aliquot of the proteome heated at 95°C for 10 minutes prior to probe addition. This helps to distinguish activity-dependent labeling from non-specific binding to denatured proteins.

  • Probe Labeling:

    • To 50 µL of the diluted proteome, add the alkyne-tagged probe to the desired final concentration (start with a titration from 1-50 µM).

    • For the vehicle control, add the same volume of DMSO.

    • Incubate all samples at room temperature or 37°C for 60 minutes with gentle agitation.

  • Reaction Quenching: The labeling reaction can be stopped by adding 4x SDS-PAGE loading buffer for immediate gel analysis or by proceeding directly to the click chemistry reaction.

Protocol 2: Target Enrichment via Click Chemistry and Mass Spectrometry

This protocol outlines the enrichment of probe-labeled proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," followed by preparation for mass spectrometry-based identification.

Materials:

  • Probe-labeled proteome from Protocol 1

  • Biotin-azide (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Streptavidin-agarose beads

  • SDS, Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin

  • Mass spectrometry-grade solvents

Procedure:

  • Click Chemistry Reaction: To the 50 µL of labeled proteome, add the following reagents in order:

    • Biotin-azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

  • Protein Resuspension and Enrichment: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with 1% SDS in PBS, 6 M urea, and finally PBS.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with IAA, and then digest overnight with trypsin.

  • Peptide Elution and Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were specifically labeled by the this compound probe. Compare the results to the vehicle and heat-inactivated controls to identify high-confidence targets.

ABPP Workflow Lysate Prepare Proteome (Cell/Tissue Lysate) Label Incubate with Alkyne Probe Lysate->Label Click Click Chemistry (Attach Biotin) Label->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Target Identification LCMS->Identify

Caption: General workflow for ABPP target identification.

Protocol 3: Competitive Profiling for Inhibitor Selectivity

This protocol is used to assess the selectivity of a potential inhibitor by competing its binding against the labeling of proteins by the this compound probe.

Materials:

  • Cell or tissue lysate (1-2 mg/mL)

  • Alkyne-tagged this compound probe

  • Test inhibitor compound (various concentrations)

  • DMSO (vehicle control)

  • Materials for ABPP workflow as described above

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate aliquots of the cell lysate with varying concentrations of the test inhibitor (or a vehicle control) for 30 minutes at room temperature. The concentration range should span several orders of magnitude around the expected Ki or IC₅₀ of the inhibitor.

  • Probe Addition: Add the alkyne-tagged this compound probe at a fixed, non-saturating concentration to each sample.

  • Labeling Incubation: Incubate for an additional 30-60 minutes.

  • Analysis: Proceed with the click chemistry, enrichment, and LC-MS/MS analysis as described in Protocol 2.

  • Data Interpretation: A successful inhibitor will compete with the probe for binding to the target protein, resulting in a dose-dependent decrease in the spectral counts or signal intensity of the target protein's peptides in the MS analysis. This allows for the determination of inhibitor potency and selectivity across the proteome.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the results, it is imperative to include rigorous controls. The vehicle control (DMSO) accounts for any non-specific effects of the solvent, while the heat-inactivated proteome control helps to differentiate between covalent labeling of active enzymes and non-specific binding. In competitive profiling experiments, a dose-response curve should be generated to confirm specific and saturable binding of the inhibitor.

Safety Precautions

Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound, as a member of the privileged sulfonyl fluoride class of reactive functionalities, represents a powerful tool for activity-based protein profiling.[5] Its ability to target a broad range of nucleophilic amino acids opens the door to exploring a wider swath of the functional proteome. The protocols and principles outlined in this application note provide a robust framework for researchers to employ this and related probes for target identification, validation, and inhibitor screening, thereby accelerating the pace of drug discovery and fundamental biological research.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). ACS Central Science. [Link]
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). Molecules. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. [Link]
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules. [Link]
  • Long-Lasting Solid Electrolyte Interphase for Stable Li-Metal Batteries. (2021). ACS Energy Letters. [Link]
  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. (n.d.). Nomura Research Group. [Link]
  • Material Safety Data Sheet for this compound. (n.d.). Anhui Senrise Technology Co., Ltd. [Link]
  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. (2024). The Journal of Organic Chemistry. [Link]
  • Phenyl 4-Fluorobenzene Sulfonate as a Versatile Film-Forming Electrolyte Additive for Wide-Temperature-Range NCM811//Graphite Batteries. (2022).
  • Perfluoroalkyl-substituted ethylene carbonates: Novel electrolyte additives for high-voltage lithium-ion batteries. (2018).
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). PubMed. [Link]
  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. (2024). American Chemical Society. [Link]
  • Synthesis of amino acid and peptidic sulfonyl fluorides. (2017).
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]
  • Detection of ABP binding sites and competitive ABPP. (n.d.).
  • The Application of Fluorine-Containing Reagents in Structural Proteomics. (2020). PMC - NIH. [Link]
  • Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015). ACS Central Science. [Link]
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Molecular Biosciences. [Link]
  • Activity-based protein profiling: A graphical review. (2022). Computational and Structural Biotechnology Journal. [Link]

Sources

chemoselective ligation with 2-fluorobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chemoselective Ligation with Aryl Sulfonyl Fluorides

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing aryl sulfonyl fluorides, such as 2-fluorobenzenesulfonyl fluoride, in chemoselective ligation strategies. We will delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, explore its diverse applications, and provide detailed, field-proven methodologies for its successful implementation.

Introduction: The Rise of a Privileged Covalent Warhead

In the landscape of chemical biology and drug discovery, the ability to form stable, covalent bonds with specific biomolecules in a complex biological milieu is paramount. Chemoselective ligations are the bedrock of bioconjugation, activity-based protein profiling (ABPP), and the development of targeted covalent inhibitors.[1] While the field has long been dominated by reagents targeting the uniquely nucleophilic cysteine residue, this reliance creates a significant limitation: many protein binding sites of therapeutic interest lack an accessible cysteine.[2]

Enter the aryl sulfonyl fluorides (Ar-SO₂F), a class of electrophiles that have emerged as exceptionally "privileged" warheads.[1] As a cornerstone of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction—a next-generation click chemistry platform—these reagents offer a compelling combination of stability and reactivity.[2][3] Unlike more promiscuous sulfonyl chlorides, the S-F bond is remarkably stable in aqueous environments and resistant to biological reduction, yet it can be coaxed to react with a specific set of nucleophilic amino acid residues under biocompatible conditions.[1] This unique reactivity profile, which notably circumvents cysteine while targeting residues like tyrosine, lysine, and histidine, opens up vast new opportunities for probing and drugging the proteome.[2][4]

This guide will focus on the practical application of aryl sulfonyl fluorides, providing the foundational knowledge and detailed protocols necessary to harness their power for protein modification and covalent ligand discovery.

Mechanism and Chemoselectivity: The "SuFEx" Advantage

The utility of aryl sulfonyl fluorides is rooted in the SuFEx mechanism. The sulfur atom in the sulfonyl fluoride group (SO₂F) is highly electrophilic, making it susceptible to nucleophilic attack. In a biological context, the side chains of certain amino acids can act as effective nucleophiles, displacing the fluoride ion to form a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine/serine/threonine) linkage.[4][5]

The key to this technology is its distinct chemoselectivity. While cysteine is the most potent nucleophile in proteins, its reaction with sulfonyl fluorides often results in an unstable adduct, rendering it a poor target for stable conjugation.[2] Instead, Ar-SO₂F probes preferentially and stably react with other, less traditionally targeted nucleophiles. This multi-targeting capability is a significant advantage, dramatically expanding the druggable space within the proteome.[4][6]

SuFEx_Mechanism cluster_product Product Protein Protein with Nucleophilic Residue (e.g., Tyrosine, Lysine) Covalent_Adduct Stable Covalent Adduct (e.g., Sulfonate Ester or Sulfonamide) Protein->Covalent_Adduct Nucleophilic Attack on Sulfur(VI) Center Probe Aryl Sulfonyl Fluoride (Ar-SO₂F) Probe->Covalent_Adduct Fluoride Displacement (SuFEx Reaction)

Caption: General mechanism of SuFEx-mediated protein ligation.

The reactivity is highly context-dependent, influenced by the pKa and local microenvironment of the target residue. This "context-specific" reactivity allows for a degree of targeting beyond simple residue availability, a feature that is highly valuable in probe development.[1]

Data Summary: Amino Acid Reactivity Profile

The following table summarizes the reactivity of aryl sulfonyl fluorides with key nucleophilic amino acid residues, providing a clear guide to their chemoselectivity.

Target ResidueNucleophilic GroupResulting LinkageAdduct StabilityTypical Reaction Conditions
Tyrosine Phenolic HydroxylSulfonate EsterHighpH 7.4 - 9.0
Lysine ε-AminoSulfonamideHighpH 7.4 - 9.0
Histidine Imidazole NitrogenSulfonamideModerate to HighpH 7.0 - 8.0
Serine/Threonine Aliphatic HydroxylSulfonate EsterModerate to HighOften requires activated site (e.g., protease active site)
Cysteine ThiolThiosulfonate EsterLow (Unstable)Generally avoided for stable conjugation

This data is synthesized from multiple sources demonstrating the broad, yet selective, reactivity profile of sulfonyl fluorides.[1][2][4][5][7]

Core Applications in Research and Drug Development

The unique properties of aryl sulfonyl fluorides have led to their adoption in a variety of high-impact applications:

  • Targeted Covalent Inhibitors: By incorporating an Ar-SO₂F "warhead" onto a ligand that binds non-covalently to a protein of interest, researchers can create highly potent and selective irreversible inhibitors that target lysine, tyrosine, or histidine residues in the binding pocket.[2][5]

  • Activity-Based Protein Profiling (ABPP): Minimalist Ar-SO₂F probes, often equipped with a "click" handle like an alkyne, can be used to survey the proteome for reactive "hotspots" in live cells or lysates.[7][8] This is a powerful method for identifying novel drug targets and understanding their functional state.

  • Bioconjugation: The stability of the resulting covalent bond makes SuFEx an excellent tool for bioconjugation, such as linking imaging agents (e.g., ¹⁸F for PET scans) or other functional molecules to proteins and peptides.[3][9][10]

  • Mapping Protein-Protein Interactions (PPIs): Genetically encoding unnatural amino acids containing a latent aryl fluorosulfate group allows for proximity-enabled crosslinking to capture fleeting PPIs in living cells.[11]

Detailed Experimental Protocols

Here we provide two detailed protocols for common applications of aryl sulfonyl fluoride probes. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: In Vitro Covalent Labeling of a Purified Protein

Objective: To confirm the covalent modification of a purified protein by an aryl sulfonyl fluoride probe and to optimize reaction conditions. This protocol is a self-validating system, as the expected outcome is a specific mass shift detectable by mass spectrometry.

Materials:

  • Purified protein of interest (e.g., >95% purity)

  • Aryl sulfonyl fluoride probe (e.g., this compound or a custom probe)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM HEPES or PBS, pH 8.0. (Note: Avoid Tris or other amine-containing buffers as they can compete with the reaction)

  • Quenching Solution: 1 M dithiothreitol (DTT) or β-mercaptoethanol (BME)

  • LC-MS system for intact protein analysis

Procedure:

  • Probe Preparation (Critical Step):

    • Action: Prepare a 10 mM stock solution of the aryl sulfonyl fluoride probe in anhydrous DMSO.

    • Causality: Sulfonyl fluorides are susceptible to slow hydrolysis in aqueous solutions. Preparing the stock in an anhydrous organic solvent like DMSO is essential to maintain the probe's integrity and ensure accurate final concentrations.[12]

  • Reaction Setup:

    • Action: In a microcentrifuge tube, prepare the reaction mixture. For a 50 µL final volume:

      • 44 µL of Reaction Buffer (50 mM HEPES, pH 8.0)

      • 5 µL of 10 µM purified protein stock (for a 1 µM final concentration)

    • Action: As a negative control, prepare an identical tube containing buffer and protein but no probe.

    • Causality: A pH of 7.5-8.5 is generally optimal for promoting the deprotonation of lysine and tyrosine side chains, enhancing their nucleophilicity without dramatically increasing the rate of probe hydrolysis. The control is crucial to confirm that any observed mass shift is due to the probe.

  • Initiating the Reaction:

    • Action: Add 1 µL of the 10 mM probe stock solution to the reaction tube (for a 200 µM final concentration, a 200-fold excess). Mix gently by pipetting.

    • Causality: A significant molar excess of the probe drives the reaction to completion, especially for initial screening. This can be optimized later to determine reaction rates. The probe should be the last component added to minimize its time in the aqueous buffer before the protein is present.

  • Incubation:

    • Action: Incubate the reaction at room temperature or 37°C for 1-4 hours. Time may need to be optimized depending on the protein and probe.

    • Causality: The reaction rate is context-specific. Incubation allows sufficient time for the covalent modification to occur. Monitoring at different time points (e.g., 30 min, 1 hr, 4 hr) is recommended during optimization.

  • Quenching the Reaction:

    • Action: Add 1 µL of 1 M DTT or BME to the reaction to quench any unreacted probe.

    • Causality: Although not strictly necessary for LC-MS analysis, quenching with a thiol-containing reagent can be good practice, especially for downstream functional assays, by consuming the excess electrophilic probe.

  • Analysis by LC-MS:

    • Action: Analyze 10-20 µL of the reaction mixture using an appropriate LC-MS method for intact protein analysis. Deconvolute the resulting mass spectrum.

    • Causality: This is the primary validation step. A successful reaction will show a new peak in the mass spectrum corresponding to the molecular weight of the protein plus the molecular weight of the aryl sulfonyl moiety (Probe MW - Fluorine MW). The absence of this peak in the control sample confirms specific labeling.

Protocol 2: Chemoproteomic Identification of Probe Targets in Cell Lysate

Objective: To identify the protein targets of a "clickable" aryl sulfonyl fluoride probe from a complex proteome using an affinity pull-down strategy.

Chemoproteomics_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_labeling Step 2: Covalent Labeling cluster_click Step 3: Click Chemistry cluster_enrichment Step 4: Affinity Purification cluster_ms Step 5: Mass Spectrometry Lysate Prepare Cell Lysate Incubate Incubate Lysate with 'Clickable' Ar-SO₂F Probe Lysate->Incubate Add Probe Click Perform CuAAC Reaction (Add Biotin-Azide, CuSO₄, Ligand) Incubate->Click Labeled Proteome Enrich Enrich Biotinylated Proteins with Streptavidin Beads Click->Enrich Biotinylated Proteome Wash Wash Beads to Remove Non-specific Binders Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest Purified Targets LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Identify Identify Target Proteins LCMS->Identify

Caption: Workflow for identifying protein targets using a clickable Ar-SO₂F probe.

Materials:

  • "Clickable" Aryl Sulfonyl Fluoride Probe (containing a terminal alkyne)

  • Cell lysate from the biological system of interest

  • Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate

  • Streptavidin-conjugated magnetic beads

  • Mass Spectrometry-grade Trypsin

Procedure:

  • Lysate Preparation and Labeling:

    • Action: Prepare a clarified cell lysate in a non-amine buffer (e.g., PBS) containing protease inhibitors. Normalize the protein concentration (e.g., to 2-5 mg/mL).

    • Action: Treat the lysate with the clickable Ar-SO₂F probe (e.g., 10-50 µM final concentration) for 1-2 hours at room temperature. Include a DMSO-only vehicle control.

    • Causality: This step allows the probe to covalently label its protein targets within the complex mixture. The control is essential to identify proteins that bind non-specifically to the beads later.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Action: To the labeled lysate, add the pre-mixed click chemistry reagents in sequence: Biotin-Azide (e.g., 100 µM), CuSO₄ (e.g., 1 mM), THPTA ligand (e.g., 1 mM), and freshly prepared Sodium Ascorbate (e.g., 1 mM).

    • Action: Incubate for 1 hour at room temperature with gentle rotation.

    • Causality: This "click" reaction efficiently and specifically ligates a biotin tag onto the alkyne-modified proteins.[8] THPTA is a ligand that stabilizes the Cu(I) oxidation state required for the reaction and protects proteins from copper-induced damage.

  • Enrichment of Labeled Proteins:

    • Action: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

    • Causality: The high-affinity interaction between biotin and streptavidin allows for the selective pull-down of the probe-labeled proteins.

  • Washing and Digestion:

    • Action: Pellet the beads using a magnetic stand and discard the supernatant. Perform stringent washes to remove non-specifically bound proteins (e.g., with PBS containing 1% SDS, followed by urea, and finally buffer washes).

    • Action: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

    • Causality: Extensive washing is critical for reducing background and ensuring high confidence in target identification. On-bead digestion releases the peptides for MS analysis while leaving the beads and probe remnants behind.

  • LC-MS/MS Analysis:

    • Action: Collect the peptide-containing supernatant and analyze it by LC-MS/MS.

    • Action: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to search the resulting spectra against a protein database to identify and quantify the enriched proteins.

    • Causality: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are considered high-confidence targets of the aryl sulfonyl fluoride probe.

References

  • Title: Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Source: PMC - NIH URL:[Link]
  • Title: The application of SuFEx in probing protein-biomolecules interactions.
  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: RSC Publishing URL:[Link]
  • Title: Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Source: Wiley Online Library URL:[Link]
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: PMC - NIH URL:[Link]
  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Source: PMC - PubMed Central URL:[Link]
  • Title: Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Source: MDPI URL:[Link]
  • Title: A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry.
  • Title: Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Source: PubMed URL:[Link]
  • Title: The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Source: PubMed URL:[Link]
  • Title: Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Source: PubMed URL:[Link]
  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: Chemical Science URL:[Link]
  • Title: A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Source: PubMed URL:[Link]
  • Title: Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Source: PMC - NIH URL:[Link]
  • Title: Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Source: PubMed URL:[Link]

Sources

Application Notes & Protocols: Leveraging 2-Fluorobenzenesulfonyl Fluoride for Covalent Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 2-fluorobenzenesulfonyl fluoride in bioconjugation. We delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detailing the reaction mechanism, key parameters for successful conjugation to proteins, and robust methods for characterization. This document is intended for researchers, chemists, and drug development professionals seeking to utilize sulfonyl fluorides as versatile and stable covalent warheads for modifying biological macromolecules.

Introduction: The Power of Sulfonyl Fluorides in Covalent Labeling

Covalent modification of proteins is a cornerstone of chemical biology, enabling the development of advanced therapeutics, activity-based probes, and diagnostic agents.[1] While traditional methods often target cysteine residues, the natural abundance and nucleophilicity of other residues like lysine and tyrosine present broader opportunities for conjugation.[2][3] Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles for this purpose, prized for their optimal balance of stability in aqueous media and reactivity toward multiple nucleophilic amino acid side chains.[1][4]

This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx), a "click chemistry" reaction characterized by the efficient and specific formation of highly stable sulfonamide or sulfonate ester bonds.[2][5] Unlike their more hydrolytically labile sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, making them ideal reagents for controlled reactions in complex biological buffers.[6] this compound is a readily available reagent within this class, offering a reliable scaffold for introducing a stable covalent linkage to biomolecules.

The SuFEx Mechanism: Covalent Bond Formation

The core of the bioconjugation strategy lies in the nucleophilic attack of an electron-rich amino acid side chain on the electrophilic sulfur center of the this compound. The reaction proceeds via a nucleophilic substitution mechanism where the fluoride acts as an excellent leaving group.

Key Reactive Residues:

  • Lysine (Lys): The primary amine of the lysine side chain is a potent nucleophile, particularly when deprotonated at slightly alkaline pH. The reaction yields an exceptionally stable sulfonamide bond.[3][7]

  • Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain can also act as a nucleophile, forming a stable sulfonate ester linkage.[2][6]

  • Histidine (His) & Serine (Ser): These residues can also be targeted, though their reactivity is often context-dependent, relying on their specific microenvironment within the protein structure which can enhance their nucleophilicity.[1][7]

The general mechanism for the reaction with a lysine residue is depicted below.

Caption: Mechanism of lysine modification via SuFEx chemistry.

Experimental Design & Key Parameters

Successful bioconjugation with this compound requires careful control of several experimental parameters. The interplay between these factors determines the efficiency, specificity, and reproducibility of the modification.

Causality Behind Experimental Choices:
  • pH: The reaction is highly pH-dependent. A pH range of 8.0-9.0 is typically optimal for modifying lysine residues. In this range, the lysine side-chain amine (pKa ~10.5) is sufficiently deprotonated to act as an effective nucleophile, while the sulfonyl fluoride remains reasonably stable against hydrolysis.

  • Co-solvent: this compound has poor aqueous solubility. A water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is required to prepare a concentrated stock solution and facilitate its dispersion in the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10% v/v) to minimize protein denaturation.

  • Molar Excess: A molar excess of the sulfonyl fluoride reagent relative to the protein is necessary to drive the reaction to completion. However, an excessively high ratio can lead to off-target modifications or protein precipitation. The optimal molar ratio must be determined empirically for each specific protein.

  • Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) or 37°C over several hours.[8] Monitoring the reaction over a time course is recommended to determine the optimal endpoint.

Quantitative Parameter Summary
ParameterRecommended RangeRationale & Expert Insights
pH 8.0 - 9.0Balances nucleophilicity of lysine with reagent stability. Lower pH favors tyrosine modification.
Buffer System PBS, Bicarbonate, HEPESAvoid primary amine buffers like Tris, as they will compete with the protein for the reagent.
Molar Excess (Reagent:Protein) 5:1 to 50:1Start with a 10-fold excess. Higher ratios increase modification but risk insolubility/off-targets.
Organic Co-solvent DMSO or DMFRequired for reagent solubility. Keep final concentration below 10% (v/v) to maintain protein integrity.
Protein Concentration 1 - 10 mg/mLA higher concentration can improve reaction kinetics but may increase aggregation risk.
Temperature 20 - 37 °CReaction proceeds well at room temperature. 37°C can accelerate the rate but may impact protein stability.
Reaction Time 2 - 24 hoursEmpirically determined. Monitor at several time points (e.g., 2, 4, 8, 24h) during optimization.

Step-by-Step Experimental Protocol

This protocol provides a general workflow for the conjugation of this compound to a model protein such as Bovine Serum Albumin (BSA).

Workflow Overview

Caption: General experimental workflow for protein bioconjugation.

Part 1: Materials & Reagent Preparation
  • Protein Solution: Prepare a 5 mg/mL solution of the target protein (e.g., BSA) in a suitable reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5). Ensure the buffer does not contain primary amines.

  • Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use, as sulfonyl fluorides can slowly degrade upon exposure to trace amounts of water.

Part 2: Bioconjugation Reaction
  • Initiate Reaction: Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess). Add the DMSO stock solution dropwise while gently vortexing to prevent protein precipitation.

    • Self-Validating Check: The solution should remain clear. Turbidity may indicate protein denaturation or precipitation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 4 hours on a rotator or shaker.

Part 3: Purification of the Conjugate
  • Removal of Excess Reagent: The unreacted this compound must be removed to prevent further reaction and for accurate characterization. This is best achieved by:

    • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with a storage buffer (e.g., PBS, pH 7.4). The protein conjugate will elute in the void volume, while the smaller, unreacted reagent is retained.

    • Dialysis: Alternatively, dialyze the reaction mixture against the storage buffer (e.g., 3 x 1 L changes) over 24-48 hours at 4°C using an appropriate molecular weight cutoff (MWCO) membrane.

Part 4: Characterization of the Bioconjugate

Confirmation of successful conjugation is a critical step.

  • Mass Spectrometry (MS): This is the most definitive method.

    • Analyze the purified conjugate using MALDI-TOF or ESI-MS.

    • A successful conjugation will result in a mass increase corresponding to the mass of the 2-fluorobenzenesulfonyl moiety (161.0 Da per modification, accounting for the loss of H and F). Multiple additions will result in a distribution of peaks.

  • SDS-PAGE:

    • Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.

    • The conjugated protein should exhibit a slight upward shift in its apparent molecular weight compared to the unmodified control. This provides a qualitative confirmation of modification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency pH too low; Insufficient molar excess; Reagent hydrolyzed.Increase pH to 8.5-9.0. Increase molar excess of the reagent. Prepare reagent stock solution fresh.
Protein Precipitation Final DMSO concentration too high; Protein instability at reaction pH.Keep final DMSO concentration <10%. Perform a buffer screen to find optimal conditions for protein stability.
High Polydispersity (Multiple Modifications) Molar excess too high; Long reaction time.Reduce the molar excess of the reagent. Perform a time-course experiment to find the optimal reaction duration.

Conclusion

This compound is a robust and versatile reagent for the covalent modification of proteins. By leveraging the principles of SuFEx chemistry, researchers can form highly stable sulfonamide and sulfonate ester linkages with key nucleophilic residues. The success of this bioconjugation strategy is predicated on the careful optimization of reaction parameters, including pH, reagent stoichiometry, and solvent conditions. The protocols and insights provided herein serve as a foundational guide for scientists and drug developers to effectively apply this powerful chemical tool in their research endeavors.

References

  • National Center for Biotechnology Information. "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins." PubMed Central.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.
  • Wiley-VCH. "ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ChemInform, 46(33).
  • National Center for Biotechnology Information. "SuFEx-enabled high-throughput medicinal chemistry." PubMed Central.
  • BenchChem. "Application Notes and Protocols for Covalent Protein Modification Using Sulfamoyl Fluorides." BenchChem.
  • Du, S., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Medicinal Chemistry Letters.
  • Carneiro, S. N., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Organic & Biomolecular Chemistry, 21(10), 2057-2075.
  • Royal Society of Chemistry. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology.
  • MDPI. "Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery." MDPI.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chem. biol. and mol. pharmacol." Journal of the American Chemical Society.
  • National Center for Biotechnology Information. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." PubMed Central.
  • National Center for Biotechnology Information. "Sulfonyl fluorides as privileged warheads in chemical biology." PubMed Central.
  • Chinese Chemical Society. "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." CCS Chemistry.
  • ResearchGate. "Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
  • R Discovery.
  • ResearchGate. "A Genetically Encoded Fluorosulfonyloxybenzoyl- l -lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry.
  • National Center for Biotechnology Information. "Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride." PubMed.
  • Chinese Chemical Society. "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." Chinese Chemical Society.
  • ChemRxiv. "A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins." ChemRxiv.
  • MDPI. "Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry." MDPI.
  • National Center for Biotechnology Information. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." PubMed Central.
  • National Center for Biotechnology Information. "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes." PubMed.
  • Chinese Chemical Society. "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." CCS Chem.
  • ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • University of California. "Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues." eScholarship.org.
  • Achmem. "this compound." Achmem.
  • National Center for Biotechnology Information. "Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." PubMed.
  • ResearchGate. "F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid.

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Troubleshooting & Optimization

Technical Support Center: Optimizing SuFEx Reactions with 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a specific focus on optimizing protocols involving 2-fluorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of SuFEx click chemistry. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a useful SuFEx hub?

A1: this compound is a valuable SuFEx hub due to the inherent stability and reactivity profile of aryl sulfonyl fluorides. The S-F bond is remarkably stable under many conditions, including exposure to water, oxidation, reduction, and thermolysis, yet it can be selectively activated for reaction with nucleophiles like phenols and amines.[1][2] The ortho-fluoro substituent on the benzene ring can influence the electrophilicity of the sulfur center, potentially modulating its reactivity compared to unsubstituted benzenesulfonyl fluoride.[3] This allows for fine-tuning of reaction conditions.

Q2: What is the general mechanism for a SuFEx reaction?

A2: The SuFEx reaction involves the nucleophilic substitution at the hexavalent sulfur center, where the fluoride ion acts as a leaving group. The process is typically catalyzed by a base. The catalyst can function in two primary ways: by activating the sulfonyl fluoride to make the sulfur more electrophilic, or by activating the nucleophile (e.g., deprotonating a phenol or activating a silyl ether).[4][5] The formation of a highly stable silicon-fluoride bond when using silyl ethers provides a strong thermodynamic driving force for the reaction.[4]

Q3: Do I need to work under anhydrous or inert conditions for SuFEx reactions?

A3: One of the significant advantages of SuFEx chemistry is its tolerance to water and oxygen.[1] However, the stability of your starting materials and reagents should be considered. For instance, this compound is reactive with water and bases, which can lead to hydrolysis.[3] While strictly anhydrous conditions are often not necessary, it is good practice to use dry solvents, especially when working with moisture-sensitive nucleophiles or catalysts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Product Conversion

Possible Cause 1: Inadequate Catalyst Activity

  • Explanation: The choice and amount of catalyst are critical for activating the S-F bond. The reactivity of SuFExable hubs follows a general order, and aryl sulfonyl fluorides like this compound require a sufficiently strong base for efficient reaction.[1] If the catalyst is too weak or the loading is too low, the reaction will be sluggish or may not proceed at all.

  • Solution:

    • Increase Catalyst Loading: If you are using a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), consider increasing the loading from 10 mol% up to 30 mol% for challenging substrates.[1]

    • Switch to a Stronger Catalyst: If increasing the loading of your current catalyst is ineffective, switch to a stronger base. Guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), have been shown to be superior catalysts for SuFEx reactions, often providing significantly higher conversions in shorter times compared to DBU.[6] Phosphazene bases like BEMP are even stronger and can be considered.[6]

    • Consider Bifluoride Catalysts: For certain applications, particularly polymerization, organic bifluoride salts can be highly effective at very low loadings (e.g., 0.1 mol%).[1]

Possible Cause 2: Low Nucleophilicity of the Reaction Partner

  • Explanation: The rate of the SuFEx reaction is also dependent on the nucleophilicity of the coupling partner. Electron-deficient phenols or sterically hindered amines will react more slowly.

  • Solution:

    • Use Silyl Ethers: For phenol nucleophiles, converting them to their corresponding silyl ethers (e.g., using trimethylsilyl or tert-butyldimethylsilyl groups) can significantly accelerate the reaction. The formation of the strong Si-F bond provides a thermodynamic driving force.[4]

    • "Accelerated SuFEx Click Chemistry" (ASCC): For direct coupling with alcohols, the combination of BTMG as a catalyst and hexamethyldisilazane (HMDS) as an additive can be highly effective. This protocol avoids the pre-formation of silyl ethers and often leads to rapid reaction completion.[1][6]

    • Increase Reaction Temperature: For less reactive nucleophiles, increasing the reaction temperature to 60 °C or higher may be necessary, although this should be done with caution to avoid potential side reactions.[1]

Possible Cause 3: Hydrolysis of this compound

  • Explanation: this compound can react with water, especially in the presence of a base, leading to the formation of the corresponding sulfonic acid and reducing the amount of starting material available for the desired reaction.[3]

  • Solution:

    • Use Dry Solvents: Ensure that your reaction solvents (e.g., acetonitrile, dichloromethane) are anhydrous.

    • Dry Nucleophiles and Reagents: If your nucleophile or other reagents are hygroscopic, dry them thoroughly before use.

    • Minimize Exposure to Air: While not strictly an inert atmosphere reaction, minimizing the exposure of the reaction mixture to atmospheric moisture can be beneficial, especially for slow reactions.

Problem 2: Formation of Side Products

Possible Cause 1: Competing Reactions with Aliphatic Alcohols

  • Explanation: When using aliphatic alcohols as nucleophiles, a competing SN2 reaction can occur on the resulting sulfonate ester product, leading to undesired side products.[6]

  • Solution:

    • Optimize Catalyst Loading: For primary alkyl alcohols, a higher catalyst loading (e.g., 20 mol% BTMG) may be required to favor the SuFEx pathway.[6]

    • Monitor Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of side products.

Possible Cause 2: Catalyst-Mediated Side Reactions

  • Explanation: Highly basic catalysts like DBU or BTMG can potentially promote other base-mediated side reactions depending on the functional groups present in your substrates.

  • Solution:

    • Use the Lowest Effective Catalyst Loading: Titrate the catalyst loading to find the minimum amount required for an efficient reaction.

    • Consider a Milder Catalyst: If side reactions are a significant issue, you may need to explore milder catalysts, such as triethylamine (TEA), although this will likely require longer reaction times or higher temperatures.[1]

Experimental Protocols & Data

Table 1: Catalyst Selection Guide for SuFEx with this compound
CatalystpKaH (in MeCN)Typical LoadingTarget NucleophileNotes
Triethylamine (TEA)18.81.1 eqPhenols, Primary AminesLess reactive, may require heat.[1]
DBU24.310-30 mol%Aryl Silyl EthersA common and effective catalyst, but may be slow for challenging substrates.[1][6]
BTMG~261-20 mol%Phenols, AlcoholsExcellent catalyst, often provides faster reactions and higher yields than DBU.[6]
BEMP27.61-10 mol%Challenging SubstratesVery strong base, use with caution to avoid side reactions.[6]
Organic Bifluoride SaltsN/A0.1-1 mol%Aryl Silyl EthersHighly efficient for polymerization.[1]
Protocol 1: General Procedure for SuFEx with a Phenol using DBU
  • To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile (0.2 M), add this compound (1.1 equiv).

  • Add DBU (0.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Accelerated SuFEx Click Chemistry (ASCC) with an Alcohol
  • To a vial containing the alcohol (1.0 equiv), add a solution of this compound (1.2 equiv) in a suitable solvent (e.g., THF, 0.5 M).

  • Add hexamethyldisilazane (HMDS) (0.6 equiv).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 - 0.2 equiv).

  • Stir the reaction at room temperature for 5 minutes to 2 hours, monitoring by TLC or LC-MS.[6]

  • Once the reaction is complete, quench with a few drops of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Visual Guides

General SuFEx Reaction Workflow

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Nucleophile (Phenol/Amine/Alcohol) Mix Combine FSF, Nucleophile, Catalyst in Solvent Start->Mix Hub 2-Fluorobenzenesulfonyl Fluoride (FSF) Hub->Mix Catalyst Choose Catalyst (e.g., DBU, BTMG) Catalyst->Mix Monitor Monitor Reaction (TLC, LC-MS) Mix->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Extraction & Washing Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a SuFEx reaction.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Tree Start Low Conversion? CheckCatalyst Is Catalyst Loading Sufficient (10-30%)? Start->CheckCatalyst Yes IncreaseCatalyst Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst No CheckNucleophile Is Nucleophile Reactive? CheckCatalyst->CheckNucleophile Yes Success Problem Solved IncreaseCatalyst->Success StrongerCatalyst Use Stronger Catalyst (e.g., BTMG) StrongerCatalyst->Success UseSilylEther For Phenols: Use Silyl Ether CheckNucleophile->UseSilylEther No (Phenol) ASCC For Alcohols: Use ASCC Protocol (BTMG/HMDS) CheckNucleophile->ASCC No (Alcohol) IncreaseTemp Increase Reaction Temperature CheckNucleophile->IncreaseTemp No (Other) CheckHydrolysis Is Hydrolysis a Possibility? CheckNucleophile->CheckHydrolysis Yes UseSilylEther->Success ASCC->Success IncreaseTemp->Success CheckHydrolysis->StrongerCatalyst No UseDry Use Anhydrous Solvents/Reagents CheckHydrolysis->UseDry Yes UseDry->Success

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Giel, M. C., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(9), e202114222.
  • Bouling Chemical Co., Ltd. (n.d.). This compound.
  • Smedley, C. J., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6332-6344.
  • Smedley, C. J., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC.
  • Giel, M. C., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22.
  • Zhang, J., et al. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Int. ChemRxiv.
  • Gahtory, D., et al. (2018). Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. Angewandte Chemie International Edition, 57(28), 8649-8653.
  • Chotana, G. A. (2025). Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. ACS Fall 2025.
  • Steeves, T., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31093-31101.
  • Liu, Z., et al. (2018). In Situ Generation of Fluorosulfates from Phenols: A Platform for Parallel Synthesis and Screening. ACS Central Science, 4(11), 1546-1554.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Tang, S., et al. (2019). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. Polymer Chemistry, 10(44), 6016-6023.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (2025). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
  • Luisi, R., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis.
  • Giel, M. C., et al. (2022). Sulfur Fluoride Exchange (SuFEx). Science of Synthesis.
  • Li, S., et al. (2022). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 13(28), 8235-8243.
  • Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775.
  • Dong, J., et al. (2016). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 55(32), 9188-9192.

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Technical Support Center: 2-Fluorobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-fluorobenzenesulfonyl fluoride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reaction byproducts and their removal. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges in your experiments, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs): Understanding Byproducts

This section addresses the fundamental aspects of this compound chemistry, focusing on the origins of common impurities and byproducts.

Q1: What are the primary reaction pathways and potential side reactions for this compound?

Answer: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The sulfur atom of the sulfonyl fluoride group (-SO₂F) is highly electron-deficient and susceptible to attack by nucleophiles like amines and alcohols.[1] This reactivity is the foundation of its utility, particularly in the synthesis of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry.

However, several side reactions can occur, leading to the formation of byproducts:

  • Hydrolysis: The sulfonyl fluoride group is sensitive to moisture and can hydrolyze to form 2-fluorobenzenesulfonic acid. This is one of the most common side reactions, especially if solvents and reagents are not rigorously dried.

  • Reaction with Solvents: In some cases, the solvent can act as a nucleophile. For instance, using N,N-dimethylformamide (DMF) at elevated temperatures can lead to side reactions.

  • Fluorodesulfonylation: At high temperatures (typically >170°C), the sulfonyl fluoride group itself can be replaced by a fluorine atom, a reaction known as fluorodesulfonylation, which can generate fluorinated aromatic byproducts.[2]

  • Reactions involving the aromatic fluorine: While the sulfonyl fluoride is the more reactive site, the fluorine atom on the benzene ring can also participate in nucleophilic aromatic substitution under certain conditions, though this is less common.

Q2: I've just run a reaction with an amine. What are the most likely byproducts in my crude mixture?

Answer: In a typical reaction between this compound and an amine to form a sulfonamide, you should anticipate the following potential byproducts:

  • 2-Fluorobenzenesulfonic Acid: This is the hydrolysis product of the starting material. Its presence indicates that moisture was present in the reaction.

  • Unreacted this compound: Incomplete conversion will leave residual starting material.

  • Excess Amine: If more than one equivalent of the amine nucleophile was used.

  • Salts: If a base (e.g., triethylamine, pyridine) was used to scavenge the HF produced during the reaction, the corresponding ammonium salt (e.g., triethylammonium fluoride) will be present.

The formation of other byproducts is possible but less common under standard conditions.[1]

Q3: My reaction yield is very low, and the TLC/LC-MS shows a complex mixture. What went wrong?

Answer: Low yields and complex crude mixtures often point to issues with reaction conditions or reagent quality. Here are some likely causes:

  • Moisture Contamination: As mentioned, this compound readily hydrolyzes.[1] If your starting material, amine, solvent, or glassware was not scrupulously dry, a significant portion of the sulfonyl fluoride could have been consumed by water, leading to a low yield of your desired product and a significant amount of 2-fluorobenzenesulfonic acid.

  • Temperature Control: Excessive heat can promote decomposition and side reactions like fluorodesulfonylation.[2] Ensure your reaction temperature is appropriate for the specific transformation.

  • Reagent Purity: The this compound starting material may contain impurities from its synthesis, such as 2-fluorobenzenesulfonyl chloride.[3][4] These impurities can lead to different byproducts. It is advisable to check the purity of the starting material before use.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a large amount of unreacted starting material and potentially side reactions from the excess reagent.

Troubleshooting Guide: Byproduct Identification and Removal

This section provides systematic protocols for identifying and removing specific byproducts from your reaction mixture.

Identifying Byproducts: A Multi-Angled Approach

A combination of analytical techniques is recommended for a comprehensive understanding of your reaction mixture.

Analytical TechniquePurposeKey Insights
Thin-Layer Chromatography (TLC) Rapid reaction monitoringVisualize the consumption of starting materials and the formation of the product and major non-volatile byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of componentsDetermine the molecular weights of the product and byproducts, confirming their identities.
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H NMR: Provides structural information on all proton-containing species. ¹⁹F NMR: Highly specific for fluorine-containing compounds. Unreacted this compound and the desired product will have distinct signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile componentsUseful for detecting volatile impurities or byproducts.[5]
Protocol 1: Removal of Acidic Byproducts (e.g., 2-Fluorobenzenesulfonic Acid)

The most common acidic byproduct is 2-fluorobenzenesulfonic acid from hydrolysis. It can be easily removed with a mild basic wash.

Step-by-Step Methodology:

  • Reaction Quench: Once the reaction is complete, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the sulfonic acid, forming the water-soluble sodium 2-fluorobenzenesulfonate salt.

  • Phase Separation: Gently shake the funnel, allowing for the release of any CO₂ gas formed. Allow the layers to separate and drain the aqueous (lower or upper, depending on the organic solvent) layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

cluster_0 Reaction Workup Crude Mixture Crude Mixture Dilute Dilute with Organic Solvent Crude Mixture->Dilute Wash Wash with aq. NaHCO3 Dilute->Wash Separate Separate Layers Wash->Separate Acidic Byproducts (e.g., sulfonic acid) enter aqueous layer Dry Dry Organic Layer (e.g., Na2SO4) Separate->Dry Concentrate Concentrate Dry->Concentrate Pure Product Pure Product Concentrate->Pure Product

Caption: Workflow for removing acidic byproducts.

Protocol 2: Removal of Unreacted this compound

If the reaction has not gone to completion, residual starting material will need to be removed.

Method A: Scavenger Resins

For reactions with nucleophiles, especially amines, scavenger resins are highly effective.

  • Select Resin: Choose a resin with a functional group that will react with the sulfonyl fluoride, such as an amine-functionalized polystyrene or silica resin (e.g., PS-Trisamine).

  • Incubate: Add the scavenger resin to the crude reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl fluoride).

  • Stir: Allow the mixture to stir at room temperature for several hours or overnight.

  • Filter: Filter off the resin. The unreacted sulfonyl fluoride is now covalently bound to the solid support.

  • Concentrate: Concentrate the filtrate to obtain the product, now free of the excess electrophile.

Method B: Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A non-polar/polar solvent system is typically effective. The optimal system will depend on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes.

    • Unreacted this compound is relatively non-polar and will elute early.

    • The desired sulfonamide or sulfonate ester product will typically be more polar and elute later.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Compound TypeTypical Eluent System (Silica Gel)
Unreacted this compound5-10% Ethyl Acetate in Hexanes
Sulfonamides / Sulfonate Esters20-50% Ethyl Acetate in Hexanes (adjust as needed)
Protocol 3: Removal of Excess Nucleophile (e.g., Amines)

If an excess of an amine nucleophile was used, it can often be removed with an acidic wash.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Transfer to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt.

  • Separate: Separate the aqueous layer.

  • Repeat: Repeat the acid wash if necessary.

  • Neutralize (Optional): Wash the organic layer with a saturated NaHCO₃ solution to remove any residual acid, followed by a brine wash.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Start Crude product contains excess amine? IsAmineBasic Is amine basic? Start->IsAmineBasic AcidWash Perform acidic wash (e.g., 1M HCl) End Pure Product AcidWash->End Chromatography Use column chromatography or scavenger resin Chromatography->End IsAmineBasic->AcidWash Yes IsAmineBasic->Chromatography No (e.g., aniline)

Caption: Decision tree for removing excess nucleophiles.

References
  • bouling chemical co., limited. This compound.
  • EURL-SRM. Analytical Observations Report concerning... Sulfuryl fluoride. [Link]

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Technical Support Center: Stability of 2-Fluorobenzenesulfonyl Fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluorobenzenesulfonyl Fluoride (2-FBSF). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges and questions regarding its stability in the aqueous environments typical of biological experiments. Our goal is to provide you with the foundational knowledge and practical guidance necessary to ensure the success and reproducibility of your work.

Section 1: Core Principles of 2-FBSF Stability

This compound is a member of the aryl sulfonyl fluoride (SF) class of compounds, which have gained prominence as electrophilic "warheads" for forging covalent bonds with biological macromolecules.[1][2][3] Their utility stems from a unique balance: the sulfur(VI)-fluoride (S-F) bond is remarkably stable under many conditions, yet it can be precisely activated to react with specific nucleophiles.[4][5]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater resistance to hydrolysis and thermolysis, making them more robust and easier to handle.[6][7] However, the term "stable" is relative. The reactivity of 2-FBSF is governed by the high oxidation state of the sulfur atom, which makes it electrophilic. The presence of two electron-withdrawing fluorine atoms—one on the sulfonyl group and one at the ortho position of the benzene ring—further increases this electrophilicity.

This inherent reactivity means that 2-FBSF is susceptible to attack by nucleophiles, including water (hydrolysis) and, more importantly, components of many common biological buffers. Understanding this susceptibility is the key to designing robust experimental protocols.

Caption: A simplified workflow for nucleophilic attack on the 2-FBSF sulfur center.

Section 2: Frequently Asked Questions (FAQs)

Q1: How stable is 2-FBSF in a standard aqueous buffer like Phosphate-Buffered Saline (PBS)?

A1: 2-FBSF exhibits moderate stability in non-nucleophilic, pH-neutral buffers like PBS. Studies on various aryl sulfonyl fluorides have been conducted in PBS to assess their stability under biological conditions.[8][9][10] However, hydrolysis does occur over time. The rate of hydrolysis is dependent on temperature, pH, and the precise concentration of all species. For reactions running longer than a few hours or at elevated temperatures, you should anticipate some degree of hydrolytic decomposition to 2-fluorobenzenesulfonic acid. We strongly recommend preparing 2-FBSF solutions fresh for each experiment.

Q2: Which common biological buffers should I avoid when working with 2-FBSF?

A2: You must avoid any buffer containing primary or secondary amine groups. These are potent nucleophiles that will react directly with 2-FBSF, consuming your reagent and forming unwanted sulfonamides.

Buffers to AVOID include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) - contains a secondary amine in its piperazine ring.

  • Glycine

  • Bicine (N,N-bis(2-hydroxyethyl)glycine)

  • Tricine (N-(tri(hydroxymethyl)methyl)glycine)

Using these buffers will lead to rapid degradation of 2-FBSF and significantly compromise your experiment by competing with your intended target.

Q3: What are the primary degradation products of 2-FBSF in aqueous media?

A3: The primary degradation product from reaction with water is 2-fluorobenzenesulfonic acid via hydrolysis. If a nucleophilic buffer like Tris is used, the degradation product will be the corresponding Tris-sulfonamide adduct . These byproducts can often be detected by HPLC or mass spectrometry and can serve as diagnostic markers for reagent instability in your system.

Q4: How do pH and temperature affect the stability of 2-FBSF?

A4: Both pH and temperature are critical factors.

  • pH: Stability decreases significantly under basic conditions (pH > 8). The hydroxide ion (OH⁻) is a more potent nucleophile than water, accelerating the rate of hydrolysis.[11] Acidic conditions (pH < 6) are generally better, but extreme acidity can also promote hydrolysis. Aim for a pH range of 6.0-7.5 for optimal stability.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis. Store stock solutions at -20°C or -80°C and keep working solutions on ice. Perform reactions at the lowest temperature compatible with your experimental system. Sulfonyl fluorides are generally stable to thermolysis, but this does not prevent accelerated hydrolysis at higher temperatures in aqueous solutions.

Q5: My reaction with 2-FBSF is giving low yields. Could buffer reactivity be the cause?

A5: Absolutely. This is one of the most common causes of low or inconsistent yields. If you are using any of the amine-containing buffers mentioned in Q2, the buffer is likely out-competing your target molecule for the 2-FBSF. The first troubleshooting step should always be to switch to a non-nucleophilic buffer system like PBS, MES, or phosphate buffer.

Section 3: Troubleshooting Guide

Problem: Inconsistent results or complete loss of reactivity of my 2-FBSF stock solution.

  • Root Cause Analysis: 2-FBSF is sensitive to moisture.[11] If your stock solvent (e.g., DMSO, DMF) is not anhydrous, the reagent will slowly hydrolyze over time, even in storage. Repeated freeze-thaw cycles can also introduce moisture into the vial.

  • Solution:

    • Purchase high-purity, anhydrous solvents.

    • Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles and moisture contamination.

    • Always prepare fresh dilutions into your aqueous buffer immediately before starting the experiment. Do not store 2-FBSF in aqueous buffers.

Problem: How do I choose the optimal buffer for my experiment?

  • Solution: Use the following decision workflow to select an appropriate buffer system that maximizes the stability of 2-FBSF while maintaining the integrity of your biological system.

Buffer_Selection_Workflow start Start: Choose a Buffer q1 Does the buffer contain primary or secondary amines? (e.g., Tris, HEPES, Glycine) start->q1 q2 Is the required experimental pH between 6.0 and 7.5? q1->q2 No avoid AVOID BUFFER High risk of reagent degradation. q1->avoid Yes q3 Is the experiment longer than 4-6 hours or at >25°C? q2->q3 Yes reassess Reassess pH requirement. Can the experiment be run in the 6.0-7.5 range? q2->reassess No recommend RECOMMENDED BUFFER (e.g., Phosphate, PBS, MES) Proceed with experiment. q3->recommend No caution USE WITH CAUTION Prepare fresh reagent. Consider running a stability control. q3->caution Yes reassess->q2

Caption: Decision workflow for selecting a 2-FBSF-compatible buffer.

Section 4: Experimental Protocols

Protocol 1: Preparation of 2-FBSF Stock Solution

  • Materials: this compound, anhydrous dimethyl sulfoxide (DMSO), low-volume conical vials, precision syringe.

  • Procedure: a. Work in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. b. Allow the vial of 2-FBSF to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. c. Using a precision syringe, dispense the required amount of anhydrous DMSO into the vial to create a concentrated stock solution (e.g., 100 mM). d. Mix thoroughly by vortexing. e. Immediately aliquot the stock solution into smaller, single-use volumes in separate, tightly sealed vials. f. Store the aliquots at -20°C or -80°C in a desiccated container.

Protocol 2: General Method for Assessing 2-FBSF Stability

  • Objective: To determine the half-life of 2-FBSF in your chosen experimental buffer.

  • Methodology: a. Prepare your chosen aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). b. Bring the buffer to the intended experimental temperature (e.g., 25°C). c. Spike the buffer with a fresh dilution of your 2-FBSF stock solution to a final concentration of 1 mM. Mix immediately. d. At designated time points (e.g., t=0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the aliquot by diluting it into a solution that stops the reaction (e.g., acetonitrile with 0.1% formic acid for LC-MS analysis). f. Analyze the quenched samples by a suitable analytical method (e.g., reverse-phase HPLC) to measure the peak area of the remaining 2-FBSF. g. Plot the natural log of the 2-FBSF peak area versus time. The half-life can be calculated from the slope of the resulting linear fit.

Section 5: Data Summary
Buffer SystempKa (approx.)Nucleophilic Amine?RecommendationRationale & Comments
Phosphate (PBS) 7.2NoHighly Recommended Non-nucleophilic and buffers in a physiologically relevant range. The go-to choice for most applications.
MES 6.1NoRecommended Good choice for experiments requiring a slightly acidic pH. Non-nucleophilic morpholine ring.
Carbonate-Bicarbonate 10.3NoUse with CautionNon-nucleophilic, but typically used at basic pH where hydroxide-mediated hydrolysis is rapid.
HEPES 7.5Yes AVOID Piperazine ring is nucleophilic and will react directly with 2-FBSF.
Tris 8.1Yes AVOID Primary amine is highly nucleophilic and will rapidly consume the reagent.
Glycine 9.6Yes AVOID Contains a primary amine; unsuitable for use with 2-FBSF.
References
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. Royal Society of Chemistry. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH.
  • This compound - bouling chemical co., limited. Boxa Chemical. [Link]
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]
  • Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - NIH.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central.
  • Sulfur fluoride exchange - PMC - NIH.
  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989 - Nagaland Pollution Control Board. Nagaland Pollution Control Board. [Link]
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed.
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents.

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Technical Support Center: Troubleshooting Low Yield in 2-Fluorobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-fluorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of sulfonamides and related compounds. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields

Low yield is a frequent and frustrating issue in organic synthesis. This section provides a systematic approach to identifying and rectifying the root causes of poor outcomes in your this compound reactions.

Question 1: My sulfonamide synthesis with this compound and a primary/secondary amine is resulting in a low yield. What are the most likely causes and how can I improve it?

Low yields in sulfonamide formation from this compound can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.

Potential Cause 1: Poor Quality or Degradation of Starting Materials

  • This compound: While sulfonyl fluorides are generally more stable to moisture than their sulfonyl chloride counterparts, prolonged exposure to atmospheric moisture can lead to hydrolysis, forming the unreactive 2-fluorobenzenesulfonic acid.[1][2]

  • Amine Nucleophile: Amines can degrade through oxidation or absorb atmospheric carbon dioxide to form carbonate salts, reducing the concentration of the free base available to react.

  • Solvent and Base: Residual water in your solvent or base can hydrolyze the sulfonyl fluoride.

Troubleshooting Protocol:

  • Verify Reagent Purity:

    • Analyze your this compound by ¹⁹F NMR or GC-MS to check for the presence of 2-fluorobenzenesulfonic acid.

    • Ensure your amine is pure and, if it is a solid, that it has been properly stored in a desiccator. Liquid amines should be distilled if their purity is in doubt.

  • Ensure Anhydrous Conditions:

    • Use freshly dried solvents. Standard laboratory procedures for drying solvents (e.g., distillation from a suitable drying agent or passing through an activated alumina column) are crucial.

    • If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is anhydrous.

  • Proper Reagent Handling:

    • Store this compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C) as recommended.[3]

    • Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

Potential Cause 2: Suboptimal Reaction Conditions

The reactivity of the amine and the choice of base and solvent play a critical role in the reaction's success.

Troubleshooting Protocol:

  • Base Selection:

    • For less nucleophilic amines (e.g., anilines) or sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective than TEA or DIPEA.[4][5] DBU can act as a nucleophilic catalyst, activating the sulfonyl fluoride.[4]

    • Alternatively, consider using a stoichiometric amount of a stronger base like sodium hydride (NaH) to deprotonate the amine, forming a more potent nucleophile. This should be done with caution and under strictly anhydrous conditions.

  • Solvent Effects:

    • Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are generally good choices.[1]

    • If solubility is an issue, a solvent screen is recommended.

  • Temperature and Reaction Time:

    • While many sulfonamide formations proceed well at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60°C).

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

Potential Cause 3: Side Reactions

  • Hydrolysis: As mentioned, hydrolysis of the sulfonyl fluoride is a primary concern.

  • Reaction with Solvent: In some cases, the solvent or base can react with the sulfonyl fluoride, especially at elevated temperatures.

  • Multiple Sulfonylations: For primary amines, double sulfonylation to form the bis(sulfonyl)amine is a possibility, though generally less favorable.

Troubleshooting Workflow Diagram

G start Low Yield of Sulfonamide check_reagents 1. Verify Starting Material Purity (2-FBSF, Amine, Solvent, Base) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions 2. Optimize Reaction Conditions (Base, Solvent, Temperature) reagents_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok analyze_byproducts 3. Identify Byproducts (LC-MS, NMR) conditions_ok->analyze_byproducts Still Low Yield success Improved Yield conditions_ok->success Yield Improved hydrolysis Hydrolysis Product Detected (2-Fluorobenzenesulfonic Acid) analyze_byproducts->hydrolysis other_byproducts Other Byproducts (e.g., reaction with solvent) analyze_byproducts->other_byproducts use_anhydrous Implement Strict Anhydrous Techniques hydrolysis->use_anhydrous use_anhydrous->optimize_conditions modify_conditions Modify Conditions (Lower Temp., Different Solvent) other_byproducts->modify_conditions modify_conditions->optimize_conditions

Caption: Troubleshooting workflow for low sulfonamide yield.

Question 2: I am observing a significant amount of unreacted this compound even after prolonged reaction times. What should I do?

This scenario points towards issues with reactivity rather than the stability of your starting material.

Potential Cause 1: Low Nucleophilicity of the Amine

  • Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, making the reaction sluggish. Steric hindrance around the nitrogen atom can also impede the reaction.[6]

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.[6] Monitor for potential decomposition of starting materials or products.

  • Use a More Active Catalyst:

    • As mentioned, DBU can be an effective catalyst.[4][5]

    • Recent literature has shown that hydroxybenzotriazole (HOBt) can act as a nucleophilic catalyst for the sulfonylation of even sterically hindered amines at room temperature, particularly when used with a silicon co-additive like 1,1,3,3-tetramethyldisiloxane (TMDS).[4][5]

  • Activate the Amine: Deprotonating the amine with a strong base like NaH or LiHMDS prior to the addition of the sulfonyl fluoride will generate a highly reactive amide anion. This must be done in a suitable aprotic solvent (e.g., THF, DMF) under strictly anhydrous conditions.

Potential Cause 2: Ineffective Base

  • If you are using a tertiary amine base like TEA, it may not be basic enough to facilitate the reaction with a weakly nucleophilic amine.

Troubleshooting Protocol:

  • Switch to a Stronger Base: Experiment with stronger, non-nucleophilic bases such as DBU or proton sponge.

  • Consider a Two-Step, One-Pot Procedure: First, deprotonate the amine with a strong base at a low temperature (e.g., 0°C or -78°C), then add the this compound.

Question 3: My reaction mixture is complex, and I am struggling to isolate my desired sulfonamide. What are some effective purification strategies?

A complex reaction mixture suggests the formation of multiple byproducts. Effective purification is key to obtaining a high-purity product.[6]

Purification Protocol:

  • Aqueous Work-up: A standard aqueous work-up is the first step.

    • If your product is in an organic solvent, washing with a dilute acid (e.g., 1M HCl) will remove basic impurities like excess amine and the amine base.

    • A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, including any 2-fluorobenzenesulfonic acid formed from hydrolysis.

    • A final wash with brine will help to remove residual water before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Crystallization: If your sulfonamide is a solid, recrystallization is often the most effective method for achieving high purity.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

  • Silica Gel Chromatography: For oils or solids that are difficult to crystallize, column chromatography is the method of choice.[6] A common eluent system is a gradient of ethyl acetate in hexanes.[6]

  • Acid-Base Extraction: The amphoteric nature of some sulfonamides can be exploited for purification.[6] By carefully adjusting the pH, it may be possible to selectively extract the product into either an aqueous acidic or basic layer and then recover it by neutralizing the pH and re-extracting into an organic solvent.[6]

Data Summary: Impact of Reaction Parameters on Sulfonamide Synthesis

ParameterConditionExpected Impact on YieldRationale
Base Weak (e.g., TEA) vs. Strong (e.g., DBU)Stronger bases can increase yields, especially with less reactive amines.[5]A stronger base can more effectively deprotonate the amine or act as a nucleophilic catalyst.[4]
Temperature Room Temp. vs. Elevated Temp.Increased temperature can improve yields for sluggish reactions but may also increase side reactions.[6]Provides the necessary activation energy for the reaction to proceed.
Solvent Aprotic (e.g., ACN, DCM) vs. Protic (e.g., EtOH)Aprotic solvents are generally preferred to avoid reaction with the sulfonyl fluoride.Protic solvents can act as competing nucleophiles.
Water Content Anhydrous vs. Non-anhydrousStrict anhydrous conditions are crucial for high yields.Water hydrolyzes the sulfonyl fluoride to the unreactive sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and reactive substances like strong bases and water.[1] It is recommended to store it under an inert atmosphere (argon or nitrogen) at 2-8°C.[3]

Q2: Is this compound more or less reactive than 2-fluorobenzenesulfonyl chloride? A: Generally, sulfonyl fluorides are less reactive than the corresponding sulfonyl chlorides.[2][7] This lower reactivity contributes to their greater stability, particularly towards moisture.[2] However, they are still sufficiently reactive to undergo nucleophilic substitution with amines to form sulfonamides, often with improved selectivity and fewer side reactions compared to sulfonyl chlorides.[7]

Q3: What analytical techniques are best for monitoring the progress of my reaction? A: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction in real-time or to analyze the composition of the crude reaction mixture.

Q4: Can I use catalysts to improve the reaction between this compound and an alcohol to form a sulfonate ester? A: Yes, similar to sulfonamide formation, the reaction with alcohols can be sluggish. Nucleophilic catalysts like DBU have been shown to be effective in promoting the reaction between sulfonyl fluorides and alcohols.[4][5]

Q5: Are there any safety precautions I should be aware of when working with this compound? A: Yes. This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

References

  • Fe-Catalyzed Fluorosulfonylation of Alkenes via Sulfur Dioxide Insertion: Synthesis of Lactam-Functionalized Alkyl Sulfonyl Fluorides. Organic Letters.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PubMed Central.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. ResearchGate.
  • This compound. bouling chemical co., limited.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.
  • Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. PubMed.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Applications of sulfonyl fluorides Examples of biologically active... ResearchGate.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Sulfur fluoride exchange. PubMed Central.
  • Analysis of sulfonamides. Slideshare.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PubMed Central.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
  • Preparation of sulfonamides from N-silylamines. PubMed Central.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. National Institutes of Health.
  • 2-Fluorobenzenesulfonyl chloride. Chemdad.
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate.
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Emerging Utility of Fluorosulfate Chemical Probes. PubMed Central.
  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate.
  • Process for the preparation of fluorinated benzene sulfonyl fluorides. Google Patents.

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preventing hydrolysis of 2-fluorobenzenesulfonyl fluoride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Experimental Workflows

Welcome to the Technical Support Center for 2-fluorobenzenesulfonyl fluoride. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your reagents to ensure the success and reproducibility of your experiments. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you mitigate the primary challenge associated with this compound: hydrolysis.

Understanding the Challenge: The Hydrolysis of this compound

This compound is a valuable reagent in organic synthesis and drug discovery, particularly in the realm of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which is generally more stable than its sulfonyl chloride counterpart.[2] However, this stability is not absolute. The presence of water, especially under basic conditions, can lead to hydrolysis, converting the reactive sulfonyl fluoride to the corresponding unreactive 2-fluorobenzenesulfonic acid. This not only consumes your reagent but can also complicate your reaction work-up and product purification.

dot graph HydrolysisMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Hydrolysis_Pathway cluster_conditions Accelerated by: 2-FBSF This compound TS Transition State 2-FBSF->TS H₂O attack on S(VI) H2O Water (Nucleophile) H2O->TS Product 2-Fluorobenzenesulfonic Acid TS->Product F⁻ leaving group HF Hydrogen Fluoride TS->HF Base Bases (e.g., amines) Heat Elevated Temperature

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound that are often linked to hydrolysis.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. I suspect my this compound has degraded. How can I confirm this and prevent it in the future?

  • Answer:

    • Root Cause Analysis: The most likely cause of low yield is the hydrolysis of your this compound to 2-fluorobenzenesulfonic acid. This can happen either during storage or during the reaction itself if moisture is present.

    • Verification:

      • ¹⁹F NMR Spectroscopy: This is a highly sensitive technique for detecting fluorine-containing compounds.[3][4] The chemical shift of the fluorine on the sulfonyl fluoride group (-SO₂F) will be distinct from any fluorine on the benzene ring. Upon hydrolysis, the -SO₂F peak will diminish or disappear. You can compare the spectrum of your reagent to a reference spectrum to check for purity.

      • HPLC Analysis: You can develop an HPLC method to separate this compound from its hydrolysis product, 2-fluorobenzenesulfonic acid.[5] By running a sample of your reagent, you can quantify the extent of degradation.

    • Prevention:

      • Strict Anhydrous Conditions: The cornerstone of preventing hydrolysis is the rigorous exclusion of water from your reaction. This involves:

        • Drying Glassware: Oven-dry all glassware at a minimum of 125°C overnight and cool under a stream of dry, inert gas (nitrogen or argon).[6][7]

        • Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. It is good practice to verify the water content of your solvents using methods like Karl Fischer titration, which can detect water content in the ppm range.

        • Inert Atmosphere: Conduct your entire experiment under an inert atmosphere using a Schlenk line or a glovebox.

      • Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[8][9]

Issue 2: Formation of an Unexpected, Water-Soluble Byproduct

  • Question: After my reaction, I have a significant amount of a polar, water-soluble byproduct that I believe is interfering with my product isolation. Could this be related to hydrolysis?

  • Answer:

    • Root Cause Analysis: Yes, this is a classic sign of this compound hydrolysis. The resulting 2-fluorobenzenesulfonic acid is a highly polar and water-soluble compound.

    • Identification:

      • LC-MS Analysis: Analyze your crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfonic acid will have a distinct retention time and a molecular weight corresponding to C₆H₅FO₃S (176.17 g/mol ).

    • Mitigation:

      • Re-evaluate Your Reaction Setup: Even seemingly minor sources of moisture can cause significant hydrolysis. Review your procedure for any potential points of water entry. Are you using septa that have been punctured multiple times? Is your inert gas line properly dried?

      • Solvent Choice: Ensure your solvent is not only anhydrous but also compatible with your reaction conditions. While aprotic solvents like acetonitrile and dichloromethane are good choices, their purity is paramount.[8]

Issue 3: Inconsistent Reaction Outcomes

  • Question: I am running the same reaction under what I believe are identical conditions, but I am getting inconsistent yields. What could be causing this variability?

  • Answer:

    • Root Cause Analysis: Inconsistent hydrolysis is a common culprit for variable reaction outcomes. The amount of adventitious water can vary from day to day and even between different batches of solvents or reagents.

    • Troubleshooting Steps:

      • Standardize Your Procedure: Create a detailed, step-by-step protocol for setting up your anhydrous reactions and adhere to it strictly for every experiment.

      • Solvent Batch Testing: Before starting a new series of experiments, test the water content of your current solvent bottle. Do not assume that a previously opened bottle of anhydrous solvent is still dry.

      • Reagent Quality Control: If you suspect your stock of this compound has been compromised, it is best to use a fresh, unopened bottle for critical reactions.

Frequently Asked Questions (FAQs)

  • Q1: How can I safely handle and store this compound?

    • A1: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Store the reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[8]

  • Q2: What are the best solvents to use for reactions with this compound?

    • A2: Anhydrous aprotic solvents are generally recommended. Good choices include acetonitrile (MeCN), dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[8] The choice of solvent will also depend on the specific requirements of your reaction (e.g., solubility of other reagents, reaction temperature). Always ensure the solvent is rigorously dried before use.

  • Q3: Can I use a tertiary amine base, like triethylamine or DIPEA, in my reaction?

    • A3: While tertiary amines are common bases in organic synthesis, they can promote the hydrolysis of sulfonyl fluorides.[10] If a base is required, it is crucial to use it under strictly anhydrous conditions. The base can increase the nucleophilicity of any trace water present, accelerating the hydrolysis reaction.[10] Consider using a non-nucleophilic, sterically hindered base if possible.

  • Q4: How can I monitor the progress of my reaction without introducing moisture?

    • A4: The best way to monitor your reaction is by taking aliquots under a positive pressure of inert gas. Use a dry syringe and needle to withdraw a small sample from the reaction vessel through a rubber septum. This sample can then be quenched and analyzed by techniques like TLC, LC-MS, or NMR.

  • Q5: What is the best method for drying my reaction solvents?

    • A5: For many common organic solvents, distillation from an appropriate drying agent (e.g., calcium hydride for DCM and acetonitrile, sodium/benzophenone for THF and toluene) is a very effective method. Alternatively, passing the solvent through a column of activated alumina or molecular sieves can also be used. Commercially available anhydrous solvents packaged under an inert atmosphere are also a reliable option.

Experimental Protocols

Protocol 1: General Procedure for an Anhydrous Reaction Using this compound

  • Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at >125°C for at least 4 hours, or preferably overnight.

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Accurately weigh or measure all solid and liquid reagents, ensuring they are anhydrous.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add the other reactants to the flask. If they are liquids, add them via a dry syringe. If they are solids, add them under a positive flow of inert gas.

  • Addition of this compound: Add the this compound to the reaction mixture dropwise via a dry syringe at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals using a dry syringe.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution if compatible with your product).

dot graph Experimental_Workflow { rankdir=LR; graph [fontname="Arial", fontsize=12, labelloc="t", label="Anhydrous Reaction Workflow", pad="0.5"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="1. Dry Glassware\n(Oven, >125°C)"]; B [label="2. Assemble Hot & Cool\nunder Inert Gas (N₂/Ar)"]; C [label="3. Add Anhydrous\nSolvent & Reagents"]; D [label="4. Add 2-FBSF\n(via Syringe)"]; E [label="5. Monitor Reaction\n(Anhydrous Sampling)"]; F [label="6. Quench & Work-up"];

A -> B; B -> C; C -> D; D -> E; E -> F; } Workflow for conducting experiments under anhydrous conditions.

Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR

  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small, accurately weighed amount of your this compound in a deuterated anhydrous solvent (e.g., CDCl₃ or CD₃CN).

  • Acquisition: Acquire a ¹⁹F NMR spectrum. The fluorine atom on the sulfonyl fluoride group will have a characteristic chemical shift.

  • Analysis: The presence of a second fluorine signal, corresponding to the fluorine on the aromatic ring of 2-fluorobenzenesulfonic acid, or a diminished integral of the -SO₂F peak relative to an internal standard, indicates hydrolysis.

Quantitative Data Summary

FactorEffect on Hydrolysis RateRationale
Presence of Water IncreasesWater is the nucleophile in the hydrolysis reaction.
Basic Conditions (e.g., amines) Significantly IncreasesBases can deprotonate water, forming the more nucleophilic hydroxide ion, or act as nucleophilic catalysts.[10]
Acidic Conditions Generally less impactful than basic conditionsWhile acid catalysis is possible, base-catalyzed hydrolysis is typically much faster for sulfonyl halides.
Increased Temperature IncreasesAs with most chemical reactions, higher temperatures increase the reaction rate.
Solvent Polarity Can have a complex effectPolar solvents may stabilize the transition state, but the primary factor is the presence of nucleophilic water.

References

  • Applied Analytics. (2020, April 6). Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). Applied Analytics.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Luy, J., & Engels, B. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(47), 30587–30594.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
  • Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14931–14935.
  • Ball, N. D., & am Ende, C. W. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
  • BenchChem.
  • Bouling Chemical Co., Limited. This compound.
  • Soula, G. (1983). U.S. Patent No. 4,369,145. U.S.
  • Sharpless, K. B., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764.
  • Liao, L., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • Sharpless, K. B., et al. (2013). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 54(35), 4715-4718.
  • University of Arizona. 19Flourine NMR.
  • Fokin, V. V., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 5, 14823.
  • Fritz, J., & Belcher, A. M. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9400.
  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(41), 8756-8763.
  • BenchChem. troubleshooting failed click chemistry reactions on oligonucleotides.
  • Sharpless, K. B., et al. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Sigma-Aldrich.
  • Moses, J. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Wang, J., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
  • Achmem. This compound.
  • Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (4), 489-492.
  • Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • The Scripps Research Institute. Click Chemistry.
  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 344–358.
  • Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Aris, A., et al. (2022). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers.
  • Enamine. Sulfonyl Fluorides.
  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids.
  • Sigma-Aldrich. 2-Fluorobenzenesulfonic acid AldrichCPR 35300-35-7.
  • Little, R. D., et al. (2020). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic Letters, 22(15), 5871-5875.
  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Um, I. H., et al. (2007). Kinetic Study on Alkaline Hydrolysis of Y‐substituted Phenyl X‐substituted Benzenesulfonates: Effects of Changing Nucleophile from Azide to Hydroxide Ion on Reactivity and Transition‐State Structure. Bulletin of the Korean Chemical Society, 28(10), 1771-1775.
  • Eurofluor.
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Technical Support Center: Purification Strategies for 2-Fluorobenzenesulfonyl Fluoride Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluorobenzenesulfonyl fluoride adducts. This guide is designed to provide expert insights and practical solutions to the unique challenges encountered during the purification of these valuable compounds. As the use of sulfonyl fluorides, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, continues to grow, robust purification strategies are essential for obtaining materials of high purity and ensuring reproducible experimental outcomes.[1][2] This center moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Mandatory Safety Precautions

Before any experimental work, it is critical to understand the hazards associated with this compound and its related compounds. The sulfonyl fluoride moiety and its precursors are reactive and require careful handling.

Hazard Overview:

  • Corrosive: this compound and its parent chloride are corrosive and can cause severe skin burns and eye damage.[3][4][5]

  • Moisture Sensitive: These compounds can react with moisture, potentially leading to hydrolysis and the release of corrosive byproducts like hydrofluoric acid (HF) in downstream reactions.[6][7] Always handle in a dry environment and store under an inert atmosphere.[4][8]

  • Inhalation Hazard: Avoid breathing dust, mists, or vapors.[4][9][10] All manipulations should be performed in a certified chemical fume hood.[10]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5][9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Remove gloves carefully to avoid skin contamination.[3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use a respirator with an appropriate filter cartridge if dusts or aerosols are generated.

Handling and Storage:

  • Store containers tightly closed in a cool, dry, and well-ventilated area away from water and incompatible substances like strong bases.[4][6]

  • Work should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

Part 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This section addresses specific problems you might face during the purification of this compound adducts in a systematic, cause-and-effect format.

Observed Problem Potential Scientific Cause(s) Recommended Actions & Solutions
Streaking or Tailing on TLC Plate 1. Hydrolysis on Silica: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonyl fluoride adduct to the corresponding highly polar sulfonic acid.[1][11] 2. Compound Overload: Applying too much sample to the TLC plate. 3. Inappropriate Solvent System: The chosen eluent has poor solubility for the compound or is too polar/nonpolar.1. Deactivate Silica: Prepare a slurry of silica gel with 1-2% triethylamine in the column chromatography eluent, then evaporate the solvent. This neutralizes acidic sites. 2. Use Alternative Media: Consider using neutral alumina or reverse-phase silica for chromatography. 3. Dilute Sample: Ensure the spotting solution is sufficiently dilute.
Low Mass Recovery After Column Chromatography 1. Irreversible Adsorption: The adduct is strongly, or even covalently, binding to the stationary phase, especially if highly polar functional groups are present. 2. On-Column Degradation: As above, hydrolysis on the column leads to the sulfonic acid, which may not elute under standard conditions. 3. Product is Volatile: The adduct may have a low boiling point and is being lost during solvent evaporation.1. Change Stationary Phase: Switch to a less acidic medium like neutral alumina or consider reverse-phase chromatography. 2. Flush the Column: After collecting your product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane with 1% acetic acid) to see if any material is recovered. This can confirm if the product was retained. 3. Gentle Evaporation: Use a rotary evaporator at a lower temperature and pressure. Avoid leaving the product on the evaporator for extended periods.
Product Co-elutes with an Impurity 1. Similar Polarity: The impurity (e.g., starting material, byproduct) has a polarity very close to the desired adduct. 2. Isomeric Products: The reaction may have produced constitutional isomers or diastereomers with nearly identical chromatographic behavior.1. Optimize Solvent System: Use solvent systems with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol or ether/hexane). A shallow gradient can improve separation. 2. Try a Different Technique: If chromatography fails, attempt recrystallization.[12] This technique separates based on solubility and crystal lattice packing, which can be very effective for isomers. 3. Consider Preparative HPLC: For very difficult separations, preparative HPLC (either normal or reverse-phase) offers much higher resolution.[13]
New, More Polar Spot Appears During Workup/Purification 1. Hydrolysis: This is the most likely cause. Exposure to water, especially under non-neutral pH conditions, can hydrolyze the sulfonyl fluoride (-SO₂F) to a sulfonic acid (-SO₃H).[12] 2. Oxidation: If other sensitive functional groups are present in the molecule, they may be oxidizing during the workup or on silica gel.1. Anhydrous Conditions: Ensure all solvents and glassware are dry. Conduct aqueous workups quickly and with neutral water if possible. Avoid basic washes (e.g., sat. NaHCO₃) if your adduct is unstable. 2. Buffer the Mobile Phase: Add a small amount of a non-nucleophilic buffer or 0.1% acetic acid to the mobile phase to maintain a consistent pH on the column.
Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound adducts during purification?

A: The primary cause is the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.[6] While significantly more stable to hydrolysis than their sulfonyl chloride counterparts, they are still susceptible to nucleophilic attack by water, especially when catalyzed by the acidic surface of silica gel or under basic conditions.[1][12] This results in the formation of the corresponding sulfonic acid, a highly polar and often difficult-to-remove impurity.

Q2: Is recrystallization a suitable purification method for these adducts?

A: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid this compound adducts.[12] It purifies based on differences in solubility, which can be highly effective at removing both more polar and less polar impurities. The key is to perform a careful solvent screen to identify a single solvent or solvent pair in which the adduct has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: How can I effectively remove unreacted starting materials, like an amine or alcohol, from my adduct?

A: This depends on the nature of the starting material.

  • For an amine: An acidic wash (e.g., dilute HCl) during the initial workup will protonate the excess amine, making it water-soluble and easily removed in the aqueous layer.

  • For an alcohol: If the alcohol is relatively polar, it can often be removed with a water or brine wash. For less polar alcohols, column chromatography is typically effective as the hydroxyl group imparts a different polarity compared to the sulfonyl fluoride adduct.

Q4: My reaction involves forming an adduct with a sensitive functional group. What's the gentlest purification method?

A: For highly sensitive molecules, minimizing contact with acidic or basic media is crucial.

  • Neutral Alumina Chromatography: Use neutral alumina instead of silica gel to avoid acid-catalyzed degradation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small scales, this can be a quick and effective method.

  • Recrystallization: If the product is a solid, this avoids any stationary phase interaction altogether.

  • Liquid-Liquid Extraction: Clever use of extractions with immiscible solvents can sometimes purify a product without the need for chromatography.[13]

Q5: What are the best analytical methods to confirm the purity of my final adduct?

A: A combination of methods is always recommended for robust characterization.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool. The presence of a sharp singlet or doublet in the characteristic region for a sulfonyl fluoride provides strong evidence of its integrity. The disappearance of the starting this compound signal and the appearance of a new signal for the adduct are key indicators.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the adduct and identifying any organic impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the product.

  • LC-MS: An excellent tool for assessing purity, allowing for the detection of trace impurities that may not be visible by NMR.

Part 4: Key Experimental Protocols & Visual Workflows
Purification Workflow Overview

The following diagram outlines a general decision-making process for purifying a crude this compound adduct.

G cluster_start Initial Stage cluster_analysis Analysis & Assessment cluster_decision Method Selection cluster_purification Purification cluster_end Final Stage Crude Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Crude->Analysis Decision Is the product a solid or an oil? Analysis->Decision Chromo Column Chromatography Decision->Chromo Oil Recryst Recrystallization Decision->Recryst Solid Purity Assess Purity (NMR, LC-MS) Chromo->Purity Recryst->Purity Pure Pure Adduct Purity->Pure

Caption: General purification workflow for this compound adducts.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to minimize on-column degradation of sensitive adducts.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or CH₂Cl₂/MeOH) that gives the product an Rf value of approximately 0.25-0.35.

  • Slurry Preparation (Neutralized Silica):

    • In a fume hood, measure the required amount of silica gel for your column.

    • Create a slurry of the silica in your chosen mobile phase.

    • Crucial Step: Add triethylamine (NEt₃) to the slurry to a final concentration of 1% (v/v).

    • Stir gently for 5 minutes to allow for neutralization of acidic sites on the silica surface.

  • Column Packing: Pack the column with the neutralized silica slurry. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully load the resulting free-flowing powder onto the top of the column bed.

  • Elution: Run the column using your predetermined solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure, keeping the water bath temperature below 40 °C to prevent thermal degradation. The added triethylamine is volatile and will be removed during this step.

  • Final Analysis: Analyze the purified product by NMR and LC-MS to confirm structure and purity.

Protocol 2: Purification by Recrystallization

This is the method of choice for obtaining high-purity crystalline solid adducts.

  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures) to each tube.

    • Identify a solvent that dissolves the crude material when heated but in which the material is sparingly soluble or insoluble at room temperature.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling (Crystal Formation):

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Confirmation: Determine the melting point of the crystals (a sharp melting point indicates high purity) and confirm the structure and purity by NMR and/or other analytical methods.

References
  • Bouling Chemical Co., Limited. (n.d.). This compound. [Link]
  • Wang, T., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6149–6155. [Link]
  • Pirolli, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 11(10), 1149-1156. [Link]
  • Lentza, D., & Brosius, A. (2004). Purification of sulfuryl fluoride.
  • Einarsrud, K. E., & Jynge, K. (1969). Hydrolysis of sulfuryl fluoride. Inorganic Chemistry, 8(8), 1785–1787. [Link]
  • Davies, A. T., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. [Link]
  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. Centers for Disease Control and Prevention. [Link]
  • Kolychev, E. L., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1759. [Link]
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Fluorobenzenesulfonyl chloride. [Link]
  • Santana, A. G., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]
  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
  • Smith, J. M., et al. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic Letters, 20(12), 3567-3570. [Link]
  • Soula, G. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Zheng, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14936-14940. [Link]
  • Ball, N. D., et al. (2023).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Strategies for the assembly of sulfonyl fluorides. [Link]
  • Lai, J., Thomson, B. J., & Sammis, G. M. (2024). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Request PDF. [Link]
  • Perkins, M. J., et al. (1996). Fluoro spin adducts and their modes of formation. Journal of the Chemical Society, Perkin Transactions 2, (4), 557-562. [Link]
  • Fábián, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042. [Link]

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impact of pH on 2-fluorobenzenesulfonyl fluoride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-fluorobenzenesulfonyl fluoride (2-FBSF). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reactivity and handling of this versatile reagent, with a specific focus on the critical impact of pH. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experiments, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions compared to its sulfonyl chloride analog?

A1: this compound exhibits significantly greater stability in aqueous solutions than the corresponding 2-fluorobenzenesulfonyl chloride.[1][2] The enhanced stability is attributed to the high strength of the sulfur-fluorine (S-F) bond.[1][2] While sulfonyl chlorides can hydrolyze rapidly in the presence of water, sulfonyl fluorides are more resistant to hydrolysis, making them more compatible with biological experiments and aqueous reaction media under controlled conditions.[1][3][4]

Q2: What is the primary degradation pathway for 2-FBSF in an aqueous buffer?

A2: The principal degradation pathway for this compound in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The final products are 2-fluorobenzenesulfonic acid and a fluoride ion.[1] This sulfonic acid byproduct is typically highly polar and water-soluble.[5]

Q3: How does pH fundamentally impact the reactivity of 2-FBSF with nucleophiles like amines or phenols?

A3: The pH of the reaction medium creates a critical balancing act between nucleophile activation and electrophile degradation.

  • Under Acidic to Neutral Conditions (pH < 7): The rate of hydrolysis is relatively slow.[6] However, key biological nucleophiles like the side chains of lysine (amine) and tyrosine (phenol) are predominantly in their protonated, non-nucleophilic forms (R-NH₃⁺, R-OH). Consequently, their reaction with 2-FBSF is often sluggish or completely inhibited.

  • Under Basic Conditions (pH > 7.4): As the pH increases, nucleophiles like lysine and tyrosine become deprotonated (R-NH₂, R-O⁻), significantly enhancing their nucleophilicity and accelerating the desired reaction.[4] However, the concentration of hydroxide ions (OH⁻) also increases, which dramatically accelerates the competing hydrolysis of the sulfonyl fluoride.[7] Studies have shown that hydrolysis rates are approximately two-fold lower at pH 7 compared to pH 8, and drastically faster at pH 10.[7]

Therefore, selecting the optimal pH is a compromise to maximize nucleophile reactivity while minimizing premature degradation of the 2-FBSF reagent.

Q4: What is the "privileged" reactivity of sulfonyl fluorides like 2-FBSF in chemical biology?

A4: Sulfonyl fluorides are often described as "privileged" electrophiles because they strike an effective balance between stability and reactivity.[3][4] They are stable enough for use in aqueous biological systems but are sufficiently electrophilic to react with context-specific, highly reactive amino acid residues.[4] Unlike more aggressive electrophiles, they don't react indiscriminately. Their reactivity is often directed towards nucleophilic residues within specific protein microenvironments, such as a tyrosine residue adjacent to a basic histidine that can facilitate its deprotonation.[4] This allows them to covalently modify not only serine, but also tyrosine, lysine, histidine, and threonine residues.[4][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield
  • Possible Cause 1: Suboptimal pH.

    • Explanation: If the pH is too low (e.g., < 7), your target nucleophile (amine, phenol) may be protonated and non-reactive. If the pH is too high (e.g., > 9), the 2-FBSF may be hydrolyzing faster than it can react with your target.

    • Solution: Carefully control the reaction pH. An optimal range is often between pH 7.4 and 8.5 for reactions with lysine or tyrosine.[4][7] Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to identify the best conditions for your specific system. Ensure your buffer has sufficient capacity to maintain the set pH throughout the reaction.

  • Possible Cause 2: Premature Hydrolysis of 2-FBSF Stock.

    • Explanation: If your 2-FBSF is stored in a solvent containing trace amounts of water, it can slowly hydrolyze over time, reducing its effective concentration.

    • Solution: Prepare 2-FBSF stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Store solutions under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C or -80°C) to minimize degradation.[1]

Issue 2: Multiple Spots on TLC/LC-MS, Including a Highly Polar Impurity
  • Possible Cause: Hydrolysis During Reaction or Workup.

    • Explanation: The highly polar spot is almost certainly the 2-fluorobenzenesulfonic acid hydrolysis product.[1][5] This becomes more prominent in reactions run at high pH or for extended durations.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent further hydrolysis of the remaining reagent.

      • Quench Unreacted 2-FBSF: Before aqueous workup, quench any excess 2-FBSF. This converts it into a different, more easily separable compound. See the protocol below.

Issue 3: Difficulty Separating Product from Unreacted 2-FBSF via Chromatography
  • Possible Cause: Similar Polarity.

    • Explanation: If your product has a polarity similar to that of 2-FBSF, co-elution can be a significant challenge.

    • Solution: Implement a Quenching Strategy. Do not proceed directly to chromatography. By quenching the excess 2-FBSF, you transform it into a much more polar sulfonic acid salt or a sulfonamide, which will have a very different retention factor (Rf) on silica gel, simplifying purification.[5]

Data Summary & Visualizations
Table 1: Impact of pH on Sulfonyl Fluoride Hydrolytic Stability

This table summarizes the general trend of sulfonyl fluoride stability as a function of pH, based on data for various sulfonyl fluoride fragments.

pH ValueBuffer SystemRelative Half-Life (t½)Implication for 2-FBSF Reactivity
7.0 PBS / HEPESLongestHighest stability, but potentially slow reaction with nucleophiles.
8.0 PBS / HEPES~2x shorter than at pH 7[7]A good starting point, balancing nucleophile activation and reagent stability.
10.0 CarbonateDramatically Reduced[7]High rate of hydrolysis; generally unsuitable unless the desired reaction is extremely fast.
Diagrams

G cluster_0 Dominant at Neutral pH cluster_1 Dominant at Basic pH 2FBSF_1 2-Fluorobenzenesulfonyl Fluoride (2-FBSF) H2O H₂O (Water) TS1 Transition State Prod1 2-Fluorobenzenesulfonic Acid 2FBSF_2 2-Fluorobenzenesulfonyl Fluoride (2-FBSF) OH OH⁻ (Hydroxide) TS2 Transition State Prod2 2-Fluorobenzenesulfonic Acid

G start Low or No Product Yield check_ph Is reaction pH controlled and optimized (e.g., 7.5-8.5)? start->check_ph check_reagent Was 2-FBSF stock solution prepared fresh in dry solvent? check_ph->check_reagent Yes reoptimize_ph Action: Re-run reaction at different pH values (pH screen). check_ph->reoptimize_ph No / Unsure check_time Was reaction time sufficient? check_reagent->check_time Yes prepare_fresh Action: Prepare fresh 2-FBSF stock in anhydrous solvent. check_reagent->prepare_fresh No increase_time Action: Increase reaction time and monitor by TLC/LC-MS. check_time->increase_time No / Unsure

Experimental Protocols
Protocol 1: General Quenching of Unreacted this compound

This protocol converts residual, moderately polar 2-FBSF into a highly polar, water-soluble salt, facilitating purification.[5]

  • Cool the Reaction: Once your reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0-10 °C in an ice bath.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).

  • Add Quench Slowly: Carefully and slowly add the saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Be cautious of potential gas (CO₂) evolution.

  • Stir: Allow the biphasic mixture to stir vigorously for 20-40 minutes at room temperature. This ensures all remaining 2-FBSF is hydrolyzed to its sodium sulfonate salt.

  • Confirm Quench: Spot the organic layer on a TLC plate against a co-spot of the starting 2-FBSF to confirm its complete disappearance.

  • Workup: Transfer the mixture to a separatory funnel. The desired organic product will remain in the organic layer, while the sodium 2-fluorobenzenesulfonate salt will be extracted into the aqueous layer. Proceed with standard extraction and drying procedures.

Protocol 2: Assessing Hydrolytic Stability of 2-FBSF at a Given pH

This protocol allows you to determine the half-life (t½) of 2-FBSF in your specific buffer system.

  • Prepare Buffer: Prepare the aqueous buffer of interest (e.g., 100 mM Phosphate, pH 8.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 2-FBSF in an appropriate dry solvent (e.g., 100 mM in Acetonitrile).

  • Initiate Experiment: Add a small volume of the 2-FBSF stock solution to the buffer at a defined temperature (e.g., 25 °C or 37 °C) to achieve a final concentration suitable for your analytical method (e.g., 1 mM).

  • Time Points: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

  • Quench & Analyze: Immediately quench the aliquot (e.g., by diluting in a strong, aprotic solvent like acetonitrile) and analyze by HPLC or LC-MS to determine the remaining percentage of 2-FBSF.

  • Calculate Half-Life: Plot the natural logarithm of the 2-FBSF concentration versus time. The slope of the resulting line will be the negative of the rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

References
  • Narayan, R., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • Kelly, C. B., et al. (2019). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • BenchChem. (2025). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. BenchChem Technical Support.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.
  • Jones, M., et al. (2015). Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology. Royal Society of Chemistry.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. BenchChem Technical Support.
  • Zhu, W., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
  • Zhu, W., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
  • Tsefrikas, V. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

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Technical Support Center: Minimizing Off-Target Effects of 2-Fluorobenzenesulfonyl Fluoride Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluorobenzenesulfonyl fluoride (FBSF) and other sulfonyl fluoride-based covalent inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and ensuring the specificity of your inhibitors. Our goal is to equip you with the knowledge to design, execute, and interpret your experiments with the highest degree of scientific rigor.

Introduction: The Power and Peril of Covalent Inhibition

Covalent inhibitors, particularly those employing a sulfonyl fluoride warhead, offer distinct advantages, including high potency and prolonged duration of action.[1][2][3] The this compound (FBSF) moiety is a privileged warhead that can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, cysteine, lysine, and histidine within a protein's binding pocket.[4][5] This reactivity, however, also presents a significant challenge: the potential for off-target modifications, which can lead to ambiguous experimental results and unforeseen toxicity.[1][6][7] This guide will provide a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My FBSF inhibitor shows variable IC50 values across different experiments. What could be the cause?

A: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[8] Unlike non-covalent inhibitors that rapidly reach equilibrium, covalent inhibitors form a time-dependent, often irreversible bond.[8][9] Shorter pre-incubation times will likely yield higher IC50 values, while longer pre-incubation periods will result in lower IC50s.[8]

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure a consistent pre-incubation time across all assays for meaningful potency comparisons.[8]

  • Determine Kinetic Parameters: For a more accurate assessment of your inhibitor's efficiency, it is crucial to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation).[3][8][9] The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than a simple IC50.[3][8]

  • Run a Time-Dependency Assay: To confirm a covalent mechanism, measure the IC50 at multiple pre-incubation time points. A progressive decrease in the IC50 value with increasing pre-incubation time is a hallmark of covalent inhibition.[8][10]

Q2: How can I be sure that the observed cellular phenotype is due to on-target inhibition and not off-target effects?

A: This is a critical question in covalent inhibitor development. A multi-pronged approach is necessary to build confidence in your on-target hypothesis.

Validation Workflow:

Caption: A competitive chemoproteomics workflow for off-target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of your FBSF inhibitor to serve as a chemical probe. [11]2. Cellular Treatment:

    • Treat live cells with the chemical probe.

    • In a parallel experiment (the competition sample), pre-incubate the cells with an excess of the parent (un-tagged) inhibitor before adding the probe. This will block the binding of the probe to both on- and off-targets. [11] * Include a DMSO-treated control. [11]3. Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a biotin tag to the probe-labeled proteins. [11]4. Enrichment and Digestion: Use streptavidin-coated beads to enrich the biotin-tagged proteins. [11]Elute the bound proteins or perform an on-bead tryptic digest.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]Proteins that are significantly less abundant in the competition sample compared to the probe-only sample are considered potential targets of your inhibitor.

Concluding Remarks

Minimizing off-target effects is a cornerstone of developing safe and effective covalent inhibitors. By employing a systematic and multi-faceted approach that combines rigorous biochemical and cellular assays with unbiased chemoproteomic profiling, researchers can build a comprehensive understanding of their inhibitor's selectivity. This technical guide provides a foundation for troubleshooting common experimental hurdles and designing robust validation strategies. Remember that no single experiment is sufficient; the accumulation of evidence from orthogonal approaches is essential for confidently advancing a covalent inhibitor through the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. [Link]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
  • Yang, Y., & Li, Z. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1574, 139-148. [Link]
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Rudolph, J., Fales, K. R., Fiscella, M., Buchanan, J. L., Deckman, I. C., H-C., ... & D'Amico, D. C. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(6), 704-716. [Link]
  • Kale, A. J., Kumar, D., Goswami, D., Du, X., Singh, R., & An, Z. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(9), 1673-1681. [Link]
  • Kale, A. J., Kumar, D., Goswami, D., Du, X., Singh, R., & An, Z. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • Strelow, J. M. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 997-1015. [Link]
  • Zhang, T., Ingham, R. J., Lalevee, R., Bakare, O., & Wang, J. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16999. [Link]
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]
  • Kale, A. J., Kumar, D., Goswami, D., Du, X., Singh, R., & An, Z. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. [Link]
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
  • Bateman, L. A., & Nomura, D. K. (2021). Chemoproteomic methods for covalent drug discovery. Biochemistry, 60(3), 189-200. [Link]
  • Li, J., & Yao, X. (2019). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 15-23. [Link]
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
  • Martinez Velez, P., & Ball, N. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. [Link]
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
  • Alapafuja, S. O., Nikas, S. P., Paria, B. C., Lee, J., Vemuri, K., & Makriyannis, A. (2012). Sulfonyl fluoride inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 55(21), 9474-9491. [Link]
  • Reaction Biology. (2022, May 11).
  • Semantic Scholar. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2022). RSC Chemical Biology, 3(10), 1146-1159. [Link]
  • ResearchGate. (2021, August).
  • Wang, Y., Zhang, Y., & Li, Y. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(18), 15421-15449. [Link]
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
  • Wilson, C. G., Plate, L., & Kelly, J. W. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 138(34), 10998-11009. [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
  • Maurais, P. D., & Weerapana, E. (2019). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 10(7), 1077-1093. [Link]
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. ChemBioChem, 15(15), 2244-2253. [Link]
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
  • Leroy, J. (2013). Fluorinated mechanism-based inhibitors: common themes and recent developments. Future Medicinal Chemistry, 5(7), 785-800. [Link]
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry, 21(4), 679-695. [Link]
  • Am Ende, C. W., & Jones, L. H. (2016). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Wenk, C., & Sharpless, K. B. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. Journal of the American Chemical Society, 138(40), 13345-13354. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 2-fluorobenzenesulfonyl fluoride. As a key intermediate in pharmaceuticals and agrochemicals, its efficient and safe production at scale is critical. This document addresses common challenges encountered during synthesis, drawing from established chemical principles and industry best practices.

Troubleshooting Guide: Overcoming Common Scale-Up Hurdles

The synthesis of this compound, typically via the diazotization of 2-fluoroaniline followed by a Sandmeyer-type fluorosulfonylation, presents several challenges when transitioning from laboratory to pilot or production scale. This section addresses these issues in a practical, question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer:

Low yield on scale-up is a multifaceted problem often rooted in issues of mass and heat transfer, reagent stability, and reaction kinetics.

Potential Causes & Solutions:

  • Poor Thermal Control of Diazotization: The formation of the 2-fluorobenzenediazonium salt is highly exothermic. Inadequate cooling on a larger scale can lead to localized "hot spots," causing decomposition of the thermally sensitive diazonium salt, which is a primary cause of yield loss.[1][2]

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and efficient cooling. A jacketed reactor with a powerful chiller is essential. Implement slow, subsurface addition of the sodium nitrite solution to ensure rapid dispersion and heat exchange. Maintain a strict temperature range, typically -5 to 0 °C.[3]

  • Instability of the Diazonium Intermediate: Aryldiazonium salts are notoriously unstable and can decompose over time, even at low temperatures, releasing nitrogen gas and generating unwanted byproducts.[1][4]

    • Solution: Use the diazonium salt immediately after its formation in a "one-pot" or continuous flow setup. Avoid isolating the diazonium salt, as this can be hazardous.[5][6]

  • Inefficient Gaseous Reagent Dispersion (SO₂): When using sulfur dioxide gas, poor dispersion into the reaction mixture can lead to slow and incomplete reaction.

    • Solution: Utilize a gas dispersion tube (sparger) with fine pores to create small bubbles, maximizing the gas-liquid interfacial area. Ensure vigorous agitation to maintain a homogeneous mixture. Alternatively, consider using a surrogate for sulfur dioxide, such as sodium metabisulfite (Na₂S₂O₅), which can be easier to handle and dose accurately on a large scale.[5][7]

  • Side Reactions: Uncontrolled temperature or incorrect stoichiometry can promote side reactions, such as the formation of phenols or azo compounds.

    • Solution: Strictly control the reaction temperature and stoichiometry. Ensure all reagents are of high purity.

Experimental Protocol: Optimizing Diazotization and Fluorosulfonylation

  • Charge a jacketed reactor with 2-fluoroaniline and hydrochloric acid, and cool to -5 °C with vigorous stirring.

  • Slowly add a pre-cooled solution of sodium nitrite dropwise, maintaining the temperature below 0 °C.

  • Monitor the reaction for the complete consumption of the aniline using a suitable in-process control (e.g., HPLC analysis of a quenched aliquot).

  • In a separate vessel, prepare a solution of a copper (I) catalyst (if using a traditional Sandmeyer approach) in a suitable solvent.

  • Introduce sulfur dioxide gas through a sparger into the catalyst solution, or add sodium metabisulfite.

  • Slowly transfer the cold diazonium salt solution to the sulfur dioxide/catalyst mixture, maintaining the temperature according to the specific protocol (e.g., 20-40°C).

  • Monitor the reaction for completion.

dot

Sources

Technical Support Center: Analytical Strategies for 2-Fluorobenzenesulfonyl Fluoride Reaction Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-fluorobenzenesulfonyl fluoride (2-FBSF) and its related reaction impurities. This guide is designed for researchers, chemists, and quality control analysts working with this versatile reagent. As a reactive sulfonyl fluoride, 2-FBSF is prone to specific side reactions and degradation pathways that can impact downstream applications.[1] Ensuring its purity requires robust analytical methods.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 2-FBSF reactions. Our goal is to equip you with the expertise to identify, quantify, and resolve impurity-related issues effectively.

Understanding the Impurity Landscape

The synthesis of this compound typically involves the fluorination of 2-fluorobenzenesulfonyl chloride or related precursors.[2][3] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-fluorobenzenesulfonyl chloride (2-FBSCl) or 2-fluorobenzenesulfonic acid.[2]

  • Side-Reaction Products: Isomeric impurities (e.g., 3- or 4-fluorobenzenesulfonyl fluoride) or products from incomplete reactions.

  • Degradation Products: The most common degradant is 2-fluorobenzenesulfonic acid, formed via hydrolysis of the sulfonyl fluoride group.[2][4] This is a critical impurity to monitor, as the sulfonyl fluoride moiety is highly reactive.[1]

  • Residual Solvents and Reagents: Inorganic salts (e.g., KCl from fluorination)[2] and residual organic solvents used during synthesis and workup.

The following workflow provides a general strategy for identifying and quantifying these potential impurities.

G cluster_0 Impurity Analysis Workflow cluster_1 Identification start Reaction Mixture Sample screen Initial Screening (RP-HPLC with UV/PDA) start->screen decision Are all peaks identified? screen->decision gcms GC-MS Analysis (for volatile unknowns) screen->gcms Parallel analysis for volatiles lcms LC-MS Analysis (for non-volatile unknowns) decision->lcms  No quant Quantitative Analysis (Develop & Validate Method) decision->quant  Yes nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C for structural elucidation) lcms->nmr gcms->nmr nmr->quant end Report Results quant->end

Caption: General workflow for impurity identification and quantification.

Troubleshooting Guides: Method-Specific Issues

This section addresses common problems encountered with the primary analytical techniques used for 2-FBSF analysis.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse for analyzing non-volatile impurities like sulfonic acids and unreacted starting materials.

Q1: I'm seeing a broad, tailing peak for the 2-fluorobenzenesulfonic acid impurity. How can I improve the peak shape?

Answer: This is a classic issue when analyzing strong acids on a standard C18 column. The problem arises from unwanted secondary interactions between the highly polar and acidic sulfonate group and the silica backbone of the stationary phase.

  • Causality: The free silanol groups on the silica surface are acidic and can interact ionically with the anionic sulfonate, causing peak tailing.

  • Solution 1: Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. This protonates the free silanol groups, minimizing ionic interactions and dramatically improving peak shape for acidic analytes.[5]

  • Solution 2: Use an Ion-Pairing Reagent: If adjusting pH is insufficient, add an ion-pairing reagent like tetrabutylammonium (TBA) hydrogen sulfate to the mobile phase. TBA will pair with the anionic sulfonate, forming a neutral, more hydrophobic complex that interacts well with the C18 phase, resulting in sharp, symmetrical peaks.

  • Solution 3: Employ a Mixed-Mode Column: Consider using a mixed-mode column that combines reversed-phase and anion-exchange characteristics. These columns are specifically designed to provide excellent retention and peak shape for acidic compounds without requiring ion-pairing reagents.[5]

G cluster_solutions Troubleshooting Path trouble Problem Poor Peak Shape for 2-Fluorobenzenesulfonic Acid cause Primary Cause Ionic interaction with free silanols on C18 column trouble->cause solution1 Solution 1:Lower Mobile Phase pH Suppress silanol ionization. (e.g., pH 2.5 with H₃PO₄) cause->solution1 Easiest to implement solution2 Solution 2:Add Ion-Pairing Reagent Neutralize analyte charge. (e.g., Tetrabutylammonium) cause->solution2 More effective solution3 Solution 3:Use Mixed-Mode Column Stationary phase designed for acids. cause->solution3 Most robust

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluorobenzenesulfonyl Fluoride and 4-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Positional Isomerism in SuFEx Chemistry

In the landscape of modern synthetic chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a profoundly reliable "click chemistry" tool for forging robust connections between molecular modules.[1][2] At the heart of this technology are sulfonyl fluorides (R-SO₂F), compounds lauded for their remarkable balance of stability and latent reactivity.[2][3] While seemingly inert under many conditions, their electrophilic sulfur center can be "unleashed" to react with nucleophiles, forming sulfonamides or sulfonate esters with exceptional efficiency.[1][2]

This guide provides an in-depth comparison of two fundamental SuFEx building blocks: 2-fluorobenzenesulfonyl fluoride and 4-fluorobenzenesulfonyl fluoride. While differing only in the position of a single fluorine atom on the benzene ring, this subtle structural change imparts significant and often counterintuitive differences in their reactivity. Understanding these differences is paramount for researchers in drug discovery and materials science to make informed decisions in experimental design, enabling precise control over reaction outcomes and the strategic synthesis of complex molecular architectures.

Pillar 1: The Fundamental Drivers of Reactivity

The reactivity of a benzenesulfonyl fluoride in a SuFEx reaction is governed by a delicate interplay of electronic and steric effects. The position of the fluorine substituent on the aromatic ring modulates both of these factors, leading to distinct chemical behaviors for the ortho (2-fluoro) and para (4-fluoro) isomers.

Electronic Effects: An Inductive Tug-of-War

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds of the benzene ring—a phenomenon known as the inductive effect (-I) .[4][5] This effect is distance-dependent and serves to pull electron density away from the sulfonyl group (-SO₂F).

  • Impact on Electrophilicity: By withdrawing electron density, the ring-bound fluorine atom makes the sulfur atom of the sulfonyl fluoride group more electron-deficient, or electrophilic. This heightened electrophilicity, in principle, should make the sulfur center more susceptible to attack by a nucleophile.[6]

  • Ortho vs. Para: The inductive effect is strongest at the ortho position due to its proximity to the sulfonyl group and diminishes with distance. Therefore, from a purely electronic standpoint, the sulfur atom in This compound is more electrophilic than in its 4-fluoro counterpart.

Fluorine also possesses lone pairs of electrons that can be donated back into the aromatic π-system, a weaker resonance effect (+R) . However, the inductive effect of fluorine is overwhelmingly dominant in influencing the reactivity at the external sulfonyl group.

Steric Effects: The "Ortho Effect"

The most significant differentiating factor between the two isomers is steric hindrance, often termed the "ortho effect."[7]

  • Shielding the Reaction Center: In This compound , the fluorine atom is located directly adjacent to the sulfonyl fluoride group. Its physical presence partially blocks the trajectory of an incoming nucleophile, sterically hindering its approach to the electrophilic sulfur atom.[8]

  • Unhindered Access: In 4-fluorobenzenesulfonyl fluoride , the fluorine atom is positioned on the opposite side of the ring, leaving the sulfonyl fluoride group fully exposed and accessible to nucleophiles.

This steric impediment in the ortho isomer can significantly increase the activation energy required for the reaction to proceed, thereby slowing the reaction rate.[8]

Pillar 2: Comparative Reactivity in SuFEx Reactions

The combination of these opposing effects—electronic activation versus steric hindrance—determines the overall observed reactivity.

For the vast majority of SuFEx transformations involving common nucleophiles (e.g., phenols, amines), steric hindrance is the dominant factor . The difficulty for the nucleophile to access the sulfur center in the 2-fluoro isomer outweighs the benefit of its slightly higher electronic activation.

Consequently, 4-fluorobenzenesulfonyl fluoride is generally the more reactive of the two isomers in SuFEx click chemistry. Reactions with the 4-fluoro isomer typically proceed faster, under milder conditions, and with higher yields compared to the 2-fluoro isomer.

Data Summary: A Head-to-Head Comparison
FeatureThis compound4-Fluorobenzenesulfonyl FluorideRationale
Electrophilicity of Sulfur HigherLowerThe strong, distance-dependent inductive effect (-I) of fluorine is maximized at the ortho position, withdrawing more electron density from the -SO₂F group.
Steric Hindrance SignificantNegligibleThe ortho-fluorine atom physically obstructs the path of incoming nucleophiles to the sulfur reaction center (the "ortho effect").[7]
Overall SuFEx Reactivity Lower Higher Steric hindrance is the dominant controlling factor, overriding the electronic activation. The reaction site in the 4-isomer is more accessible.[8]
Typical Reaction Conditions More forcing (e.g., higher temperatures, longer reaction times)MilderA higher activation energy barrier due to steric hindrance must be overcome for the 2-fluoro isomer.
Potential Side Reactions Lower rate of desired SuFEx may allow competitive side reactions to become more prominent.Cleaner, faster conversion to the desired SuFEx product is typical.The primary reaction pathway is more favorable and rapid for the 4-fluoro isomer.

Pillar 3: Experimental Design & Protocols

The choice between these isomers is dictated by the synthetic goal. If the specific substitution pattern of the final product requires a fluorine atom at the 2-position, the chemist must accommodate the lower reactivity of the starting material. If the goal is simply to use a fluorinated benzenesulfonyl fluoride as a reactive handle, the 4-isomer is the superior choice for efficiency.

Representative Protocol: SuFEx Reaction with a Phenolic Nucleophile

This protocol describes a general procedure for the reaction of a benzenesulfonyl fluoride with a phenol. Note that for this compound, an increase in temperature and/or reaction time may be necessary to achieve comparable conversion to 4-fluorobenzenesulfonyl fluoride.

Objective: To synthesize an aryl sulfonate ester via Sulfur(VI) Fluoride Exchange.

Materials:

  • (2- or 4-)Fluorobenzenesulfonyl fluoride (1.0 eq)

  • Phenolic nucleophile (e.g., 4-methoxyphenol) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq base or 0.2 eq catalyst)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the phenolic nucleophile (1.1 eq) and the anhydrous solvent (to achieve a concentration of ~0.2 M).

  • Add the base (Cs₂CO₃, 1.5 eq) or catalyst (DBU, 0.2 eq) to the solution and stir for 10 minutes at room temperature to deprotonate the phenol.

  • Add the (2- or 4-)fluorobenzenesulfonyl fluoride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For 4-fluorobenzenesulfonyl fluoride, the reaction is often complete within 1-4 hours. For this compound, the reaction may require heating to 50-80 °C and stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonate.

Visualizing the Mechanistic Differences

Diagrams generated using Graphviz illustrate the core concepts discussed.

General Mechanism of SuFEx Reaction

Caption: General mechanism of a SuFEx reaction.

Comparative Steric Hindrance

Sources

A Senior Application Scientist's Guide to Sulfonyl Fluorides for Protein Labeling: A Comparative Analysis Featuring 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Sulfonyl Fluorides in Chemical Biology

In the intricate world of proteomics and drug discovery, the ability to selectively label and identify functional proteins is paramount. Covalent probes have emerged as indispensable tools for these tasks, and among them, sulfonyl fluorides (SFs) have carved out a significant niche.[1][2] These electrophilic warheads possess a finely tuned reactivity, making them stable enough for biological experiments yet reactive enough to form robust covalent bonds with nucleophilic amino acid residues.[2] This guide provides an in-depth comparison of various sulfonyl fluorides, with a special focus on 2-fluorobenzenesulfonyl fluoride, to aid researchers in selecting the optimal reagent for their protein labeling needs.

The utility of sulfonyl fluorides is broad, ranging from their classic use as serine protease inhibitors to their role in the innovative "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for bioconjugation.[3][4][5] SFs can target a variety of residues, including serine, threonine, tyrosine, lysine, and histidine, with the specific context of the protein environment dictating the selectivity.[2][3][6][7] This versatility has positioned them at the forefront of activity-based protein profiling (ABPP), covalent inhibitor design, and the identification of functional residues in complex biological systems.[3][8][9]

The Sulfonyl Fluoride Toolkit: A Comparative Overview

The effectiveness of a sulfonyl fluoride probe is determined by a delicate balance of reactivity, selectivity, and stability. These properties are heavily influenced by the substituents on the aryl ring. Here, we compare several key sulfonyl fluorides to provide a framework for understanding their unique characteristics.

The Workhorse: Phenylmethylsulfonyl Fluoride (PMSF)

PMSF is arguably the most well-known sulfonyl fluoride, widely used as a serine protease inhibitor in cell lysis buffers to prevent protein degradation.[1][10][11][12][13] Its mechanism involves the sulfonylation of the active site serine residue, leading to irreversible inhibition.[10][13][14] However, PMSF is not without its drawbacks. It exhibits poor reactivity towards some proteases and is notoriously unstable in aqueous solutions, with its half-life decreasing significantly as the pH increases.[2][11][13][15]

The Soluble Alternative: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

AEBSF was developed as a more soluble alternative to PMSF, making it easier to handle in aqueous buffers.[1][2] It is also a potent serine protease inhibitor and is often included in protease inhibitor cocktails.[1][2][16]

The Challenger: this compound

While not as extensively characterized in the literature as PMSF or AEBSF, the properties of this compound can be inferred from the principles of physical organic chemistry. The fluorine atom at the ortho position is a strongly electron-withdrawing group. This electronic effect increases the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive than both unsubstituted benzenesulfonyl fluoride and PMSF, which has an electron-donating methyl group. This enhanced reactivity could be advantageous for labeling less reactive nucleophilic residues or for achieving faster labeling kinetics.

The Tunable Class: Other Aryl Sulfonyl Fluorides and Fluorosulfates

The chemical space of sulfonyl fluorides is vast, and the reactivity and selectivity of these probes can be fine-tuned by altering the substituents on the aryl ring.[3][7][8][17] For instance, electron-donating groups generally decrease reactivity, while electron-withdrawing groups increase it. Fluorosulfates represent a closely related class of reagents that also react with nucleophilic residues.[7] They are sometimes reported to have a lower reactivity than their sulfonyl fluoride counterparts but can offer enhanced selectivity for tyrosine residues.[7][18][19]

Data Presentation: Comparative Properties of Selected Sulfonyl Fluorides
Compound Structure Expected Reactivity Aqueous Stability Primary Targets Key Features
Phenylmethylsulfonyl Fluoride (PMSF) C₇H₇FO₂SModerateLow (hydrolyzes rapidly at pH > 8)[11][13]Serine[1][10][13]Widely used protease inhibitor, poor solubility.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) C₈H₁₀FNO₂SModerateGoodSerine[1][2][16]Soluble alternative to PMSF.
Benzenesulfonyl Fluoride C₆H₅FO₂SModerateModerateSer, Tyr, Lys, His[3][6]Parent compound for substituted aryl sulfonyl fluorides.
This compound C₆H₄F₂O₂SHighModerate to LowSer, Tyr, Lys, HisEnhanced reactivity due to electron-withdrawing fluoro group.
Aryl Fluorosulfates Ar-OSO₂FGenerally Lower than SFsGenerally GoodTyrosine, Lysine[7][18][19]Can offer different selectivity profiles compared to SFs.

Reaction Mechanism and Experimental Workflow

The fundamental reaction between a sulfonyl fluoride and a nucleophilic amino acid residue proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme or sulfonyl-protein adduct.

General Reaction Mechanism

Sulfonyl Fluoride Reaction Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Protein-Nu Protein-Nu-H TS [Protein-Nu---S(O₂)Ar---F]⁻ Protein-Nu->TS Nucleophilic Attack Ar-SO2F Ar-SO₂F Ar-SO2F->TS Product Protein-Nu-SO₂Ar TS->Product Fluoride Elimination HF H-F TS->HF

Caption: General mechanism of protein labeling by an aryl sulfonyl fluoride.

Experimental Workflow for Protein Labeling and Analysis

A typical workflow for labeling a protein with a sulfonyl fluoride probe followed by mass spectrometry analysis is outlined below.

Experimental Workflow prep Prepare Stock Solution (e.g., 100 mM in anhydrous DMSO) labeling Protein Labeling (Protein + SF Probe in Buffer) prep->labeling Add to protein solution quench Quench Reaction (e.g., add excess nucleophile) labeling->quench Stop labeling sds_page SDS-PAGE Analysis (Confirm covalent modification) quench->sds_page Visualize labeling digestion In-gel or In-solution Digestion (e.g., Trypsin) quench->digestion Prepare for MS sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms Inject peptides data_analysis Data Analysis (Identify modification sites) lc_ms->data_analysis Acquire spectra

Caption: A standard workflow for protein labeling with sulfonyl fluorides.

Experimental Protocols

The following is a generalized protocol for labeling a purified protein with an aryl sulfonyl fluoride. This should be optimized for each specific protein and sulfonyl fluoride reagent.

Materials
  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0)

  • Aryl sulfonyl fluoride (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol)

  • SDS-PAGE reagents

  • Mass spectrometry-grade reagents for digestion and analysis (e.g., trypsin, formic acid, acetonitrile)

Procedure
  • Preparation of Stock Solution: Prepare a 100 mM stock solution of the sulfonyl fluoride in anhydrous DMSO. This should be prepared fresh immediately before use to minimize hydrolysis.

  • Protein Labeling Reaction: a. In a microcentrifuge tube, add the purified protein to the desired final concentration (e.g., 1-10 µM) in the reaction buffer. b. Add the sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A typical starting point is a 10-fold molar excess of the probe over the protein. c. Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching reagent to a final concentration of 10-20 mM.

  • Analysis of Labeling: a. SDS-PAGE: Analyze the labeled protein by SDS-PAGE to confirm covalent modification. A shift in the molecular weight or the use of a tagged sulfonyl fluoride probe (e.g., with a biotin or fluorescent tag) can confirm labeling. b. Mass Spectrometry: i. The labeled protein can be subjected to in-solution or in-gel digestion with a protease such as trypsin. ii. The resulting peptides are then analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified.

Summary of Experimental Conditions
Parameter Typical Range Considerations
pH 7.0 - 8.5Higher pH can increase the nucleophilicity of Lys and Tyr but also increases the rate of hydrolysis of the sulfonyl fluoride.[11]
Temperature 4°C - 37°CHigher temperatures increase the reaction rate but may affect protein stability.
Probe Concentration 1 - 100 µMShould be optimized to achieve sufficient labeling without causing protein precipitation or non-specific modification.
Protein Concentration 1 - 20 µMDependent on the specific experiment and analytical method.
Reaction Time 15 min - 4 hoursShould be optimized to maximize labeling of the target site while minimizing off-target effects and hydrolysis.

Conclusion: Selecting the Right Tool for the Job

The selection of a sulfonyl fluoride for protein labeling is a critical decision that depends on the specific research question and the nature of the protein target. While PMSF and AEBSF remain valuable tools, particularly for protease inhibition, the broader family of aryl sulfonyl fluorides offers a tunable platform for more sophisticated applications in chemical biology.

This compound, with its anticipated heightened reactivity, represents an attractive option for researchers seeking to label challenging targets or to achieve faster reaction kinetics. However, this increased reactivity may come at the cost of reduced stability and potentially lower selectivity. As with any covalent labeling strategy, careful optimization of reaction conditions is essential to ensure specific and meaningful results. By understanding the interplay between the electronic properties of the sulfonyl fluoride probe and the microenvironment of the target protein, researchers can harness the power of these versatile reagents to illuminate protein function and accelerate drug discovery.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Public
  • Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases - PubMed. (2013-04-18).
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases - CORE. (2013-04-18).
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed. (1992-06).
  • Phenylmethanesulfonyl Fluoride (PMSF): Advanced Mechanism... (2025-09-27).
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023-01-20).
  • PMSF - Wikipedia.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023-03-29).
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015-03-16).
  • PMSF: Serine Protease Inhibitor Applic
  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling...
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - MDPI. (2021-01-27).
  • Sulfur(VI)
  • SuFEx-enabled high-throughput medicinal chemistry - PMC - NIH.
  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed. (2018-08-01).
  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PubMed.
  • Phenylmethylsulfonyl fluoride (PMSF) - GoldBio.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF - ResearchG
  • Sulfonyl Fluorides - Enamine.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH.
  • Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B. (2016-02-23).
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
  • PMSF: A Key Serine Protease Inhibitor in Research | GlpBio - YouTube. (2023-10-14).
  • Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance r
  • Applications of sulfonyl fluorides Examples of biologically active...
  • Applications of Sulfonyl Fluorides - ResearchG
  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC - NIH.
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015-03-16).
  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology - ACS Public
  • Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group - NIH. (2018-03-01).
  • Fluorine labeling of proteins for NMR studies.
  • The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed. (1985-08-01).
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC - NIH.
  • Application Notes: Covalent Protein Labeling with 2-Phenoxyethane-1-sulfonyl Fluoride - Benchchem.
  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH.
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024-06-24).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-Fluorobenzenesulfonyl Fluoride (FBSF) Probes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-fluorobenzenesulfonyl fluoride (FBSF) probes against other common covalent labeling technologies. It is designed to move beyond a simple listing of facts, offering field-proven insights into experimental design and the causal reasoning behind protocol choices. Our focus is on establishing self-validating systems for assessing probe selectivity, a cornerstone of rigorous chemical biology and drug discovery.

The Covalent Probe Imperative: Why Cross-Reactivity Defines Utility

Covalent chemical probes are indispensable tools in modern biomedical research. By forming a stable, irreversible bond with their protein targets, they enable researchers to identify and characterize protein function, validate drug targets, and map complex biological pathways.[1] A prominent application is Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy that utilizes reactive probes to assess the functional state of entire enzyme families directly within native biological systems.[2][3]

The FBSF Probe: Mechanism and Reactivity Profile

FBSF probes belong to the broader class of sulfonyl fluorides, which operate through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless.[6][7] This reaction involves a nucleophilic amino acid residue on a target protein attacking the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate ester linkage.

One of the defining features of sulfonyl fluoride warheads is their "privileged" reactivity.[1][8] Unlike more targeted electrophiles, such as acrylamides which predominantly react with cysteine, sulfonyl fluorides can engage a wider array of nucleophilic residues. This reactivity is highly dependent on the specific microenvironment of the protein's binding pocket, which can activate otherwise less reactive side chains.[1] Documented targets include:

  • Serine (Ser)

  • Threonine (Thr)

  • Lysine (Lys)

  • Tyrosine (Tyr)

  • Histidine (His)

  • Cysteine (Cys)

This broad targeting capability is a double-edged sword. It expands the "targetable proteome" beyond the cysteine-centric focus of traditional covalent chemistry, opening up new avenues for drug discovery.[9][10] However, it also inherently increases the potential for cross-reactivity, making rigorous selectivity profiling absolutely critical.

cluster_0 Protein Target cluster_1 FBSF Probe cluster_2 Covalent Adduct Nuc Protein-Nucleophile (e.g., Tyr-OH, Lys-NH2, Ser-OH) FBSF 2-Fluorobenzenesulfonyl Fluoride Probe Nuc->FBSF Nucleophilic Attack (SuFEx Reaction) Adduct Covalently Labeled Protein FBSF->Adduct Forms Stable Sulfonyl Linkage Fluoride Fluoride Ion (F-) Leaving Group FBSF->Fluoride Displaces Leaving Group

Caption: Mechanism of protein labeling by an FBSF probe via the SuFEx reaction.

Comparative Analysis: FBSF Probes vs. Alternative Covalent Warheads

The choice of a covalent warhead is a critical design parameter that dictates the potential targets and off-targets of a chemical probe. The performance of FBSF probes can be best understood by comparing them to other commonly employed electrophiles.

Warhead TypePrimary Target Residue(s)Reactivity & StabilitySelectivity & Cross-Reactivity ProfileKey Applications
Sulfonyl Fluorides (e.g., FBSF) Ser, Thr, Lys, Tyr, His, Cys (Context-dependent)Generally stable in aqueous media, reactivity is templated by the protein binding pocket.[1]Broad reactivity necessitates extensive profiling. Can be promiscuous if not guided by a selective scaffold.[1][11]ABPP, Target ID & validation, Covalent inhibition beyond cysteine.[8][12]
Acrylamides Cysteine (Cys)Michael acceptors. Reactivity can be tuned, but can also react with other nucleophiles like glutathione.Highly selective for reactive, accessible cysteines. Off-targets are often other hyper-reactive cysteines.[13]Kinase inhibitors, Cysteine-focused ABPP.[14][15]
Fluorophosphonates (FP) Serine (Ser)Highly reactive towards active site serines of a specific enzyme class (serine hydrolases).Highly selective for the serine hydrolase superfamily. Can have broad cross-reactivity within this large family.Global profiling of serine hydrolase activity.[16]
Aryl Fluorosulfates Tyrosine (Tyr), Lysine (Lys)Similar to sulfonyl fluorides but with distinct reactivity patterns. Part of the SuFEx toolkit.[17]Can offer a different selectivity profile compared to sulfonyl fluorides, often favoring tyrosine.[18]Expanding covalent probe space, targeting tyrosine.[19]
Photoaffinity Labels (e.g., Diazirines) Any residue in proximityInert until activated by UV light, then become highly and non-specifically reactive.Spatiotemporally controlled by light, but the reactive species (carbene) is inherently non-selective.[20]Mapping binding pockets, identifying protein-protein interactions.[11]

Gold Standard Protocol: Competitive Chemoproteomic Profiling

To definitively map the on- and off-target interactions of an FBSF probe, a competitive chemoproteomic experiment is the industry standard. This approach provides a self-validating system by distinguishing true, binding-driven covalent labeling from non-specific background reactivity.

Core Principle: A biological sample (e.g., live cells or cell lysate) is pre-treated with a "parent" compound—the recognition scaffold of the probe without the reporter tag. This parent compound will occupy the binding sites of its true protein targets. Subsequently, a reporter-tagged version of the FBSF probe (e.g., bearing an alkyne handle) is added. The probe can only label proteins whose binding sites were not blocked by the parent compound. By quantifying the reduction in probe labeling, we can identify the specific targets engaged by the parent compound.[21]

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Test Compound: The non-tagged parent molecule of interest.

  • FBSF Probe: The same molecule synthesized with a terminal alkyne tag for click chemistry.

  • Biological System: Live cultured cells (e.g., H358, A431) or fresh cell lysate.

  • Click Reagents: Azide-biotin conjugate, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Enrichment & Digestion: Streptavidin-coated agarose or magnetic beads, sequencing-grade trypsin.

  • Instrumentation: High-resolution LC-MS/MS system (e.g., Orbitrap).

2. Experimental Workflow:

  • Step 1: Competitive Incubation:

    • Aliquot cell lysate or plate cells into multiple groups.

    • Treat samples with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x expected IC₅₀). Include a vehicle-only control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour at 37°C for cells) to allow the test compound to engage its targets.

    • Causality Check: This pre-incubation step is critical. It ensures that any observed effect is due to the test compound blocking the target before the probe is introduced.

  • Step 2: Probe Labeling:

    • Add a fixed, final concentration of the FBSF-alkyne probe to all samples.

    • Incubate for a shorter, defined period (e.g., 30 minutes) to allow covalent labeling of available sites.

  • Step 3: Lysis & Bioorthogonal Ligation (Click Chemistry):

    • For live-cell experiments, harvest and lyse the cells.

    • To each lysate, add the click chemistry cocktail (azide-biotin, copper, ligand, ascorbate).

    • Incubate to covalently attach a biotin handle to all alkyne-tagged proteins.

    • Causality Check: The bioorthogonal nature of this reaction ensures that the biotin tag is attached only to probe-modified proteins, providing a specific handle for enrichment.

  • Step 4: Affinity Enrichment:

    • Add streptavidin beads to each lysate to capture the biotinylated proteins.

    • Incubate to allow binding.

    • Perform stringent washes with high-detergent buffers to remove non-specifically bound proteins. This step is crucial for reducing background noise.

  • Step 5: Proteolytic Digestion:

    • Resuspend the washed beads in a digestion buffer.

    • Add trypsin to digest the captured proteins into smaller peptides directly on the beads.

  • Step 6: LC-MS/MS Analysis & Data Processing:

    • Collect the peptide-containing supernatant for analysis by quantitative mass spectrometry.

    • Use a data analysis platform (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify their abundance across all samples.

    • The output will be a list of proteins and their relative abundance in the DMSO control vs. each concentration of the test compound. A protein whose measured abundance decreases in a dose-dependent manner is considered a target.

A 1. Sample Preparation (Cell Lysate / Live Cells) B 2. Competitive Incubation (Pre-treat with Parent Compound) A->B C 3. Probe Labeling (Add FBSF-Alkyne Probe) B->C D 4. Click Chemistry (Attach Azide-Biotin) C->D E 5. Enrichment (Streptavidin Pulldown) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis (Identify & Quantify Peptides) F->G H 8. Data Analysis (Identify Competed Targets) G->H

Caption: Workflow for competitive chemoproteomic profiling of an FBSF probe.

Conclusion: A Framework for Rigorous Probe Validation

The utility of a this compound probe, like any covalent tool, is defined by its selectivity. While its ability to engage a broad range of nucleophilic amino acids opens exciting possibilities for exploring the proteome, it mandates a rigorous and unbiased assessment of its cross-reactivity. The competitive chemoproteomic workflow detailed here provides a robust, self-validating system for this purpose. By differentiating specific, binding-driven interactions from non-specific background reactivity, researchers can confidently identify true biological targets. This commitment to scientific integrity ensures that the insights gained from using these powerful chemical tools are both accurate and reproducible, paving the way for the next generation of therapeutics.

References

  • Activity-based protein profiling: A graphical review. (2023). Current Research in Pharmacology and Drug Discovery.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019).
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A Senior Application Scientist's Guide to Protein Conjugation: SuFEx vs. Other Click Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins is a cornerstone of innovation. From developing antibody-drug conjugates (ADCs) to creating sophisticated molecular probes, the choice of conjugation chemistry is paramount. The advent of "click chemistry" has provided a powerful toolkit of reactions that are high-yielding, stereospecific, and biocompatible. Among these, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a robust and versatile method for forging exceptionally stable covalent bonds. This guide provides an in-depth, objective comparison of SuFEx with other leading click chemistry techniques for protein conjugation—namely, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will explore the mechanistic underpinnings, kinetic profiles, biocompatibility, and practical considerations of each, supported by experimental data, to empower you in selecting the optimal strategy for your research.

The Rise of SuFEx: A New Paradigm in Covalent Chemistry

SuFEx chemistry, a next-generation click reaction, is predicated on the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride bond.[1] This bond is exceptionally inert under a wide range of physiological conditions, yet its potent electrophilicity can be unleashed under specific circumstances to react with nucleophilic amino acid residues on a protein's surface, such as lysine and tyrosine.[2][3] This "dormant" reactivity provides a high degree of control and specificity, minimizing off-target reactions in the complex milieu of a biological system.

The core of the SuFEx reaction involves the exchange of a fluoride atom on a sulfonyl fluoride (-SO₂F) or a related S(VI)-F containing hub with a nucleophile, forming a highly stable sulfonate ester or sulfamide linkage.[4] This metal-free reaction is a significant advantage, circumventing the potential cytotoxicity associated with copper catalysts used in CuAAC.[5]

A Head-to-Head Comparison: SuFEx vs. The Field

The selection of a conjugation chemistry is a multi-faceted decision, weighing factors such as reaction speed, biocompatibility, the nature of the linkage, and the ease of reagent access. The following sections provide a detailed comparative analysis of SuFEx against CuAAC, SPAAC, and IEDDA.

Reaction Kinetics: The Need for Speed

The rate at which a conjugation reaction proceeds is a critical parameter, especially when working with sensitive proteins or in dynamic biological systems. The speed of these reactions is typically compared using their second-order rate constants (k₂).

ReactionTypical Second-Order Rate Constants (M⁻¹s⁻¹)Notes
SuFEx 5 - 50 (protein-protein)[1]Rate is highly dependent on the local protein environment and proximity of the reacting partners.
CuAAC 10 - 10⁴[6]Requires a copper(I) catalyst. Rate is influenced by the ligand used to stabilize the copper.
SPAAC 10⁻³ - 1[6]Catalyst-free, but generally slower than CuAAC and IEDDA. Rate is dependent on the strain of the cyclooctyne.
IEDDA 1 - 10⁶[6]The fastest of the click chemistries, catalyst-free. Rate is highly tunable based on the electronics of the diene and dienophile.

Key Insights:

  • IEDDA is the undisputed champion of speed, making it ideal for applications requiring rapid capture of dynamic processes or for in vivo imaging with short-lived probes.[2]

  • CuAAC offers a good balance of speed and reagent accessibility for in vitro applications.[6]

  • SPAAC , while slower, is a workhorse for live-cell imaging and in vivo applications due to its excellent biocompatibility.[7]

  • SuFEx kinetics in a protein context are more complex, often following a two-step mechanism of non-covalent binding followed by covalent bond formation.[8] This proximity-driven reactivity can be a significant advantage for achieving high specificity.

Biocompatibility and Side Reactions: The "Do No Harm" Principle

When working with biological systems, the orthogonality of a reaction—its ability to proceed without interfering with native biological processes—is paramount.

  • SuFEx: Being a metal-free reaction, SuFEx avoids the cytotoxicity concerns associated with copper catalysts.[5] The high stability of the S(VI)-F bond minimizes off-target reactions. However, alkyl sulfonyl fluorides can be incompatible with strong bases due to potential side reactions.[9]

  • CuAAC: The primary drawback of CuAAC is the use of a copper catalyst, which can generate reactive oxygen species (ROS) leading to protein oxidation and degradation.[10][11][12] The use of copper-chelating ligands like THPTA is crucial to mitigate this cytotoxicity.[10][12] Additionally, byproducts of the reducing agent, sodium ascorbate, can react with lysine and arginine residues.[11]

  • SPAAC: As a catalyst-free reaction, SPAAC is highly biocompatible.[7] The main side reaction of concern is the "thiol-yne" reaction, where strained cyclooctynes can react with free cysteine residues.[13][14][15][16] This can be mitigated by blocking free thiols with reagents like iodoacetamide prior to the SPAAC reaction.[13]

  • IEDDA: IEDDA is also catalyst-free and generally considered highly bioorthogonal. However, the stability of the tetrazine and dienophile reagents can be a concern. Tetrazines can degrade under certain physiological conditions, and some strained alkenes may have limited stability.[17][18]

The Covalent Linkage: Stability Matters

The stability of the newly formed covalent bond is critical for the long-term integrity and function of the protein conjugate.

  • SuFEx: Forms exceptionally stable sulfonate ester or sulfamide linkages that are resistant to hydrolysis and enzymatic degradation.[3]

  • CuAAC & SPAAC: Both reactions form a highly stable triazole ring.[5]

  • IEDDA: The initial dihydropyridazine adduct is generally stable, and can further oxidize to an even more stable pyridazine. However, the stability of the linkage can be influenced by the specific diene and dienophile used.[18]

Practical Considerations: Reagents and Protocols

The ease of access to reagents and the complexity of the experimental protocol are important practical considerations for any researcher.

  • SuFEx: A growing number of SuFEx reagents, including aryl fluorosulfates and sulfonyl fluorides, are becoming commercially available.[4][9] Protocols are generally straightforward, often involving simple mixing of the protein and the SuFEx reagent in a suitable buffer.

  • CuAAC: A wide variety of azide and alkyne-containing molecules, as well as copper catalysts and ligands, are commercially available. Protocols are well-established but require careful optimization to minimize copper-induced damage.[12]

  • SPAAC: A diverse range of strained cyclooctynes (e.g., DBCO, BCN) are commercially available, though they can be more expensive than CuAAC reagents. Protocols are generally simpler than CuAAC due to the absence of a catalyst.[7]

  • IEDDA: A variety of tetrazine and strained alkene/alkyne dienophiles are commercially available. The synthesis of custom tetrazines can be more complex than for the functional groups used in other click chemistries.[19]

Experimental Workflows: A Visual Guide

To provide a clearer understanding of the practical application of these chemistries, the following diagrams illustrate the general experimental workflows.

SuFEx_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein with Nucleophilic Residue Reaction_Mix Mix Protein and SuFEx Reagent in Buffer Protein->Reaction_Mix SuFEx_Reagent SuFEx Reagent (-SO2F) SuFEx_Reagent->Reaction_Mix Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for SuFEx protein conjugation.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Combine Reactants in Degassed Buffer Azide_Protein->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Mix Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->Reaction_Mix Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for CuAAC protein conjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Mix Protein and Strained Alkyne Azide_Protein->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Mix Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for SPAAC protein conjugation.

IEDDA_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Diene_Protein Diene-Modified Protein (e.g., Tetrazine) Reaction_Mix Mix Protein and Dienophile Diene_Protein->Reaction_Mix Dienophile_Molecule Dienophile-Molecule (e.g., TCO) Dienophile_Molecule->Reaction_Mix Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for IEDDA protein conjugation.

Conclusion: Choosing the Right Tool for the Job

The landscape of click chemistry for protein conjugation is rich and diverse, offering a range of tools to suit various experimental needs.

  • SuFEx stands out for its ability to form exceptionally stable linkages with native amino acid residues in a metal-free manner, offering a high degree of specificity through proximity-driven reactivity. Its growing accessibility makes it an increasingly attractive option for creating robust protein conjugates.

  • CuAAC remains a powerful and cost-effective method for in vitro conjugations where high reaction speed is desired and the potential for copper-induced side reactions can be carefully managed.

  • SPAAC is the go-to choice for live-cell and in vivo applications where biocompatibility is the primary concern, despite its generally slower kinetics.

  • IEDDA offers unparalleled speed, making it the premier choice for applications that demand rapid and efficient conjugation in complex environments.

Ultimately, the optimal choice will depend on a careful consideration of the specific protein, the desired conjugate, the experimental setting, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering you to push the boundaries of your research through the power of click chemistry.

References

  • Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. (2024). PMC. [Link]
  • Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. (2012). PubMed. [Link]
  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. (2023). ChemRxiv. [Link]
  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. (2012). Radboud Repository. [Link]
  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition. (2012).
  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (2016).
  • Bioorthogonal chemistry: strategies and recent development. (2015). PMC. [Link]
  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjug
  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. (2021). PMC. [Link]
  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. (2012).
  • Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing. [Link]
  • Comparison of Cu-free click chemistry with existing bioorthogonal. (2025).
  • Second order rate constants of selected tetrazines with TCO in PBS at. (2017).
  • Second-order reaction rate constants for different cyclooctyne systems. (2020).
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  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
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  • Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. (2016). PMC. [Link]
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  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). eScholarship. [Link]
  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. (2011). NIH. [Link]
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  • SuFEx handle fragment library. (n.d.). Melius Organics. [Link]
  • The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines. (2023). PMC. [Link]
  • Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. (2024). Books. [Link]
  • Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels. (2022). PMC. [Link]
  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (2019). Springer. [Link]
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  • A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. (2021).
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A Senior Application Scientist's Guide to the Selectivity Profiling of 2-Fluorobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a covalent probe's reactivity is paramount. This guide provides an in-depth technical comparison of 2-fluorobenzenesulfonyl fluoride (2-FSF) against other common electrophilic warheads. We will delve into the underlying principles of its reactivity, present supporting experimental data, and provide detailed protocols to empower you to conduct your own selectivity profiling studies.

The Rise of Sulfonyl Fluorides in Covalent Probing

Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages in potency and duration of action.[1] The choice of the electrophilic "warhead" is a critical determinant of a covalent probe's success, governing its reactivity and selectivity towards specific amino acid residues within the proteome. While traditional electrophiles like iodoacetamides and maleimides have been workhorses in the field, they are not without their limitations, including off-target reactivity and instability.[2]

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, striking a unique balance between stability and reactivity.[3][4] Unlike their more reactive sulfonyl chloride counterparts, SFs exhibit enhanced stability in aqueous environments, a crucial attribute for biological applications.[5][6] The strong sulfur-fluorine bond renders them resistant to hydrolysis, yet they can be "activated" within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[7] this compound (2-FSF) is a key exemplar of this class, with the ortho-fluoro substitution providing distinct electronic properties that modulate its reactivity profile.

Understanding the Reactivity and Selectivity of 2-FSF

The reactivity of 2-FSF is primarily directed towards nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine.[8][9] The mechanism of action involves a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[7]

The selectivity of 2-FSF is influenced by several factors:

  • Nucleophilicity of the target residue: The inherent reactivity of the amino acid side chain plays a crucial role.

  • Local protein environment: The pKa of the target residue can be significantly perturbed within a protein's binding pocket, enhancing its nucleophilicity.

  • Proximity and orientation: For a reaction to occur, the electrophile must be positioned in close proximity and in the correct orientation to the target nucleophile.

The 2-fluoro substituent on the benzene ring of 2-FSF exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the sulfur atom and potentially influence the stability of the transition state, thereby modulating its reactivity and selectivity profile compared to unsubstituted benzenesulfonyl fluoride.

Comparative Reactivity Profiling: 2-FSF vs. Other Electrophiles

A quantitative comparison of the reactivity of 2-FSF with other commonly used electrophiles is essential for selecting the appropriate tool for a given biological question. The second-order rate constant (k) is a key parameter for quantifying the intrinsic reactivity of an electrophile towards a specific nucleophile.

ElectrophileTarget NucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
This compound (2-FSF) Lysine, Tyrosine, Serine, HistidineData not readily available for direct comparisonHigh stability in aqueous buffer; reacts with a broader range of nucleophiles beyond cysteine.[5][8][9]
Iodoacetamide (IAA) Cysteine~0.6[10]Broadly reactive with cysteines; can exhibit off-target reactivity with other nucleophiles at higher pH.[11]
Maleimide Cysteine>10[10]Highly reactive and selective for cysteines at physiological pH; resulting thioether bond can be unstable under certain conditions.[2][10]
Note: The provided rate constants are approximate and can vary depending on the specific reaction conditions (pH, temperature, buffer composition). It is crucial to determine these values under your specific experimental setup.

Experimental Protocols for Selectivity Profiling

To rigorously characterize the selectivity of 2-FSF, a combination of biochemical and proteomic approaches is recommended. Here, we provide detailed protocols for two key experiments: determination of the kinetic parameters of covalent inhibition and proteome-wide selectivity profiling using mass spectrometry.

Protocol 1: Determination of k_inact/K_I for Covalent Inhibitors

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant k_inact/K_I, which reflects both the binding affinity (K_I) and the rate of covalent bond formation (k_inact).[12]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protein Prepare target protein solution incubate Incubate protein with 2-FSF at various concentrations and time points prep_protein->incubate prep_inhibitor Prepare serial dilutions of 2-FSF prep_inhibitor->incubate measure Measure remaining enzyme activity or extent of labeling incubate->measure plot_kobs Plot % Inhibition vs. Time to determine k_obs for each concentration measure->plot_kobs plot_kinact Plot k_obs vs. [2-FSF] to determine k_inact and K_I plot_kobs->plot_kinact

Figure 1: Workflow for determining k_inact/K_I.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of 2-FSF in an organic solvent such as DMSO.

    • Perform serial dilutions of the 2-FSF stock solution in the assay buffer to obtain a range of concentrations.

  • Incubation:

    • Initiate the reaction by mixing the protein solution with the different concentrations of 2-FSF.

    • Incubate the reactions at a constant temperature (e.g., 37°C).

    • At various time points, take aliquots from each reaction and quench the reaction (e.g., by adding a large excess of a nucleophile or by denaturation).

  • Measurement of Activity/Labeling:

    • Measure the remaining enzyme activity using a suitable substrate or quantify the extent of protein labeling using techniques like LC-MS.

  • Data Analysis:

    • For each concentration of 2-FSF, plot the percentage of inhibition or labeling against time. Fit the data to a one-phase exponential association equation to determine the observed rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding 2-FSF concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[12][13]

Protocol 2: Proteome-Wide Selectivity Profiling by Mass Spectrometry

This protocol utilizes a competitive activity-based protein profiling (ABPP) approach to map the targets of 2-FSF across the entire proteome.[14][15][16][17][18]

Experimental Workflow:

G cluster_treatment Cell/Lysate Treatment cluster_labeling Probe Labeling & Lysis cluster_enrichment Enrichment & Digestion cluster_ms LC-MS/MS Analysis control Treat proteome with vehicle (DMSO) probe Label both samples with a broadly reactive alkyne probe control->probe treatment Treat proteome with 2-FSF treatment->probe lysis Lyse cells and combine proteomes probe->lysis click Click chemistry to attach biotin-azide lysis->click enrich Enrich biotinylated proteins with streptavidin beads click->enrich digest On-bead tryptic digestion enrich->digest lcms Analyze peptides by LC-MS/MS digest->lcms data Identify and quantify labeled peptides lcms->data

Figure 2: Workflow for proteome-wide selectivity profiling.

Step-by-Step Methodology:

  • Proteome Treatment:

    • Treat two identical samples of a cell lysate or intact cells with either 2-FSF at the desired concentration or the vehicle control (e.g., DMSO).

    • Incubate for a defined period to allow for covalent modification.

  • Broad-Spectrum Probe Labeling:

    • Add a broadly reactive alkyne-tagged electrophilic probe (e.g., iodoacetamide-alkyne) to both the 2-FSF-treated and control samples to label all accessible nucleophilic sites that were not modified by 2-FSF.

  • Click Chemistry and Enrichment:

    • Lyse the cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Proteomic Analysis:

    • Perform an on-bead tryptic digestion to release the modified peptides.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the labeled peptides and quantify the relative abundance of each peptide in the 2-FSF-treated sample versus the control. A significant decrease in the signal for a particular peptide in the 2-FSF-treated sample indicates that the corresponding residue is a target of 2-FSF.

Conclusion and Future Perspectives

This compound represents a valuable tool in the chemical biologist's arsenal for covalent labeling of proteins. Its unique reactivity profile, targeting a broader range of nucleophilic amino acids beyond cysteine, and its enhanced aqueous stability make it a compelling alternative to traditional electrophiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of 2-FSF's selectivity, enabling researchers to confidently employ this versatile probe in their investigations of protein function and for the development of novel covalent therapeutics. Future studies focusing on a direct, quantitative comparison of the reaction kinetics of 2-FSF with other electrophiles under standardized conditions will further refine our understanding of its unique properties and facilitate its rational application in drug discovery and chemical biology.

References

  • Domainex. k_inact / K_I Assay for Irreversible Covalent Compounds. Domainex.
  • Miyahisa, I., Hori, A., Yonemori, K., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (k(inact)/K-I) by Means of an Endpoint Competition Assay.
  • Bouling Chemical Co., Limited. This compound.
  • Mader, L. K., & Keillor, J. W. (2024). Fitting of k(inact)
  • Zanon, P. R. A., Yu, F., Musacchio, P. Z., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles.
  • Miyahisa, I., Hori, A., Yonemori, K., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. ResearchGate.
  • Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange. PMC.
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A Head-to-Head Comparison: 2-Fluorobenzenesulfonyl Fluoride Versus Established Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating stable and functional biomolecular conjugates for therapeutics, diagnostics, and research tools. While traditional reagents such as N-hydroxysuccinimide (NHS) esters and maleimides have long been the workhorses of the field, a new class of reagents based on sulfur(VI) fluoride exchange (SuFEx) chemistry is emerging, offering unique advantages. This guide provides an in-depth, objective comparison of 2-fluorobenzenesulfonyl fluoride (FBSF), a representative SuFEx reagent, with established amine- and thiol-reactive reagents.

The Evolving Toolkit of Bioconjugation

Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a protein or antibody. The resulting bioconjugate can have enhanced therapeutic efficacy, enable targeted drug delivery, or facilitate detection and imaging. The success of these applications hinges on the stability and specificity of the chemical linkage.[1]

A New Contender: this compound (FBSF) and SuFEx Chemistry

This compound (FBSF) is an aromatic sulfonyl fluoride that participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile.[2] Unlike many traditional bioconjugation reactions, SuFEx chemistry is characterized by the remarkable stability of the sulfonyl fluoride moiety until it is activated by a suitable nucleophile under specific conditions, leading to a highly stable covalent bond.[2]

Mechanism of Action

The reactivity of FBSF is predicated on the SuFEx principle. The sulfur-fluoride bond is exceptionally stable in aqueous environments but can be induced to react with potent nucleophiles found on proteins.[2] Notably, FBSF can target the side chains of tyrosine, lysine, and histidine residues.[3][4][5] This multi-targeting capability expands the possibilities for protein modification beyond the traditionally targeted cysteine and lysine residues.

SuFEx_Mechanism FBSF This compound (FBSF) Intermediate Transition State FBSF->Intermediate Nucleophilic Attack Protein_Nucleophile Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) Protein_Nucleophile->Intermediate Covalent_Adduct Stable Covalent Adduct (Sulfonate Ester/Sulfonamide) Intermediate->Covalent_Adduct Fluoride Elimination HF HF Intermediate->HF

Caption: Mechanism of this compound (FBSF) conjugation via SuFEx chemistry.

The Incumbents: A Review of Established Reagents

A meaningful comparison of FBSF requires a thorough understanding of the established alternatives: NHS esters for amine reactivity and maleimides for thiol reactivity.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are widely used for their ability to react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[6]

Mechanism: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[6]

Key Considerations:

  • pH Sensitivity: The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5.[6]

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction and reduces conjugation efficiency. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6.[6][7][8][9]

  • Heterogeneity: The abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugated products.[10]

Maleimides

Maleimides are the go-to reagents for targeting sulfhydryl groups (-SH) on cysteine residues.[11][12]

Mechanism: The reaction proceeds via a Michael addition of the thiol to the double bond of the maleimide ring, forming a stable thioether bond.[11]

Key Considerations:

  • Specificity: The reaction is highly specific for thiols at a pH of 6.5-7.5.[12]

  • Instability: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma. This can lead to the transfer of the payload to other molecules, causing off-target effects.[12][13]

  • Hydrolysis: The maleimide ring can undergo hydrolysis at higher pH, rendering it unreactive.[12]

Head-to-Head Comparison: FBSF vs. NHS Esters and Maleimides

The choice of bioconjugation reagent should be guided by a careful consideration of several key performance parameters.

FeatureThis compound (FBSF)NHS EstersMaleimides
Target Residues Tyrosine, Lysine, Histidine[3][4][5]Primary Amines (Lysine, N-terminus)[6]Thiols (Cysteine)[11][12]
Reaction Chemistry Sulfur(VI) Fluoride Exchange (SuFEx)[2]Nucleophilic Acyl Substitution[6]Michael Addition[11]
Optimal pH Typically neutral to slightly basic (e.g., pH 7.3-8.0)[14][15]7.2 - 8.5[6]6.5 - 7.5[12]
Bond Stability Highly Stable (Sulfonate Ester/Sulfonamide)[2][16]Stable (Amide)Susceptible to retro-Michael reaction (Thioether)[12][13]
Aqueous Stability of Reagent High[2]Low (prone to hydrolysis)[6][7][8][9]Moderate (can hydrolyze at high pH)[12]
Side Reactions Minimal reported under controlled conditionsHydrolysis of the esterRetro-Michael addition, reaction with amines at high pH[12][13]
Homogeneity Potentially higher due to targeting less abundant or specifically activated residuesPotentially low due to multiple reactive lysinesHigh if targeting a specific cysteine

Experimental Design for a Comparative Analysis

To provide a framework for the objective evaluation of these reagents, a detailed experimental workflow is proposed.

Comparative_Workflow cluster_prep 1. Protein and Reagent Preparation cluster_reaction 2. Bioconjugation Reactions cluster_purification 3. Purification cluster_characterization 4. Characterization Protein Prepare Protein Solution (e.g., Antibody in PBS) Reaction_FBSF Incubate Protein + FBSF (e.g., pH 8.0, 37°C, 12h) Protein->Reaction_FBSF Reaction_NHS Incubate Protein + NHS Ester (e.g., pH 8.0, RT, 2h) Protein->Reaction_NHS Reaction_Mal Incubate Protein + Maleimide (e.g., pH 7.0, RT, 2h) Protein->Reaction_Mal Reagent_FBSF Prepare FBSF Stock (in DMSO) Reagent_FBSF->Reaction_FBSF Reagent_NHS Prepare NHS Ester Stock (in DMSO, fresh) Reagent_NHS->Reaction_NHS Reagent_Mal Prepare Maleimide Stock (in DMSO, fresh) Reagent_Mal->Reaction_Mal Purification Remove Excess Reagent (Size Exclusion Chromatography) Reaction_FBSF->Purification Reaction_NHS->Purification Reaction_Mal->Purification MS Mass Spectrometry (Determine Degree of Labeling) Purification->MS Stability Plasma Stability Assay (Incubate in Plasma, analyze over time) Purification->Stability

Caption: Experimental workflow for comparing bioconjugation reagents.

Protocol: Comparative Bioconjugation of a Model Protein

This protocol outlines a general procedure for comparing the conjugation efficiency and stability of FBSF, an NHS ester, and a maleimide to a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (FBSF)

  • A representative NHS ester (e.g., NHS-fluorescein)

  • A representative maleimide (e.g., Maleimide-fluorescein)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Human plasma (for stability studies)

Procedure:

  • Protein and Reagent Preparation:

    • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4 for maleimide reaction, pH 8.0 for NHS and FBSF reactions).

    • Prepare 10 mM stock solutions of FBSF, NHS-fluorescein, and Maleimide-fluorescein in anhydrous DMSO immediately before use.

  • Bioconjugation Reactions:

    • FBSF Reaction: To the BSA solution (pH 8.0), add a 20-fold molar excess of the FBSF stock solution. Incubate at 37°C for 12 hours with gentle mixing.[14][15]

    • NHS Ester Reaction: To the BSA solution (pH 8.0), add a 20-fold molar excess of the NHS-fluorescein stock solution. Incubate at room temperature for 2 hours with gentle mixing.[6]

    • Maleimide Reaction (requires prior reduction of disulfide bonds if no free thiols are present): To the BSA solution (pH 7.4), add a 20-fold molar excess of the Maleimide-fluorescein stock solution. Incubate at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Purify the resulting bioconjugates from excess, unreacted reagents using an SEC column equilibrated with PBS (pH 7.4).

  • Characterization:

    • Degree of Labeling (DOL): Determine the average number of molecules conjugated per protein using UV-Vis spectroscopy (for fluorescently tagged conjugates) or mass spectrometry (for all conjugates).[17][18]

    • Stability Assay: Incubate the purified bioconjugates in human plasma at 37°C. At various time points (e.g., 0, 4, 24, 48, 72 hours), analyze aliquots by SDS-PAGE with fluorescence detection or by mass spectrometry to assess the integrity of the conjugate.[19]

Causality Behind Experimental Choices

The selection of reaction conditions is critical for a fair comparison. The pH for each reaction is chosen to be within the optimal range for the respective chemistry.[6][12] The use of fresh DMSO stock solutions for NHS esters and maleimides is crucial to prevent hydrolysis of the reagents before they can react with the protein.[20] The purification step is essential to remove any non-covalently bound reagents that could interfere with subsequent analysis.[17] Mass spectrometry is the gold standard for characterizing bioconjugates as it provides a direct measurement of the mass of the conjugate, allowing for the determination of the degree of labeling.[18]

Conclusion: The Right Tool for the Job

The choice of bioconjugation reagent is not a one-size-fits-all decision.

  • NHS esters remain a viable option for amine labeling, especially when a high degree of labeling is desired and the resulting heterogeneity is acceptable. However, their hydrolytic instability requires careful handling and reaction optimization.

  • Maleimides offer high specificity for cysteine residues, making them ideal for site-specific conjugation. The major drawback is the potential for in vivo instability of the conjugate, which can be mitigated to some extent by using next-generation maleimides or by inducing hydrolysis of the succinimide ring post-conjugation.[13]

  • This compound (FBSF) , and SuFEx chemistry in general, presents a compelling alternative. Its ability to target multiple nucleophilic residues (tyrosine, lysine, histidine) opens up new avenues for protein modification. The exceptional stability of the resulting sulfonate ester or sulfonamide bond is a significant advantage for applications requiring long-term in vivo stability.[2][16] While the reaction kinetics may be slower than for maleimides or NHS esters, the enhanced stability of the final product may be a worthwhile trade-off for many applications.

As the field of bioconjugation continues to evolve, reagents like FBSF that offer novel reactivity and superior stability will undoubtedly play an increasingly important role in the development of next-generation protein therapeutics and research tools.

References

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  • nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen.
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  • Al-Mugheiry, M. Q., & Al-Jamal, K. T. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1017-1027. [Link]
  • Wan, A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(41), 12343-12353. [Link]
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  • Am Ende, C. W., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]
  • Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. eScholarship, University of California. [Link]
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A Researcher's Guide to the Computational Comparison of Sulfonyl Fluoride Warhead Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the resurgence of targeted covalent inhibitors (TCIs) represents a paradigm shift in tackling historically "undruggable" targets. Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class.[1][2][3] Unlike warheads strictly targeting cysteine, SFs exhibit a broader reactivity profile, capable of forming covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues.[1][2][4] This versatility opens up new avenues for drug design but also introduces a critical challenge: how does one rationally tune the reactivity of an SF warhead to maximize on-target potency while minimizing off-target effects?

This guide provides an in-depth framework for the computational comparison of sulfonyl fluoride warhead reactivity. We will move beyond mere protocol listings to explain the causality behind methodological choices, grounding our discussion in the principles of quantum chemistry and experimental validation. By integrating predictive modeling with robust biochemical assays, researchers can accelerate the design-build-test-learn cycle, leading to the development of safer and more effective covalent therapeutics.

The Underlying Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx)

The reactivity of a sulfonyl fluoride warhead is governed by a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx, a concept that has gained significant traction in click chemistry.[5][6][7] In the context of protein modification, the sulfur atom of the SF group acts as a potent electrophile. A nucleophilic amino acid side chain in a protein's binding pocket attacks this electrophilic sulfur, leading to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme bond.

The intrinsic reactivity of the SF warhead is heavily influenced by its electronic environment. Substituents on an aryl sulfonyl fluoride, for example, can dramatically alter the electrophilicity of the sulfur center. Furthermore, the protein's local microenvironment plays a crucial role; the presence of basic residues like lysine or histidine near the target nucleophile can facilitate its deprotonation, significantly enhancing its reactivity.[8]

Computational Strategies for Predicting Reactivity

The cornerstone of a computational approach is to quantify the energy barrier of this reaction. A lower activation energy (ΔG‡) corresponds to a faster reaction rate and, therefore, higher intrinsic reactivity.

Quantum Mechanics (QM) for High-Fidelity Predictions

To accurately model the formation and breaking of chemical bonds, one must turn to quantum mechanics. Density Functional Theory (DFT) is the workhorse method for this task, providing a robust balance of accuracy and computational cost for calculating reaction barriers.[9][10][11]

The workflow involves modeling the reaction between the SF-containing molecule and a simplified model of the target amino acid's side chain (e.g., methanol to model serine, phenol for tyrosine). The key is to locate the transition state (TS)—the highest energy point on the reaction pathway—as the energy difference between the reactants and the TS defines the activation energy.[12][13]

QM_Workflow cluster_inputs Inputs cluster_calc QM Calculation Steps cluster_output Output Reactants Reactant Structures (SF Warhead + Nucleophile Model) Opt Geometry Optimization (Find Energy Minima) Reactants->Opt TS_Search Transition State Search (Find Saddle Point) Opt->TS_Search Energy Frequency Calculation (Confirm TS & Get Free Energy) TS_Search->Energy Barrier Activation Energy (ΔG‡) Energy->Barrier ML_Workflow cluster_training Training Phase cluster_prediction Prediction Phase Dataset Dataset (Molecules + Known Reactivities) Feature Calculate Quantum Descriptors (e.g., Electrophilicity, Charges) Dataset->Feature Train Train ML Model (e.g., Random Forest, Neural Network) Feature->Train Predict Predict Reactivity Train->Predict Use Trained Model NewMol New SF Warhead NewFeature Calculate Descriptors for New Molecule NewMol->NewFeature NewFeature->Predict

Caption: Machine Learning (ML) workflow for reactivity prediction.

A Comparative Case Study

To illustrate how these computational methods guide warhead design, consider the following hypothetical data for a series of para-substituted phenylsulfonyl fluorides reacting with a serine nucleophile.

Warhead IDSubstituent (X)TypeCalculated ΔG‡ (kcal/mol)Predicted Relative Reactivity
SF-1 -HNeutral25.01.0 (Baseline)
SF-2 -OCH₃Electron-Donating26.50.2 (Slower)
SF-3 -ClWeak Electron-Withdrawing24.12.5 (Faster)
SF-4 -NO₂Strong Electron-Withdrawing22.520.1 (Fastest)

As the data clearly shows, electron-withdrawing groups (-Cl, -NO₂) decrease the activation energy barrier (ΔG‡) and thus increase the predicted reactivity. Conversely, an electron-donating group (-OCH₃) increases the barrier and slows the reaction. This analysis allows a medicinal chemist to rationally select substituents to tune the warhead's reactivity to a desired level—potent enough to engage the target efficiently but not so reactive that it leads to widespread off-target modifications.

Essential Experimental Validation

Computational predictions, no matter how sophisticated, are models of reality and must be anchored by empirical data. [14]The following experimental protocols are critical for validating predicted reactivities and confirming the covalent mechanism of action.

Protocol 1: Biochemical Kinetic Assays

Objective: To experimentally determine the rate of covalent modification, typically expressed as the second-order rate constant kinact/Ki. [15][16][17]A higher kinact/Ki value indicates a more efficient covalent inhibitor.

Methodology: Time-Dependent IC₅₀ Assay

  • Preparation: Prepare serial dilutions of the sulfonyl fluoride inhibitor. Prepare the target enzyme at a constant concentration in a suitable assay buffer.

  • Pre-incubation: For each inhibitor concentration, create a series of pre-incubation reactions by mixing the enzyme and inhibitor. Allow these mixtures to incubate for varying lengths of time (e.g., 0, 10, 20, 40, 60 minutes) at a controlled temperature.

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the enzyme's substrate.

  • Measurement: Measure the initial reaction velocity (rate of product formation) using an appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis: For each pre-incubation time point, plot the reaction velocity against the logarithm of inhibitor concentration to determine the IC₅₀ value.

  • Kinetics Calculation: Plot the obtained IC₅₀ values against the pre-incubation time. For a two-step irreversible inhibitor, this plot should be linear under appropriate conditions, and the apparent second-order rate constant (kobs/[I]) can be derived from the slope, which is directly related to kinact/Ki. [16][18]

Kinetic_Workflow cluster_setup Setup Enzyme Enzyme Solution Preincubation Pre-incubate E + I for different times (t) Enzyme->Preincubation Inhibitor Inhibitor Dilutions Inhibitor->Preincubation AddSubstrate Add Substrate (Initiate Reaction) Preincubation->AddSubstrate Measure Measure Reaction Rate AddSubstrate->Measure PlotIC50 Determine IC50 at each time t Measure->PlotIC50 PlotK Plot IC50 vs. time to find kinact/Ki PlotIC50->PlotK

Caption: Workflow for a time-dependent IC₅₀ kinetic assay.

Protocol 2: Intact Protein Mass Spectrometry

Objective: To provide direct, unambiguous evidence of covalent bond formation by observing the expected mass increase in the target protein.

Methodology: LC-MS Analysis

  • Reaction: Incubate the purified target protein with a stoichiometric excess of the sulfonyl fluoride inhibitor for a set period. Include a control sample with protein and vehicle (e.g., DMSO) only.

  • Sample Preparation: Quench the reaction (e.g., by adding formic acid). Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method.

  • LC-MS Analysis: Analyze the sample via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [19]4. Data Deconvolution: The raw mass spectrum will show a series of peaks representing the protein with different charge states. Use deconvolution software (e.g., MaxEnt1) to transform this charge state envelope into a single zero-charge spectrum, revealing the precise molecular weight of the protein.

  • Confirmation: Compare the deconvoluted mass of the inhibitor-treated sample to the control. An increase in mass equal to the molecular weight of the sulfonyl fluoride fragment confirms covalent modification.

Protocol 3: Peptide Mapping Mass Spectrometry

Objective: To identify the exact amino acid residue(s) modified by the warhead.

Methodology: Bottom-Up Proteomics LC-MS/MS

  • Labeling and Digestion: Covalently label the target protein as described for the intact mass analysis. Denature the protein, reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using nano-flow liquid chromatography and analyze the eluting peptides with a tandem mass spectrometer. The instrument will perform cycles of a full MS scan followed by fragmentation (MS/MS) of the most abundant peptide ions. [20][21]3. Database Search: Search the acquired MS/MS spectra against the known sequence of the target protein using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).

  • Site Identification: Crucially, the search parameters must include a "variable modification" corresponding to the mass of the inhibitor fragment on all potential nucleophilic residues (Ser, Thr, Tyr, Lys, His). The software will identify the specific peptide—and through its fragmentation pattern, the specific amino acid—that carries this mass modification.

Peptide_Mapping_Workflow LabeledProtein Covalently Labeled Protein Digest Proteolytic Digestion (e.g., Trypsin) LabeledProtein->Digest Peptides Peptide Mixture Digest->Peptides LCMSMS LC-MS/MS Analysis Peptides->LCMSMS DatabaseSearch Database Search with Variable Modification LCMSMS->DatabaseSearch SiteID Identification of Modified Residue DatabaseSearch->SiteID

Caption: Workflow for identifying the modification site via peptide mapping.

Conclusion and Outlook

The rational design of sulfonyl fluoride warheads requires a synergistic interplay between computational prediction and experimental validation. By using quantum mechanics to forecast intrinsic reactivity and guide medicinal chemistry efforts, researchers can prioritize the synthesis of compounds with a higher probability of success. Subsequent validation through rigorous kinetic and mass spectrometry-based assays provides the necessary confirmation of the covalent mechanism and site of engagement. This integrated workflow not only accelerates the discovery of potent and selective covalent inhibitors but also deepens our fundamental understanding of the structure-reactivity relationships that govern this powerful class of molecules. As computational methods become more predictive and accessible, their role in navigating the vast chemical space of covalent drug discovery will only continue to grow.

References
  • Vertex AI Search. (2025). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.
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  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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  • ACS Publications. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
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  • Royal Society of Chemistry. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
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  • Zheng, Q., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Angewandte Chemie International Edition, 57(40), 13263-13267. [Link]
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2023). Quantum Descriptors for Predicting and Understanding the Structure–Activity Relationships of Michael Acceptor Warheads.
  • ResearchGate. (n.d.).
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  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments.
  • National Institutes of Health. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 767-783. [Link]
  • ACS Publications. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
  • University of Washington. (2010). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. [Link]
  • Royal Society of Chemistry. (2025).
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Covalent drugs and inhibitors characterization based on kinetic properties. [Link]
  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]
  • Semantic Scholar. (n.d.). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]
  • PubMed. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)
  • Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(2), 146-159. [Link]
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Society Reviews.
  • ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts. [Link]
  • ResearchGate. (n.d.). The role of quantum chemistry in covalent inhibitor design. [Link]
  • National Institutes of Health. (n.d.). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • National Institutes of Health. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. (2021). Journal of Computer-Aided Molecular Design.
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Navigating the Cellular Maze: A Comparative Guide to Evaluating the Permeability of 2-Fluorobenzenesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the ability of a molecule to effectively traverse the cell membrane is a critical determinant of its therapeutic potential. This guide offers an in-depth, objective comparison of methodologies for evaluating the cell permeability of 2-fluorobenzenesulfonyl fluoride derivatives, a class of compounds gaining prominence for their unique chemical reactivity and potential as covalent inhibitors.[1][2][3] As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the principles and strategic choices that underpin robust permeability assessment.

The Crucial Role of Permeability in Drug Efficacy

A compound's journey to its intracellular target is fraught with barriers, the most significant being the lipid bilayer of the cell membrane. Insufficient permeability can render a highly potent compound ineffective, leading to costly failures in later stages of drug development.[4][5] Therefore, early and accurate assessment of cell permeability is paramount for intelligent lead selection and optimization.[4] This guide will focus on two industry-standard assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, providing a comparative framework for their application to this compound derivatives.

Understanding this compound Derivatives

This compound is an organic compound characterized by a sulfonyl fluoride group (-SO2F) attached to a fluorinated benzene ring.[6] The sulfonyl fluoride moiety is a key feature, acting as a reactive "warhead" capable of forming covalent bonds with specific amino acid residues on target proteins, such as lysine or tyrosine.[1][2][7] This property makes these derivatives attractive for developing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. However, the very reactivity that makes them promising also necessitates a careful evaluation of their stability and permeability to ensure they can reach their intended target intact.[1][2]

Comparative Analysis of Permeability Assays

The choice of permeability assay depends on the specific questions being asked and the stage of the drug discovery process. Here, we compare PAMPA and Caco-2 assays, highlighting their strengths and weaknesses in the context of evaluating this compound derivatives.

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Cell Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[8][9]Measures transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10][11]
Transport Mechanisms Exclusively passive transcellular diffusion.[8][9][12]Passive diffusion (transcellular and paracellular), active uptake, and active efflux.[9][10]
Throughput High-throughput, suitable for screening large compound libraries.[4][12]Lower throughput, more labor-intensive.[4]
Cost Cost-effective.[12]More expensive due to cell culture requirements.[12]
Biological Relevance Provides a good initial estimate of passive permeability. Different PAMPA models (e.g., PAMPA-GIT, PAMPA-BBB) can be used to mimic different biological barriers.[8]High biological relevance, as Caco-2 cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp), which can significantly impact drug absorption.[10][13]
Suitability for Sulfonyl Fluorides Useful for assessing the intrinsic passive permeability of the core scaffold and the impact of structural modifications.Essential for understanding the net permeability, including the potential for active efflux, which can be a significant factor for these compounds.[14][15]

Expert Insight: For an initial assessment of a large library of this compound derivatives, PAMPA is an excellent starting point to rank compounds based on their passive diffusion potential. Promising candidates should then be advanced to the Caco-2 assay to obtain a more physiologically relevant understanding of their absorption, including the impact of active transport mechanisms. A recent study on sulfonyl fluoride chemical probes highlighted the importance of Caco-2 assays in demonstrating high permeability and lack of efflux for a promising compound.[14][15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined and validated protocols.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for conducting a PAMPA experiment. Specific details may vary depending on the chosen PAMPA model (e.g., GIT, BBB).

Materials:

  • 96-well donor and acceptor plates

  • PAMPA membrane solution (e.g., 1% lecithin in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Prepare Solutions:

    • Dissolve test compounds and controls in DMSO to create stock solutions.

    • Prepare the final dosing solutions by diluting the stock solutions in PBS to the desired concentration (typically with a final DMSO concentration of 1-5%).[16]

  • Prepare the PAMPA Sandwich:

    • Coat the filter of the donor plate with the PAMPA membrane solution.[12]

    • Add the acceptor solution (PBS) to the wells of the acceptor plate.

    • Add the dosing solutions to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[17]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_eq = Equilibrium concentration

Workflow for PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Dosing Solutions add_donor Add Dosing Solution to Donor prep_solutions->add_donor coat_membrane Coat Donor Plate Membrane coat_membrane->add_donor add_acceptor Add Acceptor Solution assemble Assemble PAMPA Sandwich add_acceptor->assemble add_donor->assemble incubate Incubate assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration separate->quantify calculate Calculate Papp quantify->calculate

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay Protocol

This protocol outlines the key steps for assessing permeability using Caco-2 cells, a well-established in vitro model for predicting human drug absorption.[11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)[18]

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[11][13]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[10][13] Monolayers with TEER values within the acceptable range (e.g., >200 Ω·cm²) are suitable for the assay.[19]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), collect samples from the basolateral chamber and a sample from the apical chamber at the end of the experiment.[20]

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • To determine if a compound is a substrate for efflux transporters, perform the assay in the reverse direction.

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at the specified time points.[20]

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[11][13]

Caco2_Logic start Start: Differentiated Caco-2 Monolayer integrity_check Monolayer Integrity Check (TEER/Lucifer Yellow) start->integrity_check a_to_b Perform A to B Permeability Assay integrity_check->a_to_b Pass b_to_a Perform B to A Permeability Assay integrity_check->b_to_a Pass analyze_a_to_b LC-MS/MS Analysis a_to_b->analyze_a_to_b analyze_b_to_a LC-MS/MS Analysis b_to_a->analyze_b_to_a calc_papp_ab Calculate Papp (A to B) analyze_a_to_b->calc_papp_ab calc_papp_ba Calculate Papp (B to A) analyze_b_to_a->calc_papp_ba calc_er Calculate Efflux Ratio (ER) calc_papp_ab->calc_er calc_papp_ba->calc_er efflux_substrate Conclusion: Efflux Substrate calc_er->efflux_substrate ER > 2 no_efflux Conclusion: No Significant Efflux calc_er->no_efflux ER <= 2

Sources

A Comparative Guide to Mass Spectrometry Analysis for Validating 2-Fluorobenzenesulfonyl Fluoride Labeling Sites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of modern chemical biology and pharmacology. Reagents like 2-fluorobenzenesulfonyl fluoride (2-FBSF) have emerged as powerful tools for probing protein function and developing covalent therapeutics due to their ability to react with nucleophilic amino acid residues. However, the utility of such probes is entirely dependent on knowing precisely which residues they modify. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methods for validating 2-FBSF labeling sites, offering field-proven insights and detailed experimental protocols to ensure the integrity and reproducibility of your findings.

The Principle: Covalent Labeling via Sulfur(VI) Fluoride Exchange (SuFEx)

This compound belongs to the class of sulfonyl fluorides, which are notable for their relative stability in aqueous solutions combined with a "clickable" reactivity towards nucleophilic amino acid side chains.[1] The labeling reaction proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), where a nucleophilic residue on the protein attacks the electrophilic sulfur atom, displacing the fluoride ion to form a stable sulfonamide or sulfonate ester bond.[1]

cluster_0 SuFEx Labeling Mechanism Protein Protein with Nucleophilic Residue (e.g., Lys-NH2) Covalent_Complex Covalently Labeled Protein (Stable Sulfonamide Bond) Protein->Covalent_Complex Nucleophilic Attack on Sulfur FBSF 2-Fluorobenzenesulfonyl Fluoride (2-FBSF) FBSF->Covalent_Complex Fluoride_Ion Fluoride Ion (F-) Leaving Group Covalent_Complex->Fluoride_Ion Displacement

Caption: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction mechanism.

The Gold Standard: The Bottom-Up Proteomics Workflow for Site Validation

The most direct and unbiased method for identifying covalent labeling sites is a "bottom-up" proteomics workflow coupled with high-resolution tandem mass spectrometry (MS/MS).[2] This approach provides definitive evidence of the modification at the peptide and amino acid level. The process involves enzymatically digesting the labeled protein into smaller peptides, which are then analyzed by the mass spectrometer.

start Intact Labeled Protein denature Denaturation, Reduction & Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lc Liquid Chromatography (Peptide Separation) digest->lc ms1 MS1 Scan (Measure Peptide Mass) lc->ms1 ms2 MS/MS Fragmentation (Select & Fragment Peptides) ms1->ms2 Select Precursor Ion analysis Database Search & Data Analysis ms2->analysis result Identified Labeling Site(s) analysis->result

Caption: The bottom-up mass spectrometry workflow for labeling site validation.

Detailed Experimental Protocol: Site Identification

Objective: To identify the specific amino acid residue(s) on a target protein covalently modified by 2-FBSF.

Part A: Protein Labeling

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the labeling reaction.[3]

  • Reagent Preparation: Prepare a fresh stock solution of 2-FBSF (e.g., 100 mM) in an anhydrous organic solvent like DMSO. Sulfonyl fluorides are susceptible to hydrolysis, so always use a fresh solution.[1]

  • Labeling Reaction: Add a molar excess of the 2-FBSF stock solution to the protein solution (e.g., a 10-fold molar excess for initial screening). Incubate at room temperature for 1-4 hours.

    • Causality Check: The molar excess and incubation time are critical variables. Too little reagent or time may result in low labeling stoichiometry, making detection difficult. Too much may lead to non-specific or off-target labeling. These parameters must be optimized for each protein.

  • Quenching: Quench the reaction by adding a high concentration of a primary amine, such as Tris buffer to a final concentration of 50 mM, or by proceeding immediately to protein precipitation to remove unreacted 2-FBSF.

  • Control Sample: Prepare a negative control sample by incubating the protein under identical buffer and time conditions but adding only DMSO (the solvent for 2-FBSF). This is crucial for distinguishing true labeling from background modifications.

Part B: Sample Preparation for Mass Spectrometry

  • Protein Denaturation: Denature the labeled and control protein samples by adding urea to a final concentration of 8 M.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Causality Check: Reduction and alkylation prevent disulfide bonds from interfering with enzymatic digestion and ensure consistent peptide identification. This step is a hallmark of robust sample preparation.[2]

  • Buffer Exchange/Dilution: Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M, which is necessary for protease activity.

  • Proteolytic Digestion: Add a protease, typically sequencing-grade trypsin, at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[3]

  • Desalting: Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with mass spectrometry analysis. Elute the peptides and dry them completely using a vacuum centrifuge.

Part C: LC-MS/MS Analysis and Data Interpretation

  • LC Separation: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid. Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to the mass spectrometer. Peptides are separated based on their hydrophobicity.[2]

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • An initial full MS1 scan measures the mass-to-charge ratio (m/z) of all eluting peptides.

    • The instrument then selects the most intense precursor ions for fragmentation in the collision cell, generating MS/MS spectra.[4]

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, SEQUEST) to match the experimental MS/MS spectra against a protein database containing the sequence of the target protein.[5][6]

    • Crucially, configure the search to include a variable modification on Lys, Tyr, Ser, His, and Thr residues corresponding to the mass of the added 2-fluorobenzenesulfonyl group (159.01 Da). This instructs the software to look for peptides that are heavier by this specific mass.

    • The software will generate a list of identified peptides. Scrutinize the MS/MS spectra of modified peptides to confirm that the fragmentation pattern supports the assigned sequence and, most importantly, the specific location of the modification. Site localization algorithms (like Ascore or PTM-Prophet) provide a probability score for the correct assignment.[4]

Comparing Mass Spectrometry Fragmentation Techniques

The choice of fragmentation method in the mass spectrometer is critical for localizing the 2-FBSF modification. Different methods impart energy to the peptide ions in different ways, affecting which bonds break.

FeatureCollision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD)
Mechanism Accelerates peptide ions, causing them to fragment upon collision with an inert gas. Breaks the weakest bonds, primarily the peptide backbone amide bonds.Transfers electrons to protonated peptide ions, inducing fragmentation. Cleaves the N-Cα bond of the peptide backbone.
Pros for 2-FBSF - Fast and robust.- Generates rich b- and y-ion series for confident peptide sequencing.- Preserves labile modifications. The bond between 2-FBSF and the amino acid is often more stable under ETD than CID/HCD.[7]- Excellent for localizing the modification site.
Cons for 2-FBSF - Can cause the loss of the modification itself (neutral loss) from the peptide before the backbone fragments, obscuring the exact location of the label.- Slower acquisition speed.- Less efficient for doubly charged peptides.- Can produce complex spectra.
Best Use Case Initial peptide identification and screening.Confirmatory analysis to pinpoint the exact residue when CID/HCD spectra are ambiguous or show significant neutral loss.

Recommendation: For the highest confidence, an approach using both HCD and ETD (often called EThcD) is ideal. HCD provides robust peptide identification, while ETD provides unambiguous site localization data, creating a self-validating dataset.

Comparative Analysis with Alternative Validation Methods

While mass spectrometry is the gold standard, other methods can provide complementary evidence. However, they often come with significant limitations compared to the direct and comprehensive nature of MS.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Directly detects the mass shift on a specific peptide and amino acid residue.Direct Evidence: Unambiguously identifies the site and can discover unexpected sites.High Throughput: Can analyze complex samples.Quantitative: Can determine labeling stoichiometry.[8]Requires specialized instrumentation and expertise.
Site-Directed Mutagenesis Candidate amino acid residues (e.g., Lysine) are mutated (e.g., to Arginine). A loss of labeling, often assessed by Western Blot or intact protein MS, implies the mutated residue was the target.Conceptually simple and uses common molecular biology techniques.Indirect Evidence: Does not prove the original residue was the target, only that it's important for labeling.Low Throughput: Requires creating and testing individual mutants.Artifact Prone: The mutation could cause a conformational change that indirectly prevents labeling elsewhere.
Western Blotting Uses an antibody that recognizes the labeled protein (e.g., an antibody against the fluorophore attached to 2-FBSF via click chemistry) to confirm labeling.Quick and accessible method to confirm if any labeling has occurred.[9]No Site Information: Only provides information on whether the protein as a whole is labeled, not where.Not Quantitative: Difficult to assess stoichiometry accurately.

Conclusion

Validating the site of covalent modification is not an optional step; it is fundamental to the scientific integrity of any study employing chemical probes like this compound. Mass spectrometry offers the most powerful, direct, and unbiased platform for this task. By employing a robust bottom-up proteomics workflow, carefully selecting fragmentation methods, and performing rigorous data analysis, researchers can confidently identify labeling sites. While alternative methods like site-directed mutagenesis can offer supporting evidence, they lack the definitive and comprehensive nature of a mass spectrometry-based approach. For drug development professionals and researchers aiming for high-impact, reproducible science, the detailed validation provided by mass spectrometry is the unequivocal standard of care.

References

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A Senior Application Scientist's Guide to Assessing Target Engagement of 2-Fluorobenzenesulfonyl Fluoride (2-FSBF) Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Inhibitors and the Imperative of Target Engagement

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Molecules that form a stable, covalent bond with their protein target offer distinct advantages, including prolonged duration of action and high potency.[1][2][3] Among the emerging classes of electrophilic "warheads" used to achieve this, 2-fluorobenzenesulfonyl fluoride (2-FSBF) and other sulfonyl fluorides are particularly noteworthy.[4][5] Unlike traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, serine, and histidine.[6][7] This opens up new avenues for drugging proteins that lack a suitably positioned cysteine in their binding sites.

However, the very nature of covalent inhibition—its intended permanence—makes it absolutely critical to confirm that the inhibitor is binding to the correct target protein within the complex milieu of a living cell. This is the essence of target engagement : the measurable, physical interaction of a drug with its intended biological target.[8][9][10][11] Quantifying target engagement is essential for building structure-activity relationships (SAR), validating a drug's mechanism of action (MoA), and ensuring that the observed downstream biological effects are indeed due to the on-target interaction.[8][9][11]

This guide provides a comparative overview of key methodologies for assessing the target engagement of 2-FSBF-based inhibitors. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare the strengths and limitations of each approach to empower researchers to select the most appropriate assay for their drug discovery stage.

Section 1: Cellular Methods for Direct Target Engagement Assessment

The most physiologically relevant assessment of target engagement occurs within intact cells, where factors like membrane permeability, compound efflux, and the native state of the target protein are all accounted for.[12]

Cellular Thermal Shift Assay (CETSA®)

The Principle of Ligand-Induced Thermal Stabilization

CETSA is a powerful biophysical method based on a simple, elegant principle: the binding of a ligand (like a 2-FSBF inhibitor) to its target protein often increases the protein's thermal stability.[13][14] When heated, proteins denature and aggregate, precipitating out of solution. A ligand-bound protein is more resistant to this heat-induced unfolding, meaning more of it will remain soluble at higher temperatures compared to the unbound protein.[12][13] By measuring the amount of soluble target protein across a range of temperatures, we can directly observe this stabilizing effect as a "thermal shift."[13][14]

Causality in Experimental Design: The beauty of CETSA is its label-free nature; it works with unmodified compounds and endogenous proteins, providing a direct readout of binding in a native cellular context.[15] The choice of temperature range is critical and must be empirically determined for each target protein to cover its transition from folded to unfolded.


}

CETSA Experimental Workflow.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate cells to achieve ~80% confluency. Treat cells with the 2-FSBF inhibitor at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[14]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 1-2 x 10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Using a thermocycler with a temperature gradient, heat the samples for 3 minutes, followed by a 3-minute cooling step at room temperature.[14]

    • Self-Validation Check: A typical gradient for an initial melt curve would be 40°C to 70°C in 2-3°C increments.[14] An unheated sample serves as the 100% soluble control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This gentle lysis method avoids detergents that could interfere with protein stability.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration using a suitable lysis buffer.

  • Detection by Western Blot: Denature the samples with SDS-PAGE loading buffer. Load equal protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[14]

  • Data Analysis:

    • Melt Curve: Quantify the band intensities using densitometry. Normalize the intensity of each band to the unheated (or lowest temperature) sample. Plot the normalized intensity vs. temperature to generate melt curves for both vehicle and inhibitor-treated samples. A shift to the right indicates target stabilization.

    • Isothermal Dose-Response Curve (ITDRF): Select a single temperature from the melt curve that shows a significant difference between vehicle and a saturating inhibitor concentration (often ~50% protein denaturation in the vehicle group).[14] Treat cells with a serial dilution of the inhibitor, heat all samples at this single temperature, and perform the analysis. Plot the normalized band intensity against the log of the inhibitor concentration to determine the EC50, reflecting the potency of target engagement in a cellular environment.

Activity-Based Protein Profiling (ABPP)

The Principle of Competitive Labeling

ABPP is a powerful chemoproteomic technique that uses "activity-based probes" (ABPs) to assess the functional state of enzymes in complex biological systems.[16] An ABP is a small molecule that consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[16][17]

For assessing a 2-FSBF inhibitor, a competitive ABPP format is used. Cells are first treated with the inhibitor. This allows the inhibitor to bind to its target. Subsequently, the cells are lysed and treated with a broad-spectrum ABP that targets the same class of residues (e.g., a sulfonyl fluoride probe with a reporter tag). If the inhibitor has engaged the target, it will block the ABP from binding. The reduction in signal from the ABP is therefore a direct measure of target engagement by the inhibitor.[18][19]

Causality in Experimental Design: This method provides direct evidence of the inhibitor binding to the active or a proximal site, as it physically blocks the binding of the activity probe. The key is to use an ABP that is known to label the target of interest. The inhibitor is added to live cells to assess cellular engagement, while the probe is added to the lysate to ensure it can access all potential targets without being limited by its own cell permeability.


}

Competitive ABPP Workflow.

Detailed Protocol: Competitive ABPP with LC-MS/MS Readout

  • Cellular Treatment: Treat cultured cells with varying concentrations of the 2-FSBF inhibitor or vehicle control for 1-2 hours.

  • Lysis and Probing: Harvest and wash the cells. Lyse the cells in a buffer without detergents (e.g., PBS) and determine the protein concentration. Incubate the proteome (e.g., 1 mg/mL) with a tagged sulfonyl fluoride activity probe (e.g., 1 µM) for 30-60 minutes at room temperature.

  • Reporter Tag Conjugation (if using click chemistry): If the ABP has a "clickable" handle (like an alkyne), perform a copper-catalyzed or copper-free click reaction to attach a biotin tag.[20]

  • Enrichment of Probed Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-4 hours at 4°C to capture the biotin-tagged proteins.

  • Washing: Wash the beads extensively with PBS to remove non-specifically bound proteins. This is a critical step for a clean result.

  • On-Bead Digestion: Resuspend the beads in a buffer containing urea and DTT. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from the mass spectrometry data. The abundance of peptides from the target protein will be inversely proportional to the engagement by the inhibitor. Plotting the normalized target protein abundance against inhibitor concentration yields a dose-response curve for target engagement.

    • Self-Validation Check: This proteomic approach is inherently self-validating as it can simultaneously provide information on the selectivity of the inhibitor across many potential off-targets that are also labeled by the probe.[18][20]

Section 2: Biochemical Methods for In Vitro Characterization

While cellular assays are crucial for confirming engagement in a physiological setting, biochemical assays using purified proteins are invaluable for initial hit validation, detailed kinetic analysis, and establishing a baseline for potency.

Enzyme Activity Assay

The Principle of Irreversible Inhibition

For 2-FSBF inhibitors that target enzymes, a direct activity assay is the most straightforward method to determine functional engagement. The covalent binding of the inhibitor to the enzyme should lead to a time-dependent loss of catalytic activity.[4]

Causality in Experimental Design: This assay directly links target binding to a functional consequence (loss of activity). By pre-incubating the enzyme and inhibitor before adding the substrate, we can measure the rate of inactivation (kinact) and the inhibitor's binding affinity (Ki). This provides a much deeper mechanistic understanding than a simple IC50 value from a non-covalent inhibitor screen.[1]

Detailed Protocol: Determining kinact/Ki

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and the 2-FSBF inhibitor in a suitable assay buffer.

  • Incubation: In a multi-well plate, mix the enzyme with a range of inhibitor concentrations. Include a vehicle control (enzyme only). Incubate these mixtures for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Activity Measurement: At the end of each incubation period, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate. Measure the reaction progress over time using a plate reader.

    • Self-Validation Check: The initial reaction velocity should decrease with both increasing inhibitor concentration and longer pre-incubation times. The vehicle control should show consistent activity across all time points.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki). The ratio kinact/Ki is the second-order rate constant that represents the overall efficiency of the covalent inhibitor.

Section 3: Comparative Analysis and Method Selection

Choosing the right target engagement assay depends on the specific research question and the stage of the drug discovery project.[8]

Assay Method Context Information Provided Throughput Pros Cons
CETSA Intact Cells, TissuesTarget Engagement (EC50), Thermal Stabilization (ΔTm)Low to Medium[12][21]Label-free; physiologically relevant; detects direct binding.[13][22]Requires a specific antibody; can be low throughput; not all proteins show a thermal shift.
Competitive ABPP Intact Cells, LysatesTarget Engagement (EC50), Selectivity ProfileLow (MS-based)Provides selectivity data across a protein family; confirms binding at active site.[18]Requires a suitable activity-based probe; MS instrumentation needed; indirect measurement.
Enzyme Activity Assay Biochemical (In Vitro)Inhibition Potency (IC50), Inactivation Kinetics (kinact/Ki)HighDirect functional readout; provides detailed mechanistic insight; good for SAR.[4]Lacks cellular context (permeability, etc.); only applicable to enzymes.

Guidance for Selection:

  • For initial hit validation and SAR: An in vitro Enzyme Activity Assay is ideal due to its high throughput and detailed kinetic information.

  • To confirm on-target activity in a cell: CETSA is the gold standard for directly demonstrating that your compound engages the target in a physiological environment.

  • To assess both on-target engagement and selectivity: Competitive ABPP is unparalleled, providing a snapshot of how your inhibitor interacts with its intended target as well as other potential off-targets within the same family.

Conclusion

The assessment of target engagement is a non-negotiable step in the development of covalent inhibitors like those based on the 2-FSBF scaffold. There is no single "best" method; rather, a strategic application of orthogonal assays provides the most complete and reliable picture. By combining the detailed kinetic insights from biochemical assays with the physiological relevance of cellular methods like CETSA and the broad selectivity profiling of ABPP, researchers can build a robust, data-driven case for their molecule's mechanism of action. This multi-faceted approach de-risks drug discovery programs and ultimately accelerates the journey toward novel therapeutics.

References

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Safety Operating Guide

Proper Disposal of 2-Fluorobenzenesulfonyl Fluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the safe handling and disposal of reactive chemical reagents is paramount. 2-Fluorobenzenesulfonyl fluoride, a valuable reagent in organic synthesis, presents unique disposal challenges due to its reactivity and corrosive nature. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide not just a procedure, but a framework for understanding the chemical principles that underpin these safety measures.

Understanding the Hazards: Why Specific Disposal Procedures are Crucial

This compound (CAS No: 52200-99-4) is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1] Its primary hazard in the context of disposal is its reactivity with water and bases.[2] This hydrolysis reaction is not a gentle neutralization; it can be vigorous and releases two hazardous substances: 2-fluorobenzenesulfonic acid and hydrogen fluoride (HF).

Hydrogen fluoride is a highly toxic and corrosive gas that can cause severe respiratory tract irritation and delayed, deep-tissue burns upon contact with skin. Therefore, uncontrolled mixing of this compound with aqueous solutions or bases poses a significant risk. The disposal procedure is designed to control this hydrolysis reaction, neutralize the acidic byproducts, and precipitate the hazardous fluoride ions.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[3] Adherence to strict PPE protocols is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves. For extensive handling, heavy-duty neoprene or butyl rubber gloves are recommended.Provides a barrier against direct skin contact with the corrosive liquid. Double-gloving offers additional protection in case of a tear in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and the corrosive byproducts of hydrolysis. A face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge may be necessary for large quantities or in case of a spill outside a fume hood.Protects against the inhalation of corrosive vapors, particularly hydrogen fluoride.

Step-by-Step Disposal Procedure for Small Quantities (≤ 10 g)

This procedure is designed for the safe neutralization and disposal of small quantities of this compound typically used in a research laboratory setting.

Preparation of the Neutralization Solution
  • Select a suitable container: Use a chemically resistant container (e.g., a large glass beaker or a polyethylene pail) that is at least ten times the volume of the this compound to be disposed of.

  • Prepare the neutralizing agent: Create a slurry of calcium hydroxide (Ca(OH)₂) in water. For every 1 gram of this compound, use approximately 5 grams of calcium hydroxide in 100 mL of cold water. The use of calcium hydroxide is twofold: it neutralizes the acidic byproducts and precipitates the fluoride ions as insoluble calcium fluoride (CaF₂).[4][5]

  • Cool the neutralization solution: Place the container with the calcium hydroxide slurry in an ice bath to dissipate the heat that will be generated during the reaction.

Controlled Neutralization
  • Slow Addition: Using a pipette or a dropping funnel, add the this compound dropwise to the cold, stirred calcium hydroxide slurry. Do not add the slurry to the sulfonyl fluoride. The rate of addition should be slow enough to control the reaction and prevent excessive heat generation or splashing.

  • Continuous Stirring: Maintain constant and vigorous stirring of the slurry throughout the addition process to ensure efficient mixing and heat distribution.

  • Monitor the Reaction: Observe the reaction for signs of excessive heat generation (e.g., boiling, fuming). If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

  • Complete the Reaction: After all the this compound has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.

Waste Handling and Disposal
  • pH Check: After the reaction is complete and the mixture has returned to room temperature, check the pH of the slurry using pH paper or a calibrated pH meter. The pH should be between 6 and 9. If the solution is still acidic, add more calcium hydroxide slurry until the desired pH is reached.

  • Precipitate Separation: Allow the calcium fluoride and other solids to settle. The liquid supernatant can be decanted.

  • Waste Collection:

    • Solid Waste: The solid precipitate (primarily calcium fluoride and unreacted calcium hydroxide) should be collected in a clearly labeled hazardous waste container.

    • Liquid Waste: The decanted supernatant should also be collected in a separate, clearly labeled hazardous waste container. Although the fluoride concentration should be significantly reduced, it may still contain dissolved salts and organic residues.

  • Labeling and Storage: Label the waste containers with the contents (e.g., "Calcium Fluoride precipitate from this compound disposal" and "Aqueous waste from this compound disposal") and the appropriate hazard warnings. Store the containers in a designated hazardous waste accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Diagram of the Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_waste Waste Management PPE Don Appropriate PPE PrepareSlurry Prepare Cold Ca(OH)2 Slurry PPE->PrepareSlurry SlowAdd Slowly Add Sulfonyl Fluoride Stir Continuous Stirring SlowAdd->Stir Monitor Monitor Reaction Stir->Monitor Monitor->SlowAdd Control Rate pH_Check Check pH (6-9) Separate Separate Solid & Liquid pH_Check->Separate Collect Collect Waste in Labeled Containers Separate->Collect EHS Contact EHS for Disposal Collect->EHS

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Accidental Exposure

In the event of a spill or accidental exposure, immediate and decisive action is critical.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open windows to increase ventilation.

  • Control the Spill: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize: Cautiously cover the spill area with a neutralizing agent like sodium bicarbonate or a commercial acid neutralizer.

  • Collect and Dispose: Once the reaction has ceased, carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a soap and water solution. All cleanup materials must be disposed of as hazardous waste.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. Inform medical personnel about exposure to a substance that hydrolyzes to form hydrogen fluoride.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a water-miscible organic solvent, such as acetone, to remove the bulk of the chemical. Collect the rinse solvent as hazardous waste.

  • Neutralization: Carefully immerse or rinse the equipment with a saturated solution of sodium bicarbonate.

  • Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.

Regulatory Considerations: Waste Classification

The waste generated from the use and disposal of this compound must be managed as hazardous waste in accordance with local and national regulations.

  • Unused or Waste this compound: This would likely be classified under the EPA hazardous waste code D002 for corrosivity .[3][6][7][8]

  • Treated Waste (Solid and Liquid): The neutralized waste may still be considered hazardous. The solid calcium fluoride precipitate may be classified based on the toxicity of fluoride. It is essential to consult with your institution's EHS department for the specific waste codes applicable in your jurisdiction. Depending on the specific regulations, it could fall under a state-specific code for fluoride compounds.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety. By understanding the chemical hazards and adhering to the detailed procedures outlined in this guide, researchers can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always prioritize safety and consult your institution's environmental health and safety professionals with any questions or concerns.

References

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  • Treatment of Hydrofluoric Acid Waste. (2007, January). Surface Technology Environmental Resource Center.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.